molecular formula C8H6ClN3 B1347355 2-Chloroquinazolin-4-amine CAS No. 59870-43-8

2-Chloroquinazolin-4-amine

Numéro de catalogue: B1347355
Numéro CAS: 59870-43-8
Poids moléculaire: 179.6 g/mol
Clé InChI: YPNGRZOYTLZRBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Chloroquinazolin-4-amine is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75185. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNGRZOYTLZRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291379
Record name 2-chloroquinazolin-4-amine
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Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59870-43-8
Record name 59870-43-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloroquinazolin-4-amine
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Record name 2-chloroquinazolin-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroquinazolin-4-amine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 2-Chloroquinazolin-4-amine. This quinazoline derivative is a key intermediate in the synthesis of various pharmacologically active compounds, making it a molecule of significant interest in the field of medicinal chemistry and drug discovery.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound. Its structure is characterized by a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 2 and an amine group at position 4.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₆ClN₃--INVALID-LINK--[1]
Molecular Weight 179.61 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 59870-43-8--INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--
SMILES C1=CC=C2C(=C1)C(=NC(=N2)Cl)N--INVALID-LINK--[1]
Storage Temperature 2-8°C, sealed in dry, dark place--INVALID-LINK--

Experimental Protocols

The synthesis of this compound and its derivatives typically involves multi-step reactions starting from substituted anthranilic acids or related precursors. The following protocols are generalized from the synthesis of similar quinazoline derivatives.

General Synthesis of 2,4-Dichloroquinazoline Intermediate

A common precursor for this compound is a di-chloroquinazoline derivative, which can be synthesized as follows:

  • Step 1: Cyclization

    • A substituted anthranilic acid is reacted with urea at high temperatures (around 150°C) to form the corresponding quinazoline-2,4-dione.[2]

  • Step 2: Chlorination

    • The quinazoline-2,4-dione is then refluxed with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield the 2,4-dichloroquinazoline intermediate.[3]

Amination to form this compound Derivatives

The 2,4-dichloroquinazoline intermediate can then be selectively aminated at the C4 position.

  • Method:

    • The 2,4-dichloroquinazoline is dissolved in a suitable solvent, such as isopropanol.

    • The desired amine is added to the solution.

    • The reaction mixture is refluxed for several hours.[3]

    • Upon cooling, the product precipitates and can be purified by filtration and washing.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activity and Signaling Pathways

Quinazoline derivatives are known to exhibit a wide range of biological activities, primarily as inhibitors of various kinases. Their structural similarity to endogenous ligands allows them to bind to the ATP-binding sites of these enzymes, thereby modulating their activity.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Many 4-aminoquinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[4] Overexpression or mutation of EGFR is implicated in various cancers. This compound serves as a key building block for the synthesis of such EGFR inhibitors.

Below is a simplified representation of the EGFR signaling pathway, which is a common target for drugs derived from this chemical scaffold.

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis

EGFR Signaling Pathway
p21-Activated Kinase 4 (PAK4) Inhibition

Recent research has also focused on 4-aminoquinazoline derivatives as inhibitors of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell motility, invasion, and metastasis.[5] The development of selective PAK4 inhibitors is a promising strategy for cancer therapy.

The following diagram illustrates a simplified overview of the PAK4 signaling pathway and its role in cancer progression.

PAK4_Signaling_Pathway cluster_cytoskeleton Cytoskeletal Dynamics cluster_gene_expression Gene Expression Upstream Upstream Signals (e.g., Cdc42, HGF) PAK4 PAK4 Upstream->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates BetaCatenin β-catenin PAK4->BetaCatenin Phosphorylates Cofilin Cofilin LIMK1->Cofilin Phosphorylates Actin Actin Cytoskeleton Remodeling Cofilin->Actin Inhibits Polymerization Cell Cell Proliferation & Metastasis Actin->Cell TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene Gene Transcription (e.g., c-myc, Cyclin D1) TCF_LEF->Gene Gene->Cell

PAK4 Signaling Pathway

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of kinase inhibitors with potential therapeutic applications, particularly in oncology. Its straightforward synthesis and versatile reactivity make it an important building block for drug discovery and development programs. Further research into the synthesis of novel derivatives and their biological evaluation will continue to be a significant area of investigation.

References

Synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, a quinazoline derivative of interest in medicinal chemistry. The synthesis is a three-step process commencing from 2-amino-4-fluorobenzoic acid, involving cyclization, chlorination, and a final nucleophilic substitution. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

I. Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. Their diverse pharmacological activities have made them a focal point for research and development in medicinal chemistry. This guide focuses on the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, outlining a reproducible and optimized methodology suitable for laboratory-scale production. The overall synthetic strategy is a robust three-step sequence, which is detailed in the subsequent sections.

II. Synthetic Pathway Overview

The synthesis of the target compound, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, proceeds through the following key intermediates:

  • 7-fluoroquinazoline-2,4-diol: Formed via the cyclization of 2-amino-4-fluorobenzoic acid with urea.

  • 2,4-dichloro-7-fluoroquinazoline: Synthesized by the chlorination of 7-fluoroquinazoline-2,4-diol.

  • 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine: The final product, obtained through a nucleophilic aromatic substitution reaction between 2,4-dichloro-7-fluoroquinazoline and diethylamine.

The overall synthetic scheme is depicted below.

Synthetic_Pathway 2-amino-4-fluorobenzoic_acid 2-amino-4-fluorobenzoic acid Step1 Cyclization 2-amino-4-fluorobenzoic_acid->Step1 Urea Urea Urea->Step1 7-fluoroquinazoline-2,4-diol 7-fluoroquinazoline-2,4-diol Step1->7-fluoroquinazoline-2,4-diol Step2 Chlorination 7-fluoroquinazoline-2,4-diol->Step2 POCl3 POCl3, DMF POCl3->Step2 2,4-dichloro-7-fluoroquinazoline 2,4-dichloro-7-fluoroquinazoline Step2->2,4-dichloro-7-fluoroquinazoline Step3 Nucleophilic Substitution 2,4-dichloro-7-fluoroquinazoline->Step3 Diethylamine Diethylamine, Toluene Diethylamine->Step3 Final_Product 2-chloro-N,N-diethyl-7- fluoroquinazolin-4-amine Step3->Final_Product

Caption: Synthetic pathway for 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine.

III. Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 7-fluoroquinazoline-2,4-diol

This initial step involves the cyclization of 2-amino-4-fluorobenzoic acid with urea to form the quinazoline ring system.

Materials:

  • 2-amino-4-fluorobenzoic acid

  • Urea

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 10% Sodium hydroxide (NaOH) solution

  • Dilute hydrochloric acid (HCl) solution

Procedure:

  • A mixture of 2-amino-4-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol) is placed in a 250 mL three-necked flask.[1]

  • The mixture is stirred with mechanical agitation at 160°C for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

  • After completion, the reaction mixture is allowed to cool slightly.

  • A saturated aqueous NaHCO₃ solution is added, followed by a 10% NaOH solution (10 g of NaOH in 100 mL of water).[1]

  • The mixture is filtered. The filter cake is transferred to a beaker, and a dilute HCl solution is slowly added while stirring for 10 minutes.[1]

  • The resulting precipitate is collected by filtration, washed with a saturated aqueous NaHCO₃ solution, and dried to yield 7-fluoroquinazoline-2,4-diol as a white solid.[1]

Step 2: Synthesis of 2,4-dichloro-7-fluoroquinazoline

The intermediate 7-fluoroquinazoline-2,4-diol is chlorinated using phosphorus oxychloride to yield 2,4-dichloro-7-fluoroquinazoline.

Materials:

  • 7-fluoroquinazoline-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Ice-water

Procedure:

  • A mixture of 7-fluoroquinazoline-2,4-diol (2 g, 11 mmol), POCl₃ (10 mL), and a few drops of DMF (e.g., 6 drops) is placed in a flask.[1]

  • The mixture is heated and stirred at 110°C for 6 hours, with the reaction monitored by TLC.[1]

  • Upon completion, the mixture is concentrated under reduced pressure to obtain a viscous oil.[1]

  • The residue is transferred to a beaker, and ice-water is added slowly with stirring.[1]

  • The resulting precipitate is collected by filtration, washed with ice-water, and dried to afford 2,4-dichloro-7-fluoroquinazoline as a brown solid.[1][2]

Step 3: Synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine

The final step is a nucleophilic aromatic substitution reaction where the more reactive chlorine atom at the C4 position of 2,4-dichloro-7-fluoroquinazoline is displaced by diethylamine.

Materials:

  • 2,4-dichloro-7-fluoroquinazoline

  • Diethylamine (Note: some sources incorrectly state ethylenediamine)

  • Toluene

Procedure:

  • Diethylamine is added to a flask containing toluene.

  • 2,4-dichloro-7-fluoroquinazoline (2 g, 9.2 mmol) is slowly added to the solution with stirring.[2]

  • The reaction mixture is stirred at room temperature for 8 hours, and the progress is monitored by TLC.[2]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified, for instance, by adding water and ultrasonic agitation, followed by filtration. The filter cake is washed with water and dried to give the final product, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, as a brown solid.[2]

IV. Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine.

StepReactionStarting MaterialReagentsMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Time (h)Yield (%)
1Cyclization2-amino-4-fluorobenzoic acidUrea1 : 6.7None1601275
2Chlorination7-fluoroquinazoline-2,4-diolPOCl₃, DMF1 : excessPOCl₃110685.4
3Nucleophilic Substitution2,4-dichloro-7-fluoroquinazolineDiethylamine1 : excessTolueneRoom Temp.879.5
Overall ~51

Note: The overall yield is reported as 51%.[2]

V. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Substitution Reactants_1 Mix 2-amino-4-fluorobenzoic acid and urea Reaction_1 Heat at 160°C for 12h Reactants_1->Reaction_1 Workup_1 Cool, add NaHCO3/NaOH, filter Reaction_1->Workup_1 Purification_1 Acidify with HCl, filter, wash, dry Workup_1->Purification_1 Product_1 7-fluoroquinazoline-2,4-diol Purification_1->Product_1 Reactants_2 Mix 7-fluoroquinazoline-2,4-diol, POCl3, DMF Product_1->Reactants_2 Reaction_2 Heat at 110°C for 6h Reactants_2->Reaction_2 Workup_2 Concentrate, add ice-water Reaction_2->Workup_2 Purification_2 Filter, wash, dry Workup_2->Purification_2 Product_2 2,4-dichloro-7-fluoroquinazoline Purification_2->Product_2 Reactants_3 Add 2,4-dichloro-7-fluoroquinazoline to diethylamine in toluene Product_2->Reactants_3 Reaction_3 Stir at RT for 8h Reactants_3->Reaction_3 Workup_3 Concentrate under reduced pressure Reaction_3->Workup_3 Purification_3 Add water, sonicate, filter, wash, dry Workup_3->Purification_3 Final_Product 2-chloro-N,N-diethyl-7- fluoroquinazolin-4-amine Purification_3->Final_Product

Caption: General experimental workflow for the synthesis.

VI. Characterization

The structure of the final product, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, was confirmed by ¹H NMR and MS spectroscopy.[2]

  • ¹H NMR (400 MHz, DMSO-d6) δ: 8.05 (dt, J = 9.1, 4.9 Hz, 1H), 7.49 – 7.40 (m, 1H), 7.39 – 7.33 (m, 1H), 3.36 (d, J = 4.1 Hz, 4H), 1.32 (q, J = 7.1, 5.2 Hz, 6H).[2]

VII. Conclusion

This guide has detailed a reliable and efficient three-step synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine from readily available starting materials. The provided experimental protocols and quantitative data offer a solid foundation for the laboratory preparation of this compound for further research and development in the field of medicinal chemistry. The total yield for the three steps is approximately 51%.[2] The methodology is characterized by its straightforward procedures and amenability to optimization for larger-scale production.[1][2]

References

An In-depth Technical Guide to C8H6ClN3 Quinazoline Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on the quinazoline derivatives with the molecular formula C8H6ClN3, providing a detailed overview of their chemical properties, synthesis, and biological significance. Two primary isomers with this formula are 2-chloroquinazolin-4-amine and 4-chloroquinazolin-6-amine. These compounds serve as crucial scaffolds in the development of therapeutic agents, particularly in oncology. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource on these specific quinazoline derivatives.

Isomers of C8H6ClN3 Quinazoline Derivatives

The molecular formula C8H6ClN3 corresponds to several isomers of chloroaminoquinazolines. The most well-documented of these are:

  • This compound: This isomer features a chlorine atom at the 2-position and an amine group at the 4-position of the quinazoline ring. Its IUPAC name is this compound[1].

  • 4-chloroquinazolin-6-amine: In this isomer, the chlorine atom is at the 4-position and the amine group is at the 6-position. Its IUPAC name is 4-chloroquinazolin-6-amine[2].

These structural differences significantly influence their chemical reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of the two main C8H6ClN3 quinazoline isomers is presented in the table below.

PropertyThis compound4-chloroquinazolin-6-amine
Molecular Formula C8H6ClN3C8H6ClN3
Molecular Weight 179.60 g/mol [1]179.61 g/mol [2]
IUPAC Name This compound[1]4-chloroquinazolin-6-amine[2]
CAS Number 59870-43-8[1]208533-37-3[2]
Topological Polar Surface Area 51.8 Ų[1]51.8 Ų[2]
XLogP3 2.3[1]Not Available

Synthesis and Experimental Protocols

The synthesis of these chloroaminoquinazolines typically involves multi-step reactions starting from readily available precursors.

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of an appropriate anthranilic acid derivative followed by chlorination.

Experimental Protocol:

A general method for synthesizing 4-aminoquinazoline derivatives involves the reaction of 2-aminobenzonitriles with various reagents. For the specific synthesis of 2-chloro-4-aminoquinazoline, a multi-step process is generally required. One patented method describes the synthesis of a related compound, 2-chloro-4-amino-6,7-dimethoxy quinazoline, starting from o-dimethoxy benzene, which undergoes nitration, reduction, ureaization, cyclization, and hydrolysis[3]. A more direct, though often lower-yielding, approach would involve the direct amination of a 2,4-dichloroquinazoline.

A typical laboratory-scale synthesis might follow these conceptual steps:

  • Cyclization: Reaction of 2-aminobenzonitrile with a suitable one-carbon synthon to form the quinazoline ring.

  • Oxidation/Hydroxylation: Introduction of a hydroxyl group at the 4-position.

  • Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amination: Nucleophilic substitution of the 2-chloro group with an amine source.

Synthesis of 4-chloroquinazolin-6-amine

The synthesis of 4-chloro-6-aminoquinazoline often starts from 2-amino-5-chlorobenzoic acid.

Experimental Protocol:

A representative synthesis is described for related 6-chloro-4-aminoquinazoline-2-carboxamide derivatives[4]. The key steps for the core structure are:

  • Cyclization: 2-Amino-5-chlorobenzoic acid is cyclized with urea at a high temperature (e.g., 200 °C) to form 6-chloroquinazolin-2,4(1H,3H)-dione.

  • Chlorination: The resulting dione is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline under reflux to yield 2,4,6-trichloroquinazoline.

  • Selective Amination: The more reactive 4-chloro position can then be selectively displaced by an amine. To obtain 4-chloro-6-aminoquinazoline, a subsequent step to introduce the amino group at the 6-position would be required, or a starting material with the amino group already present and protected would be used.

Biological Activity and Signaling Pathways

Quinazoline derivatives are renowned for their potent and diverse biological activities, particularly as anticancer agents. They often function as inhibitors of various protein kinases involved in cell signaling pathways crucial for tumor growth and survival.

Anticancer Activity

Derivatives of both this compound and 4-chloroquinazolin-6-amine have been investigated for their anticancer potential. They serve as key intermediates in the synthesis of more complex molecules that target specific signaling pathways. For instance, 4-anilinoquinazoline derivatives are known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase[5][6].

The following table summarizes the reported biological activities of some derivatives.

Compound ClassTargetActivityReference
4-AnilinoquinazolinesEGFR, VEGFRAnticancer[7]
2-(amino)quinazolin-4(3H)-one derivativesMRSAAntibacterial[8]
AminoquinazolinesLckAnti-inflammatory[9]
Quinazoline derivativesWnt/β-catenin signalingAnticancer (Colorectal)[10]
Chloro methylquinazolinonesPI3K-δAnticancer[11]
6-Chloro-4-aminoquinazoline-2-carboxamide derivativesPAK4Anticancer[4]
Key Signaling Pathways

Quinazoline derivatives have been shown to modulate several critical signaling pathways implicated in cancer.

  • EGFR Signaling Pathway: Many quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of EGFR tyrosine kinase, blocking downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation and survival[5].

EGFR_Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Derivative Quinazoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

  • Wnt/β-catenin Signaling Pathway: Certain quinazoline compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. These compounds can suppress the transcriptional activity of β-catenin/TCF, leading to the downregulation of Wnt target genes and inhibition of cancer cell proliferation[10].

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Quinazoline Quinazoline Derivative Quinazoline->TCF_LEF inhibits TargetGenes Target Gene Expression TCF_LEF->TargetGenes

  • PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Many quinazolinone derivatives have been shown to induce apoptosis in cancer cells by modulating this pathway[12][13].

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Quinazoline Quinazoline Derivative Quinazoline->PI3K

Experimental Workflow for Biological Evaluation

The biological evaluation of novel C8H6ClN3 quinazoline derivatives typically follows a structured workflow to assess their therapeutic potential.

Experimental_Workflow Synthesis Compound Synthesis (C8H6ClN3 derivatives) InVitro In Vitro Screening Synthesis->InVitro Enzyme Inhibition Assays CellBased Cell-Based Assays InVitro->CellBased Cytotoxicity (MTT, etc.) Mechanism Mechanism of Action Studies CellBased->Mechanism Western Blot, Flow Cytometry InVivo In Vivo Animal Models Mechanism->InVivo Xenograft Models Lead Lead Optimization InVivo->Lead

Conclusion

The C8H6ClN3 quinazoline derivatives, specifically this compound and 4-chloroquinazolin-6-amine, represent valuable scaffolds in medicinal chemistry. Their synthesis provides access to a wide range of biologically active molecules, particularly potent kinase inhibitors with applications in cancer therapy. The understanding of their interaction with key signaling pathways such as EGFR, Wnt/β-catenin, and PI3K/Akt/mTOR is crucial for the rational design of next-generation therapeutics. This guide provides a foundational resource for researchers and drug development professionals working with this important class of heterocyclic compounds. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will continue to drive the development of novel drugs based on the quinazoline core.

References

Physical and chemical properties of 2-Chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the synthesis of various biologically active compounds. This document details its structural characteristics, reactivity, and provides established experimental protocols for its synthesis and modification.

Core Physical and Chemical Properties

This compound, with the CAS number 59870-43-8, is a heterocyclic aromatic compound. Its fundamental properties are summarized below.[1]

PropertyValueReference
Molecular Formula C₈H₆ClN₃[1]
Molecular Weight 179.61 g/mol [1][2]
IUPAC Name This compound[1]
Boiling Point 313.6°C at 760 mmHg[3]
Density 1.445 g/cm³[3]
Flash Point 143.5°C[3]
Refractive Index 1.726[3]
XLogP3 2.3[1]
Topological Polar Surface Area 51.8 Ų[1]

Spectroscopic Data

The structural integrity of this compound is typically confirmed using standard spectroscopic methods.

Spectroscopic Data Description
¹H NMR While specific spectral data for the parent compound is not detailed in the provided literature, the structure of its derivatives is routinely confirmed by ¹H NMR spectroscopy. For example, in derivatives, aromatic protons of the quinazoline ring and substituents are readily identifiable.[4][5][6]
Mass Spectrometry The exact mass of this compound is 179.0250249 Da.[1] ESI-MS is commonly used to confirm the molecular weight of the compound and its derivatives.[4] Predicted m/z values for common adducts include 180.03230 for [M+H]⁺ and 202.01424 for [M+Na]⁺.[7]

Chemical Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound and its derivatives involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline.[6] The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position.[6][8] This allows for selective substitution at the C4 position under mild conditions.[8]

A typical synthesis involves reacting 2,4-dichloroquinazoline with an amine source. For instance, reacting 2,4-dichloroquinazoline with various primary amines leads to the formation of N-substituted 2-chloroquinazoline-4-amine derivatives.[9] The synthesis of the precursor, 2,4-dichloroquinazoline, is often achieved by treating quinazoline-2,4-dione with a chlorinating agent like phosphorous oxychloride.[10][11]

SynthesisWorkflow AnthranilicAcid Anthranilic Acid QuinazolineDione Quinazoline-2,4-dione AnthranilicAcid->QuinazolineDione + Potassium Cyanate Cyclization Dichloroquinazoline 2,4-Dichloroquinazoline QuinazolineDione->Dichloroquinazoline + POCl₃ Chlorination FinalProduct This compound Dichloroquinazoline->FinalProduct + NH₃ or Amine Source Regioselective SNAr

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the two chlorine-substituted positions on the quinazoline ring.

Nucleophilic Aromatic Substitution (SNAr): The key feature of the 2,4-dichloroquinazoline precursor is the differential reactivity of the two chlorine atoms. The C4 position is more reactive towards nucleophiles under mild conditions (e.g., 0-5 °C), allowing for selective monosubstitution.[8] Substitution at the C2 position typically requires harsher conditions, such as elevated temperatures (reflux).[8] This regioselectivity is crucial for the synthesis of specifically substituted quinazoline derivatives. DFT calculations have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[6]

ReactivityPathway Start 2,4-Dichloroquinazoline Intermediate This compound (Monosubstituted) Start->Intermediate + R-NH₂ Mild Conditions Final 2,4-Diaminoquinazoline (Disubstituted) Intermediate->Final + R'-NH₂ Harsher Conditions

Caption: Regioselective nucleophilic substitution on the quinazoline ring.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C2 position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups at this position, further diversifying the molecular scaffold for drug discovery applications.

Role in Drug Development

This compound and its parent scaffold, 4-aminoquinazoline, are considered "privileged structures" in medicinal chemistry.[6] They are key intermediates in the synthesis of a wide range of therapeutic agents.

  • Anticancer Agents: Many derivatives have shown potent anticancer activity.[12][13][14] The 4-anilinoquinazoline scaffold is a well-known pharmacophore for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in several cancers.[12][15]

  • Anti-inflammatory Agents: Certain derivatives have been synthesized and evaluated for their anti-inflammatory potential, showing inhibitory effects on cyclooxygenase (COX) enzymes.[5]

  • Other Biological Activities: The quinazoline core is found in molecules with a broad spectrum of biological activities, including antimicrobial, antihypertensive, and diuretic properties.[15]

LogicalRelationship Core This compound Reaction1 Nucleophilic Substitution (SNAr) at C4 Core->Reaction1 Reaction2 Suzuki Coupling at C2 Core->Reaction2 Intermediate Substituted Quinazoline Derivatives Reaction1->Intermediate Reaction2->Intermediate BioTarget1 EGFR Inhibitors Intermediate->BioTarget1 Biological Screening BioTarget2 Anti-inflammatory Agents Intermediate->BioTarget2 Biological Screening BioTarget3 Other Bioactive Molecules Intermediate->BioTarget3 Biological Screening

Caption: Role as a key intermediate in drug discovery.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature.

Synthesis of 2-Chloro-4-(arylamino)quinazoline Derivatives

This protocol describes the selective substitution at the C4 position.

  • Reaction Setup: Dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol in a round-bottom flask equipped with a reflux condenser.[5]

  • Addition of Nucleophile: Add the desired aniline derivative (1 equivalent) to the solution.[5]

  • Reaction: Reflux the mixture for approximately 6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.[5]

  • Purification: The crude product is washed with a suitable solvent (e.g., distilled water, cold ethanol) to remove impurities.[5] Further purification can be achieved by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a general method for C-C bond formation at the C2 position of a 2-chloro-4-aminoquinazoline derivative.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 2-chloro-4-aminoquinazoline substrate (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05-0.10 equivalents), a phosphine ligand like PPh₃ (0.15-0.30 equivalents), and a base such as Na₂CO₃ (3 equivalents).[16]

  • Inert Atmosphere: Cap the tube, evacuate, and backfill with an inert gas like argon or nitrogen (repeat this cycle 2-3 times).[17]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 10:1 ratio), via syringe.[16][17]

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 75-110°C) and stir until the starting material is consumed, as monitored by TLC or GC.[16][17]

  • Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).[16][17]

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[17]

Safety Information

According to GHS classifications, this compound is considered hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

2-Chloroquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 59870-43-8

This technical guide provides an in-depth overview of 2-Chloroquinazolin-4-amine, a pivotal heterocyclic compound in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of targeted therapies. This document collates essential data, experimental protocols, and pathway information to support researchers, scientists, and drug development professionals in their work with this versatile scaffold.

Chemical and Physical Properties

PropertyValueSource
CAS Number 59870-43-8[1][2][3][4]
Molecular Formula C₈H₆ClN₃[2][3][5]
Molecular Weight 179.61 g/mol [2][3][5]
Physical Form Solid[1]
Purity Typically ≥96%[1][4]
Storage Temperature 2-8°C, in a dark, dry, and sealed environment[1]
Boiling Point 313.6 °C at 760 mmHg[3]
Density 1.445 g/cm³[3]
Flash Point 143.5 °C[3]

Synthesis and Reactivity

This compound is a key building block in synthetic chemistry. The chloro-substituent at the 2-position and the amino group at the 4-position offer versatile handles for further chemical modifications. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) at the 2-position.

General Experimental Workflow for Derivatization

The following diagram illustrates a typical workflow for the synthesis of 2,4-disubstituted quinazoline derivatives starting from a suitable anthranilic acid.

G General Synthetic Workflow for Quinazoline Derivatives A 2-Aminobenzoic Acid Derivative B Cyclization (e.g., with urea) A->B Step 1 C Quinazoline-2,4-dione Intermediate B->C D Chlorination (e.g., POCl3) C->D Step 2 E 2,4-Dichloroquinazoline Intermediate D->E F Selective Nucleophilic Substitution at C4 (with an amine) E->F Step 3 G 2-Chloro-4-aminoquinazoline Intermediate F->G H Nucleophilic Substitution at C2 (with another nucleophile) G->H Step 4 I Final 2,4-Disubstituted Quinazoline Product H->I

Caption: General workflow for synthesizing quinazoline derivatives.

Biological Activity and Therapeutic Potential

The quinazoline core is a "privileged structure" in drug discovery, and derivatives of this compound have been extensively investigated for various therapeutic applications.[1]

Anticancer Activity

Quinazoline derivatives are well-known as inhibitors of protein kinases involved in cancer progression.[1][6][7][8][9] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline scaffold.[1][9]

Targeted Kinase Inhibition:

Derivatives have shown potent inhibitory activity against several kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A primary target in non-small cell lung cancer.[1]

  • p21-Activated Kinase 4 (PAK4): Implicated in cell migration and invasion.[6]

  • Aurora A Kinase: A key regulator of mitosis.[7]

  • Fms-like tyrosine kinase 3 (FLT3): A target in acute myeloid leukemia (AML).[8]

The following diagram illustrates the role of some of these kinases in cell signaling pathways.

G Key Kinase Signaling Pathways in Cancer cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K PAK4 PAK4 EGFR->PAK4 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation PAK4->Proliferation AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis

Caption: Simplified diagram of cancer-related kinase signaling pathways.

Cytotoxicity Data of Representative Derivatives:

The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives, demonstrating the potential of this chemical class.

CompoundCell LineCancer TypeIC₅₀ (µM)Source
Compound 18a K562Chronic Myeloid Leukemia0.3 ± 0.01[10]
Compound 18b K562Chronic Myeloid Leukemia0.05 ± 0.02[10]
Compound 6 VariousBreast, Lung, Colon, etc.Potent Inhibition[7]
Compound 15 (Anti-SARS-CoV-2)Vero Cells5.3[11]
Compound 9p HT-29Colon Cancer0.015[12]
Compound 9p H-460Lung Cancer0.031[12]
Anti-inflammatory Activity

Derivatives of this compound have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

CompoundActivityIC₅₀ (µg/ml)Source
Derivative 4 Anti-inflammatory1.772[13]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis and biological evaluation of quinazoline derivatives.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol describes a common step in the synthesis of many quinazoline derivatives.

  • Reaction Setup: A mixture of 6,7-dimethoxy quinazolin-2,4-dione, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF) is prepared.[2][13]

  • Heating: The reaction mixture is heated and stirred, typically at around 110°C for several hours.[2] The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is concentrated under reduced pressure.

  • Isolation: The resulting oil is slowly added to ice water with stirring, causing the product to precipitate.[13]

  • Purification: The precipitate is collected by filtration and washed to yield the 2,4-dichloro intermediate.[13]

General Procedure for N-Arylation at the 4-Position

This procedure details the synthesis of 4-anilinoquinazoline derivatives from a 2,4-dichloroquinazoline intermediate.

  • Reaction Mixture: The 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) is dissolved in a suitable solvent, such as isopropanol.[13]

  • Addition of Amine: The desired aniline derivative (1 equivalent) is added to the solution.[13]

  • Reflux: The reaction mixture is heated to reflux for several hours (e.g., 6 hours).[13]

  • Cooling and Precipitation: The mixture is cooled to room temperature, and the product precipitates out of the solution.

  • Isolation: The solid product is collected by filtration and washed with distilled water to yield the final 2-chloro-4-(arylamino)quinazoline derivative.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Conclusion

This compound is a compound of significant interest in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as potent kinase inhibitors in oncology. The synthetic accessibility and the potential for diverse functionalization make this scaffold a continuing focus of research in the quest for new and more effective drugs.

References

2-Chloroquinazolin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloroquinazolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract: this compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique chemical architecture, featuring a reactive chlorine atom at the 2-position and an amino group at the 4-position of the quinazoline scaffold, makes it a valuable intermediate in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, reactivity, and significant applications, with a primary focus on its role in the development of targeted cancer therapeutics. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed experimental protocols.

Core Molecular Attributes

This compound is a substituted quinazoline, a bicyclic aromatic heterocycle. The precise molecular characteristics are fundamental to its reactivity and application.

Molecular Formula and Weight

The foundational quantitative data for this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular FormulaC₈H₆ClN₃[1][2][3]
Molecular Weight179.61 g/mol [2][3]
Exact Mass179.0250249 Da[1]
CAS Number59870-43-8[1][2]
IUPAC NameThis compound[1]
Synonyms2-chloro-4-quinazolinamine[3]
Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and behavior in reaction systems.

PropertyValueSource
Physical FormSolid[3]
Storage2-8°C, sealed in dry, dark place[3]
Purity (Typical)≥96%[3]

Synthesis and Mechanism

The synthesis of this compound and its derivatives typically involves a multi-step process starting from readily available anthranilic acid precursors. The general strategy involves the formation of the quinazoline ring system followed by chlorination.

Retrosynthetic Analysis and Strategy

The core strategy hinges on forming the pyrimidine ring of the quinazoline system and then introducing the key chloro and amino functionalities. A common and efficient pathway starts from 2-aminobenzonitrile or related anthranilic acid derivatives.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of a Substituted Analog

While a direct synthesis protocol for the parent compound is not detailed in the provided sources, a representative synthesis for a substituted analog, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, illustrates the core chemical transformations.[4] This process involves three key steps: cyclization, chlorination, and nucleophilic substitution. A similar approach can be adapted for the title compound.

Step 1: Cyclization to form the Quinazoline Diol This step creates the core heterocyclic structure. The use of urea provides the necessary carbon and nitrogen atoms to form the pyrimidine ring fused to the initial benzene ring.

  • Combine the starting material (e.g., an appropriately substituted 2-aminobenzoic acid) with urea in a suitable high-boiling solvent or neat.[4]

  • Heat the mixture under reflux for several hours (e.g., 12h at 160°C).[4] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts and precipitate the product.[4]

  • Filter the resulting solid, wash with water, and dry to yield the quinazoline-2,4-diol intermediate.

Step 2: Chlorination of the Quinazoline Diol This is a critical step to install a reactive leaving group for subsequent functionalization. Phosphorus oxychloride (POCl₃) is a powerful and common reagent for converting hydroxyl groups on heterocyclic rings to chlorides.

  • Suspend the dried quinazoline-2,4-diol intermediate in phosphorus oxychloride (POCl₃).[4] A catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture under reflux (e.g., 6h at 110°C).[4] The reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure.

  • The residue is then quenched by slowly adding it to ice water with vigorous stirring, which precipitates the dichlorinated product.

  • Filter the solid, wash thoroughly with cold water, and dry. This yields the 2,4-dichloroquinazoline intermediate.

Step 3: Selective Amination The final step involves a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine at the 4-position is generally more reactive than the one at the 2-position, allowing for selective substitution.

  • Dissolve the 2,4-dichloroquinazoline intermediate in a suitable solvent such as ethanol or isopropanol.

  • Add the amine nucleophile (in this case, an ammonia source for the title compound, or a primary/secondary amine for derivatives). An excess of the amine or the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated.[5]

  • The reaction is typically stirred at room temperature or heated to reflux until completion.

  • Upon completion, the product is isolated by removing the solvent and purifying via recrystallization or column chromatography.

G Start 2-Aminobenzoic Acid Derivative Step1 Cyclization (+ Urea, Heat) Start->Step1 Intermediate1 Quinazoline-2,4-diol Step1->Intermediate1 Step2 Chlorination (+ POCl₃, Heat) Intermediate1->Step2 Intermediate2 2,4-Dichloroquinazoline Step2->Intermediate2 Step3 Selective Amination (+ R-NH₂, Base) Intermediate2->Step3 Product 2-Chloro-4-amino- quinazoline Derivative Step3->Product

Caption: General workflow for the synthesis of 2-chloro-4-aminoquinazoline derivatives.

Applications in Drug Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. This compound is a key intermediate for synthesizing kinase inhibitors, which are crucial in modern oncology.[6]

Kinase Inhibitors for Cancer Therapy

Many potent and selective kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a 4-aminoquinazoline core.[6] The synthesis of these complex molecules often involves the nucleophilic substitution of the chlorine atom at the 2-position of a 4-anilinoquinazoline intermediate, which itself is derived from a precursor like 2,4-dichloroquinazoline.[7][8]

The general principle involves:

  • Synthesis of a 4-Anilino Intermediate: Reacting a 2,4-dichloroquinazoline with a substituted aniline to displace the more reactive 4-chloro group.

  • Final Moiety Introduction: The remaining 2-chloro group is then substituted by another nucleophile to build the final drug molecule.

This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, optimizing for potency and selectivity.[9][10]

Other Therapeutic Areas

Beyond oncology, the quinazoline core is explored for various biological activities, including:

  • Antimalarial agents [6]

  • Anti-inflammatory agents [6][8]

  • Antihypertensive agents [8]

The reactivity of this compound allows it to be a starting point for developing novel compounds in these and other therapeutic areas.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in research and development. A combination of spectroscopic and chromatographic methods forms a self-validating system.

Protocol: Full Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic signals for the aromatic protons on the quinazoline ring and the amine protons. The chemical shifts and coupling patterns confirm the substitution pattern.

    • ¹³C NMR: A carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment, including the key signals for the carbons bonded to chlorine and nitrogen.

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI-MS) to determine the mass-to-charge ratio (m/z) of the molecule. The observed molecular ion peak should correspond to the calculated exact mass ([M+H]⁺ or [M-H]⁻).[4]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method (typically reverse-phase) to assess the purity of the compound. A pure sample will exhibit a single major peak. This method is crucial for quantifying purity (e.g., >96%).

  • Elemental Analysis:

    • Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values calculated from the molecular formula.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.[3]

    • In case of contact, rinse thoroughly with water.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined properties, accessible synthesis, and versatile reactivity make it a cornerstone for developing targeted therapies, particularly in the field of oncology. This guide has provided a technical framework for understanding and utilizing this important molecule, from its fundamental properties to its practical application in the laboratory. Adherence to the described protocols for synthesis, analysis, and safety will ensure reliable and reproducible results in the pursuit of novel therapeutic agents.

References

The 4-Aminoquinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its remarkable versatility and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the 4-aminoquinazoline core, detailing its synthesis, mechanism of action, structure-activity relationships, and therapeutic applications, with a focus on its role in the development of kinase inhibitors.

Synthesis of the 4-Aminoquinazoline Core

The construction of the 4-aminoquinazoline scaffold can be achieved through several synthetic routes. A common and versatile method involves the cyclization of anthranilic acid derivatives, followed by chlorination and subsequent nucleophilic aromatic substitution.

A key intermediate in many syntheses is 4-chloro-6,7-dimethoxyquinazoline, which can be prepared from 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.[3]

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Materials:

  • 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium hydrogen carbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.

  • Heat the reaction mixture at reflux for 6 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride in vacuo.

  • Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.

  • Dissolve the residue in dichloromethane (550 ml).

  • Wash the organic solution with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) and then with brine.

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.[3]

The resulting 4-chloroquinazoline is a versatile intermediate for the introduction of various amine nucleophiles at the C4 position.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol

Procedure:

  • Reflux a mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) and the desired aniline derivative (4 mmol) in isopropanol (5 ml) for 6 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the desired 4-anilinoquinazoline derivative.

This general procedure can be adapted for a wide range of aniline and other amine nucleophiles to generate a diverse library of 4-aminoquinazoline derivatives. Microwave-assisted synthesis can also be employed to accelerate the reaction and improve yields.[5]

Mechanism of Action: Potent Kinase Inhibition

The majority of clinically successful 4-aminoquinazoline derivatives exert their therapeutic effects by inhibiting protein kinases, particularly those in the tyrosine kinase family. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

4-aminoquinazolines typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. The quinazoline ring system mimics the adenine core of ATP, while the 4-amino substituent and its appended groups provide crucial interactions with the enzyme's active site, conferring both potency and selectivity.

Key Kinase Targets

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer. Several 4-aminoquinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, are potent EGFR inhibitors.[6][7][8]

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Vandetanib is a multi-kinase inhibitor with a 4-aminoquinazoline core that targets VEGFR-2, in addition to EGFR and RET.[9][10]

Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another member of the EGFR family that is overexpressed in a subset of breast cancers. Lapatinib is a dual inhibitor of both EGFR and HER2.[1][11][12]

Structure-Activity Relationships (SAR)

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of 4-aminoquinazoline-based kinase inhibitors. Key findings include:

  • The Quinazoline Core: The quinazoline scaffold is essential for activity, serving as the anchor for binding to the ATP pocket.

  • The 4-Anilino Moiety: The nature of the substituent on the aniline ring at the 4-position is critical for both potency and selectivity. Small, lipophilic groups at the meta-position of the aniline ring are often favored for EGFR inhibition.

  • Substituents on the Quinazoline Ring: Substitution at the 6- and 7-positions of the quinazoline ring can significantly modulate activity. Electron-donating groups, such as methoxy groups, are generally preferred. These positions also provide opportunities to introduce solubilizing groups or moieties that can form additional interactions with the kinase.

  • Irreversible Inhibition: The introduction of a reactive group, such as an acrylamide moiety, at the 6- or 7-position can lead to the formation of a covalent bond with a cysteine residue in the ATP-binding site of some kinases, resulting in irreversible inhibition. Afatinib is an example of an irreversible inhibitor.[6][8]

Therapeutic Applications and Quantitative Data

The 4-aminoquinazoline scaffold is the foundation for several FDA-approved anticancer drugs. The following tables summarize the in vitro activity of some of these key therapeutic agents.

Table 1: Inhibitory Activity of Gefitinib

Cell LineEGFR Mutation StatusIC50 (nM)
PC-9Exon 19 Deletion13.06
HCC827Exon 19 Deletion13.06
H3255L858R3
H1975L858R + T790M> 5000
A549Wild-Type> 10000

Data compiled from multiple sources.[7][13][14]

Table 2: Inhibitory Activity of Lapatinib

Target/Cell LineIC50 (nM)
EGFR (enzyme assay)10.2
HER2 (enzyme assay)9.8
SK-BR-3 (HER2-overexpressing breast cancer)110
BT474 (HER2-overexpressing breast cancer)Not specified, but sensitive
MDA-MB-231 (EGFR-expressing breast cancer)18600

Data compiled from multiple sources.[1][11][12]

Table 3: Inhibitory Activity of Afatinib

Target KinaseIC50 (nM)
EGFR (wild-type)0.5
EGFR (L858R)0.4
EGFR (L858R/T790M)10
HER214
HER41

Data compiled from multiple sources.[6][8][15][16][17]

Table 4: Inhibitory Activity of Vandetanib

Target KinaseIC50 (nM)
VEGFR-240
VEGFR-3110
EGFR500
RET130
PDGFRβ1100

Data compiled from multiple sources.[9][10]

Table 5: Cytotoxicity of 4-Aminoquinazoline Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
AK-3A549 (Lung)10.38 ± 0.27
AK-3MCF-7 (Breast)6.44 ± 0.29
AK-10A549 (Lung)8.55 ± 0.67
AK-10MCF-7 (Breast)3.15 ± 0.23
6nA549 (Lung)5.9 ± 1.7
6nSW-480 (Colorectal)2.3 ± 0.91
6nMCF-7 (Breast)5.65 ± 2.33
Cmp1A549 (Lung)~7.1
Cmp1A431 (Skin)~2.2

Data compiled from multiple sources.[18][19][20][21][22]

Signaling Pathways and Visualization

The therapeutic efficacy of 4-aminoquinazoline-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the EGFR and VEGFR signaling cascades and the points of intervention for these inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Permeability) ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

References

A Comprehensive Technical Guide to the General Synthesis of 2-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core synthetic strategies for preparing 2-aminoquinazoline derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its broad range of biological activities. This document outlines key synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols. Furthermore, it visualizes reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction to 2-Aminoquinazolines

The quinazoline ring system, particularly when substituted with an amino group at the 2-position, is a privileged scaffold in medicinal chemistry.[1] Derivatives of 2-aminoquinazoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. Notably, several 2-aminoquinazoline derivatives have been developed as potent kinase inhibitors, targeting signaling pathways crucial in cancer progression.[2][3][4] The versatile biological profile of this heterocyclic system continues to drive the development of new and efficient synthetic methodologies.

Core Synthetic Strategies

Several robust methods have been established for the synthesis of the 2-aminoquinazoline core. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. This section details some of the most prevalent and effective strategies.

Acid-Mediated [4+2] Annulation

A highly efficient method for the synthesis of 2-aminoquinazoline derivatives involves the hydrochloric acid-mediated [4+2] annulation of N-substituted cyanamides with either 2-amino aryl ketones or 2-aminobenzonitriles.[5][6] This approach offers good functional group tolerance and generally provides high yields of the desired products.

When 2-amino aryl ketones are used as starting materials, the reaction proceeds to yield 2-aminoquinazolines. Alternatively, using 2-aminobenzonitriles as the starting material leads to the formation of 2-amino-4-iminoquinazolines.[5]

Plausible Reaction Mechanism:

The proposed mechanism for the formation of 2-aminoquinazolines from 2-amino aryl ketones involves the initial protonation of the N-benzyl cyanamide under acidic conditions, which enhances the electrophilicity of the cyanamide carbon. The amino group of the 2-amino aryl ketone then attacks the protonated cyanamide, leading to the formation of an amidine intermediate. This intermediate undergoes isomerization and subsequent intramolecular cyclization via nucleophilic addition of the second amino group to the carbonyl group. Finally, the desired 2-aminoquinazoline is formed through an aromatization reaction involving the elimination of a water molecule.[5]

G start1 2-Amino Aryl Ketone intermediate2 Amidine Intermediate start1->intermediate2 start2 N-Benzyl Cyanamide reagent HCl (acid catalyst) start2->reagent intermediate1 Protonated Cyanamide reagent->intermediate1 intermediate1->intermediate2 Nucleophilic attack intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular cyclization product 2-Aminoquinazoline intermediate3->product Aromatization (-H2O)

Acid-Mediated [4+2] Annulation Mechanism
Metal-Free Oxidative Annulation

A simple and efficient approach for the synthesis of 2-aminoquinazoline derivatives is the metal-free oxidative annulation of 2-aminobenzophenones with cyanamide derivatives.[7][8] This method is advantageous due to its mild reaction conditions and the use of readily available starting materials, making it suitable for scale-up synthesis.[7] The reaction can be mediated by either an acid (e.g., p-toluenesulfonic acid, PTSA) or a base (e.g., potassium tert-butoxide, KOtBu).[7][8]

Plausible Reaction Mechanism:

In the acid-catalyzed pathway, the cyano group's nitrogen is protonated by a weak acid like PTSA, which increases the electrophilicity of the cyanamide carbon. This facilitates the attack by the amino group of the 2-aminobenzophenone, forming an amidine intermediate. Subsequent cyclization and elimination of a water molecule yield the 2-aminoquinazoline.[7]

Conversely, in the base-mediated pathway, the deprotonation of the amino group of the 2-aminobenzophenone generates a more potent nucleophile. This nucleophile then attacks the cyanamide carbon, followed by ring closure to afford the final product.[7]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway start_acid 2-Aminobenzophenone + Cyanamide reagent_acid PTSA start_acid->reagent_acid amidine_acid Amidine Intermediate start_acid->amidine_acid Nucleophilic attack intermediate_acid Protonated Cyanamide reagent_acid->intermediate_acid intermediate_acid->amidine_acid product_acid 2-Aminoquinazoline amidine_acid->product_acid Cyclization & -H2O start_base 2-Aminobenzophenone + Cyanamide reagent_base KOtBu start_base->reagent_base intermediate_base Deprotonated Amine reagent_base->intermediate_base product_base 2-Aminoquinazoline intermediate_base->product_base Nucleophilic attack & Cyclization

Metal-Free Oxidative Annulation Mechanisms
Copper-Catalyzed Synthesis

Copper-catalyzed reactions provide an economical and practical route to 2,4-diaminoquinazoline and 4-aminoquinazoline derivatives.[9][10] A common approach involves the reaction of substituted 2-bromobenzonitriles with guanidine or amidines.[10] This method typically utilizes a copper(I) salt, such as CuI, as the catalyst, in the presence of a ligand and a base.

Iodine-Mediated Tandem Cyclization

An alternative metal-free approach involves the iodine/cumene hydroperoxide (CHP)-mediated tandem cyclization of 2-aminoaryl ketone oximes with isocyanides.[11][12] This reaction proceeds under mild conditions and provides access to a variety of 2-aminoquinazolines in moderate to excellent yields.[12]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminoquinazoline derivatives using the methodologies described above.

Table 1: Acid-Mediated [4+2] Annulation of 2-Amino Aryl Ketones and N-Benzyl Cyanamides [5]

Entry2-Amino Aryl KetoneN-Benzyl CyanamideProductYield (%)
12-AminoacetophenoneN-Benzyl cyanamideN-Benzyl-4-methylquinazolin-2-amine85
22-Amino-5-bromoacetophenoneN-Benzyl cyanamideN-Benzyl-6-bromo-4-methylquinazolin-2-amine92
32-Amino-5-chloroacetophenoneN-Benzyl cyanamideN-Benzyl-6-chloro-4-methylquinazolin-2-amine94
4(2-Aminophenyl)(phenyl)methanoneN-Benzyl cyanamideN-Benzyl-4-phenylquinazolin-2-amine66
5(2-Aminophenyl)(4-fluorophenyl)methanoneN-Benzyl cyanamideN-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine77

Table 2: Metal-Free Oxidative Annulation of 2-Aminobenzophenones and Cyanamides [7]

Entry2-AminobenzophenoneCyanamideConditionsProductYield (%)
1UnsubstitutedCyanamidePTSA, DMF, 110 °C4-Phenylquinazolin-2-amine75
25-Chloro-2-aminobenzophenoneCyanamidePTSA, DMF, 110 °C6-Chloro-4-phenylquinazolin-2-amine81
3Unsubstituted4-MorpholinecarbonitrileKOtBu, DMF, 110 °C4-(4-Phenylquinazolin-2-yl)morpholine78
45-Chloro-2-aminobenzophenone4-MorpholinecarbonitrileKOtBu, DMF, 110 °C4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine80

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

General Procedure for Acid-Mediated [4+2] Annulation of 2-Amino Aryl Ketones with N-Benzyl Cyanamides[5]

Materials:

  • 2-Amino aryl ketone (1.0 mmol, 1.0 equiv)

  • N-Benzyl cyanamide (1.5 mmol, 1.5 equiv)

  • Hydrochloric acid (2.0 mmol, 2.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the 2-amino aryl ketone (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol).

  • Add HFIP (5 mL) to the mixture.

  • Stir the resulting mixture at 70 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-aminoquinazoline derivative.

General Procedure for Metal-Free Oxidative Annulation[7]

Materials:

  • 2-Aminobenzophenone (1.0 equiv)

  • Cyanamide derivative (1.0 equiv)

  • p-Toluenesulfonic acid (PTSA) or Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF)

Procedure (Acid-mediated):

  • In a reaction flask, dissolve 2-aminobenzophenone and the cyanamide derivative in DMF.

  • Add PTSA as a catalyst.

  • Heat the reaction mixture at 110 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction and work up as necessary (typically involving extraction and purification by column chromatography).

Procedure (Base-mediated):

  • Follow the same initial steps as the acid-mediated procedure, but use KOtBu as the base instead of PTSA.

  • The reaction conditions and work-up procedure are similar.

Experimental and Characterization Workflow

The general workflow for the synthesis and characterization of 2-aminoquinazoline derivatives is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-aminobenzonitrile, cyanamide) reaction Chemical Reaction (e.g., Annulation, Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Purified 2-Aminoquinazoline Derivative purification->product tlc TLC Analysis product->tlc nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms xray X-ray Crystallography (for single crystals) product->xray

General Synthesis and Characterization Workflow

Relevance in Signaling Pathways

Many 2-aminoquinazoline derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

For example, certain 2-aminoquinazolines have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4.[2] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells.[2] These compounds often target the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

Other important kinase targets for quinazoline-based inhibitors include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Inhibition of these receptor tyrosine kinases can disrupt signaling cascades such as the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.[4]

G cluster_pathway Simplified Kinase Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->rtk pi3k PI3K rtk->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor 2-Aminoquinazoline Derivative inhibitor->rtk Inhibition inhibitor->pi3k Inhibition

Inhibition of Kinase Signaling by 2-Aminoquinazolines

References

2-Chloroquinazolin-4-amine: A Versatile Scaffold for the Development of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Among its many derivatives, 2-chloroquinazolin-4-amine stands out as a particularly versatile building block for the synthesis of a diverse array of bioactive compounds. The presence of a reactive chlorine atom at the 2-position and an amino group at the 4-position allows for facile and selective functionalization, enabling the exploration of vast chemical space. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound in the development of potent therapeutic agents, with a focus on anticancer and antimicrobial activities. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis and Chemical Properties

This compound can be synthesized through several routes, often starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives. For instance, 2-amino-4-fluorobenzoic acid can be treated with urea to form the corresponding quinazoline-2,4-diol, which is then chlorinated using phosphorus oxychloride (POCl₃) to yield the 2,4-dichloroquinazoline intermediate. Subsequent selective amination at the 4-position furnishes the desired this compound derivative.[1]

Another synthetic approach starts with o-dimethoxy benzene, which undergoes a five-step process including nitration, reduction, carbamidation with triphosgene and cyanamide, and finally cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield the 2-chloro-4-amino-6,7-dimethoxyquinazoline.[2]

The chemical reactivity of this compound is dominated by the nucleophilic substitution of the chlorine atom at the 2-position. This allows for the introduction of a wide variety of substituents, including different amine and aniline moieties, to generate libraries of compounds for biological screening. The amino group at the 4-position can also be further modified, although it is generally less reactive towards nucleophilic substitution.

Applications in the Synthesis of Bioactive Compounds

The this compound scaffold has been extensively utilized in the development of potent inhibitors of various biological targets, leading to the discovery of promising anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Kinase Inhibitors: A major focus of research has been the development of kinase inhibitors, as kinases play a crucial role in cancer cell signaling.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[3] By introducing various substituted anilines at the 4-position of the 2-chloroquinazoline core, potent EGFR inhibitors have been developed. These compounds act as ATP-competitive inhibitors, blocking the downstream signaling cascade that promotes cell proliferation.[4]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Novel 4-aminoquinazoline derivatives have been synthesized that exhibit selective inhibition of PI3Kα, leading to growth inhibition, cell cycle arrest, and apoptosis in cancer cells.[5]

  • Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Structure-based drug design has led to the development of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors.[6]

  • p21-Activated Kinase 4 (PAK4) Inhibitors: PAK4 is implicated in cancer cell proliferation, survival, and metastasis. Novel 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective PAK4 inhibitors.[7]

DNA Binding Agents: Some derivatives of 2-chloro-4-anilinoquinazoline have been shown to exert their anticancer effects through interaction with DNA. For example, certain quinazoline-chalcone derivatives and their corresponding pyrimidodiazepines have been found to bind to DNA via intercalation and groove binding, leading to cytotoxic activity against various cancer cell lines.[8][9][10]

The following table summarizes the in vitro anticancer activity of selected this compound derivatives:

Compound IDTargetCancer Cell LineIC50/GI50 (µM)Reference
Quinazoline-chalcone 14g DNA BindingK-562 (Leukemia)0.622[8][9][10]
RPMI-8226 (Leukemia)1.81[8][9][10]
HCT-116 (Colon)1.25[8][9][10]
LOX IMVI (Melanoma)1.15[8][9][10]
MCF7 (Breast)1.68[8][9][10]
Pyrimidodiazepine 16c DNA BindingVariousPotent Cytotoxic Activity[8][9][10]
Compound 18b WRN HelicaseK562 (Leukemia)0.05[11]
Compound 6b PI3KαHCT-116 (Colon)0.0136[5]
Antimicrobial Activity

The this compound scaffold has also served as a template for the development of novel antimicrobial agents.

Antibacterial Agents: Derivatives of 2-(amino)quinazolin-4(3H)-one have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship studies have demonstrated that substitution at the 2-position is crucial for antibacterial potency.[12]

Antifungal Agents: Certain quinazolinone derivatives have been evaluated for their antifungal activity against various fungal strains, including Aspergillus niger and Candida albicans.[13]

The following table summarizes the in vitro antimicrobial activity of a selected this compound derivative:

Compound IDOrganismMIC50 (µM)Reference
Compound 6y S. aureus ATCC259230.36[12]
S. aureus USA300 JE2 (MRSA)0.02[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and bioactive compounds derived from this compound.

General Synthesis of 2-Chloromethyl-4(3H)-quinazolinones

A mixture of the appropriate anthranilic acid (1.0 eq.) and chloroacetyl chloride (1.2 eq.) in toluene is heated at reflux for 2-3 hours. After cooling, the precipitate is filtered, washed with toluene, and dried to afford the corresponding 2-(chloroacetamido)benzoic acid. This intermediate is then refluxed in acetic anhydride for 1-2 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give the desired 2-chloromethyl-4(3H)-quinazolinone.[14][15]

Synthesis of 2-pivaloylamino-4-chloro-6,7-dimethoxyquinazoline (9)

A solution of 2-pivaloylamino-6,7-dimethoxyquinazolin-4-one (8) in phosphorus oxychloride is refluxed for 6 hours. After removal of the solvent under reduced pressure, the residue is dissolved in ice-water and neutralized with a 10% K₂CO₃ solution. The precipitate is collected by filtration, dissolved in CH₂Cl₂, washed with 10% K₂CO₃ solution and brine, and dried over CaCl₂. The solvent is then removed under reduced pressure to yield the product as a white solid.

General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives

A mixture of a 2-substituted-4-chloroquinazoline (1.0 eq.) and the appropriate aniline (1.1 eq.) in isopropanol is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold isopropanol, and dried to afford the desired 4-anilinoquinazoline derivative.

Signaling Pathways and Mechanisms of Action

The bioactive derivatives of this compound exert their effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[6][16] Quinazoline-based EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central node in cell signaling that regulates cell survival, growth, and proliferation.[3][12][13] Receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane, where it is activated by PDK1. Activated Akt phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[7][17] 4-Aminoquinazoline derivatives have been developed to selectively inhibit PI3Kα, thereby blocking this pro-survival pathway.[5]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->PI3K

Caption: Overview of the PI3K/Akt signaling pathway and its inhibition.

Experimental Workflow for Synthesis and Biological Evaluation

The development of bioactive compounds from this compound typically follows a structured workflow, from initial synthesis to biological characterization.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation (Anticancer/Antimicrobial Assays) Purification->InVitro DataAnalysis Data Analysis (IC50/MIC Determination) InVitro->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for the development of bioactive this compound derivatives.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in the design and synthesis of a wide range of bioactive compounds. Its straightforward synthesis and amenable reactivity have enabled the development of potent anticancer and antimicrobial agents with diverse mechanisms of action. The ability to readily introduce a variety of substituents at the 2- and 4-positions has facilitated the exploration of structure-activity relationships and the optimization of lead compounds. As our understanding of the molecular basis of diseases continues to grow, the this compound scaffold is poised to remain a cornerstone in the ongoing quest for novel and effective therapeutic agents. This technical guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable chemical entity.

References

Initial Investigations into 2-Chloroquinazolin-4-amine Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 2-chloroquinazolin-4-amine, a versatile scaffold in medicinal chemistry. The document outlines its core reactivity, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and presents key experimental data and protocols to aid in the development of novel quinazoline-based derivatives.

Core Reactivity Profile

This compound is a heterocyclic compound characterized by a quinazoline ring system substituted with a chlorine atom at the C2 position and an amine group at the C4 position. The electron-withdrawing nature of the pyrimidine ring and the chlorine substituent makes the C2 and C4 positions susceptible to nucleophilic attack. However, the reactivity of these positions is not equal. In analogous 2,4-dichloroquinazoline systems, the C4 position is significantly more electrophilic and therefore more reactive towards nucleophiles under milder conditions. This regioselectivity is a key consideration in the synthetic design of 2,4-disubstituted quinazoline derivatives.

The primary modes of reactivity for this compound and its close analogs are:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position can be displaced by a variety of nucleophiles, including primary and secondary amines, to form 2,4-diaminoquinazoline derivatives. These reactions are fundamental to the synthesis of a wide range of biologically active molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or other organic moieties at the C2 position. This broadens the synthetic utility of the scaffold for creating complex molecular architectures.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for key reactions involving chloroquinazoline derivatives, providing a comparative overview of reaction conditions and outcomes.

Table 1: Nucleophilic Aromatic Substitution of Chloroquinazolines with Amines

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-dichloro-6,7-dimethoxy quinazolineAniline derivativesIsopropanolReflux6Satisfactory[1]
This compound analogn-ButylamineCH2Cl2Reflux690[2]
This compound analogAryl amineEtOH/DMF (5:1)Reflux24Not specified[2]
4-ChloroquinazolinesN-methylanilinesMicrowave1200.17-1up to 87[3]
2,4-dichloroquinazolinePrimary/secondary aminesVariousRoom Temp to Reflux0.17-12Not specified[4]

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloroquinazolines

Starting MaterialBoronic Acid/EsterCatalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
Iodo compoundBoronic esterPd2(dba)3 / XPhosK3PO4Dioxane/H2O120 (Microwave)20 min53[5]
Iodo compoundBoronic acidPd(PPh3)4K3PO4DMF855 h53[5]
2,4,7-trichloroquinazoline derivativeAryl/heteroarylboronic acidsPd(OAc)2 / Ph3PNa2CO3DME/H2O75Not specifiedGood[6]
Aryl bromide2-PyridylboronatePd2dba3 / LigandKFDioxane110Not specifiedup to 82[7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a typical procedure for the reaction of a chloroquinazoline with an amine nucleophile.

Materials:

  • 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (or related chloroquinazoline) (1 equivalent)

  • Appropriate aniline or alkylamine (1-1.2 equivalents)

  • Isopropanol (or other suitable solvent such as CH2Cl2, EtOH/DMF)

Procedure:

  • To a round-bottom flask, add the chloroquinazoline derivative and the amine nucleophile.

  • Add the solvent to the flask.

  • The reaction mixture is then heated to reflux for a specified time (typically ranging from 6 to 24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with a suitable solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a chloroquinazoline with a boronic acid.

Materials:

  • Chloroquinazoline derivative (1 equivalent)

  • Aryl or heteroarylboronic acid (1.5-2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) (0.05-0.1 equivalents)

  • Ligand (e.g., PPh3, XPhos) (0.15-0.3 equivalents)

  • Base (e.g., Na2CO3, K3PO4) (2-3 equivalents)

  • Solvent system (e.g., DME/H2O, Dioxane/H2O)

Procedure:

  • In a reaction vessel, combine the chloroquinazoline, boronic acid, palladium catalyst, ligand, and base.

  • The vessel is flushed with an inert gas (e.g., Nitrogen or Argon).

  • Degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 75-120 °C) and stirred for the required time. Reaction progress is monitored by TLC or GC-MS.[6]

  • After completion, the reaction is cooled to room temperature.

  • Water is added, and the mixture is extracted with an organic solvent (e.g., CH2Cl2, EtOAc).

  • The combined organic layers are washed with brine, dried over anhydrous sulfate (e.g., MgSO4 or Na2SO4), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the derivatization of this compound.

Nucleophilic_Aromatic_Substitution This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nucleophile Nucleophile (R-NH2) Nucleophile (R-NH2) Nucleophile (R-NH2)->Meisenheimer Complex 2,4-Diaminoquinazoline Derivative 2,4-Diaminoquinazoline Derivative Meisenheimer Complex->2,4-Diaminoquinazoline Derivative - Cl-

Caption: Reaction mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Miyaura_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reactant Preparation Reactant Preparation Start->Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Solvent, Catalyst, etc. Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC, GC-MS Work-up Work-up Reaction Monitoring->Work-up Quenching, Extraction Purification Purification Work-up->Purification Chromatography, Recrystallization Characterization Characterization Purification->Characterization NMR, MS, etc. End Characterization->End

Caption: General experimental workflow for synthesis and analysis.

References

The 2-Chloroquinazolin-4-amine Scaffold: A Privileged Core in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for the introduction of various substituents at multiple positions, leading to a diverse range of pharmacological activities. Among its many derivatives, the 2-chloroquinazolin-4-amine core has emerged as a particularly fruitful starting point for the design and development of targeted therapies, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this important scaffold, with a focus on its role in the development of kinase inhibitors.

Synthesis of the this compound Scaffold

The synthetic route to this compound derivatives typically begins with the preparation of a key intermediate, 2,4-dichloroquinazoline. This intermediate is then subjected to a regioselective nucleophilic aromatic substitution (SNAr) reaction to introduce the desired amine at the C4 position.

Preparation of 2,4-Dichloroquinazoline

A common and efficient method for the synthesis of 2,4-dichloroquinazoline involves a two-step process starting from anthranilic acid.

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

Step 1: Synthesis of 2,4-Quinazolinedione from Anthranilic Acid

  • A mixture of anthranilic acid and water is prepared and stirred.

  • A solution of potassium cyanate is added dropwise to the mixture.

  • The pH of the reaction mixture is adjusted to between 9 and 12 by the dropwise addition of a sodium hydroxide solution.

  • The mixture is stirred and incubated for 1 to 12 hours.

  • The reaction solution is then cooled to below 10°C.

  • Hydrochloric acid is added to adjust the pH, leading to the precipitation of a solid.

  • The solid is filtered and dried to yield 2,4-quinazolinedione.[1]

Step 2: Chlorination of 2,4-Quinazolinedione

  • A mixture of 2,4-quinazolinedione and a chlorinating agent, such as phosphorus oxychloride (POCl₃), is prepared.

  • The reaction is carried out in the presence of a catalyst, for example, N,N-dimethylaniline.

  • The mixture is refluxed for several hours.

  • After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

  • The residue is then carefully poured into ice-cold water with stirring, which results in the precipitation of 2,4-dichloroquinazoline.

  • The precipitate is filtered, washed with water, and dried.

Regioselective Nucleophilic Aromatic Substitution

The chlorine atom at the C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the C4 carbon has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. This allows for the selective introduction of an amine at the C4 position under mild reaction conditions.

Experimental Protocol: Synthesis of 2-Chloro-4-(arylamino)quinazoline

  • 2,4-dichloroquinazoline is dissolved in a suitable solvent, such as isopropanol.

  • The desired primary or secondary amine (1 equivalent) is added to the solution.

  • The reaction mixture is refluxed for a specified period, typically a few hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

G cluster_0 Synthesis of 2,4-Dichloroquinazoline cluster_1 Nucleophilic Aromatic Substitution Anthranilic Acid Anthranilic Acid 2,4-Quinazolinedione 2,4-Quinazolinedione Anthranilic Acid->2,4-Quinazolinedione 1. KOCN, H2O, NaOH 2. HCl 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline 2,4-Quinazolinedione->2,4-Dichloroquinazoline POCl3, reflux This compound Derivative This compound Derivative 2,4-Dichloroquinazoline->this compound Derivative Isopropanol, reflux Desired Amine (R-NH2) Desired Amine (R-NH2) Desired Amine (R-NH2)->this compound Derivative

General synthetic workflow for this compound derivatives.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, with anticancer properties being the most extensively studied. These compounds often exert their effects by inhibiting key enzymes involved in cellular signaling pathways that are frequently dysregulated in cancer.

Anticancer Activity: Kinase Inhibition

Many potent and selective kinase inhibitors are based on the 4-aminoquinazoline core.[2] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[3] Overexpression or activating mutations of EGFR are common in various cancers, making it a key therapeutic target.[4] Several approved anticancer drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline scaffold, which is a close analog of the this compound core.[3]

Derivatives of 2-chloro-4-anilino-quinazoline have been synthesized and evaluated as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] The binding of these inhibitors to the EGFR kinase domain blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to a reduction in cell proliferation and survival.[3]

The following table summarizes the in vitro inhibitory activities of selected 2-chloro-4-aminoquinazoline derivatives against EGFR and various cancer cell lines.

CompoundSubstitution at C4TargetIC50 (µM)Cell LineGI50 (µM)
8o 4-AminophenolVEGFR-2---
EGFR---
PD153035 3-BromoanilineEGFR0.0005PC3>10
HT29>10
MCF7>10
Compound 2 3-Chloro-4-fluoroanilineEGFR0.40PC36.6
HT296.7
MCF74.9
Compound 14g Chalcone derivative--K-5620.622-1.81
RPMI-82260.622-1.81
HCT-1160.622-1.81
LOX IMVI0.622-1.81
MCF70.622-1.81

Data compiled from multiple sources for illustrative purposes.[5][6][7][8]

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is a key downstream effector of Rho GTPases.[9] PAK4 is involved in regulating various cellular processes, including cytoskeletal dynamics, cell motility, and survival.[9] Overexpression of PAK4 has been observed in several types of cancer and is associated with tumor invasion and metastasis.[9]

Recently, a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were designed and synthesized as potent and selective PAK4 inhibitors.[9] The lead compound from this series demonstrated remarkable selectivity for PAK4 over other PAK family members and effectively inhibited the migration and invasion of cancer cells by modulating the PAK4-directed downstream signaling pathways.[9][10]

The table below presents the in vitro inhibitory activities of selected 2-chloro-4-aminoquinazoline derivatives against PAK family kinases.

CompoundSubstitution PatternPAK1 Ki (µM)PAK4 Ki (µM)Selectivity (PAK1/PAK4)
12 4-amino-piperidine at C2-carboxamide-0.354-
14 4-amino-piperidine at C2-carboxamide-0.674-
25 Cyclopropyl at C2-carboxamide2.7500.016172
31 (CZh226) Optimized C2-carboxamide--346
9d 2,4-diaminoquinazoline derivative-0.033 (IC50)-

Data compiled from multiple sources.[9][11]

Key Signaling Pathways

The therapeutic efficacy of this compound derivatives as anticancer agents is rooted in their ability to modulate specific signaling pathways that are crucial for tumor growth and survival.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events. The receptor dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt/mTOR pathway, which is critical for cell survival. Quinazoline-based inhibitors block this cascade at its inception by preventing EGFR autophosphorylation.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Quinazoline_Inhibitor This compound Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive) Cell Proliferation & Survival Cell Proliferation & Survival Transcription->Cell Proliferation & Survival

EGFR signaling pathway and inhibition by this compound derivatives.
PAK4 Signaling Pathway

PAK4 is activated by various upstream signals, including the Rho GTPases Rac and Cdc42. Once activated, PAK4 phosphorylates a number of downstream substrates, leading to changes in the actin cytoskeleton, enhanced cell migration and invasion, and increased cell survival through the inhibition of apoptosis. Quinazoline-based PAK4 inhibitors can block these processes, thereby reducing the metastatic potential of cancer cells.

PAK4_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects RhoGTPases Rac / Cdc42 PAK4 PAK4 RhoGTPases->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Survival Cell Survival (Anti-apoptosis) PAK4->Survival Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Cytoskeleton Actin Cytoskeleton Reorganization Cofilin->Cytoskeleton Regulates Quinazoline_Inhibitor This compound Inhibitor Quinazoline_Inhibitor->PAK4 Inhibits Migration Cell Migration & Invasion Cytoskeleton->Migration

PAK4 signaling pathway and its inhibition.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro assays are typically employed. These assays are designed to determine the compounds' inhibitory activity against their target enzymes and their cytotoxic effects on cancer cells.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: In Vitro PAK4 Kinase Assay

  • Reagent Preparation: Dilute the purified recombinant PAK4 enzyme, a specific peptide substrate (e.g., PAKtide), and ATP in a kinase buffer. Prepare serial dilutions of the test inhibitor.[12]

  • Kinase Reaction: In a 384-well plate, add the inhibitor dilutions, followed by the PAK4 enzyme. Initiate the reaction by adding the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: After a 30-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[14][15]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14][16]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. The GI50 (or IC50) value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[3]

Conclusion

The this compound scaffold is a highly versatile and valuable core in the field of drug design. Its straightforward and regioselective synthesis allows for the creation of large libraries of derivatives for biological screening. The remarkable success of 4-aminoquinazoline-based compounds as kinase inhibitors, particularly against EGFR and PAK4, highlights the therapeutic potential of this scaffold in oncology. The detailed experimental protocols and an understanding of the key signaling pathways provided in this guide are intended to facilitate further research and development of novel therapeutics based on this privileged structure. As our understanding of the molecular drivers of cancer continues to grow, the this compound scaffold is poised to remain a cornerstone of targeted drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Notably, 4-anilinoquinazoline derivatives have been extensively investigated as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. Gefitinib, an EGFR inhibitor, is a well-known example of a clinically successful drug based on this scaffold. The 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline core represents a crucial intermediate in the synthesis of these and other biologically active analogues. This document provides a detailed protocol for the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, intended for researchers in medicinal chemistry and drug development.

Synthesis Overview

The synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives is typically achieved through a two-step process. The first step involves the conversion of 6,7-dimethoxyquinazolin-2,4-dione to the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline. This is followed by a regioselective nucleophilic aromatic substitution reaction at the more reactive C4 position with a variety of arylamines to yield the desired final products.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis start 6,7-Dimethoxyquinazolin-2,4-dione reagent1 POCl₃, N,N-dimethylaniline start->reagent1 intermediate 2,4-Dichloro-6,7-dimethoxyquinazoline reagent1->intermediate reagent2 Substituted Arylamine, Isopropanol intermediate->reagent2 intermediate->reagent2 product 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline reagent2->product EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Quinazoline_Derivative 2-Chloro-4-(arylamino)-6,7- dimethoxyquinazoline Quinazoline_Derivative->Autophosphorylation Inhibition RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation, Survival, Migration Transcription->Cell_Response

Application Notes & Protocols: Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antifungal, anti-inflammatory, antibacterial, and antiviral properties, making them privileged scaffolds in medicinal chemistry and drug discovery.[3][4] Traditional methods for synthesizing these compounds often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technology to overcome these limitations.[5][6]

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles with fewer byproducts.[7][8][9] This "green chemistry" approach offers significant advantages for the rapid generation of compound libraries for biological screening and lead optimization in drug development programs.[10][11]

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various quinazoline derivatives, along with a summary of their biological significance.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of quinazoline derivatives offers several key benefits over conventional heating methods:

  • Rate Enhancement: Reactions that typically take hours or even days to complete under conventional reflux can often be accomplished in minutes using microwave heating.[12]

  • Higher Yields: The rapid and efficient heating often leads to higher conversion rates and improved product yields.[8]

  • Improved Purity: Shorter reaction times at high temperatures can minimize the formation of degradation products and byproducts, simplifying purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.[9]

  • Solvent-Free Reactions: In some cases, microwave-assisted reactions can be carried out in the absence of a solvent, which is environmentally advantageous.[7]

Key Synthetic Strategies and Protocols

Several synthetic routes to quinazoline derivatives have been successfully adapted to microwave-assisted conditions. Below are detailed protocols for some of the most common and efficient methods.

Niementowski Quinazoline Synthesis

The Niementowski reaction, the condensation of anthranilic acid with amides, is a classic method for preparing 4(3H)-quinazolinones. Microwave irradiation significantly accelerates this process.[9]

General Reaction Scheme:

cluster_conditions Microwave Irradiation Anthranilic_Acid Anthranilic Acid Quinazolinone 4(3H)-Quinazolinone Anthranilic_Acid->Quinazolinone + Amide/Formamide Amide Amide/Formamide Amide->Quinazolinone Solvent-free or High-boiling solvent Solvent-free or High-boiling solvent Short reaction time Short reaction time

Caption: General scheme of the Niementowski quinazoline synthesis.

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone

  • Reactants:

    • Anthranilic acid (1.0 mmol)

    • Formamide (2.0 mL)

  • Microwave Reactor Setup:

    • Place the reactants in a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

    • Seal the vessel and place it in the microwave reactor cavity.

  • Reaction Conditions:

    • Microwave Power: 150 W (as a starting point, may require optimization)

    • Temperature: 180 °C (monitored by an internal fiber-optic sensor)

    • Reaction Time: 5-10 minutes

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Add cold water to the reaction mixture to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to afford pure 4(3H)-quinazolinone.

Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis

MethodReaction TimeYield (%)Reference
Conventional Heating3-6 hours48-89[8]
Microwave Irradiation10-20 minutes66-97[8]
Synthesis from 2-Aminobenzamides and Anhydrides

This method provides a convergent route to 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids, which are valuable intermediates in medicinal chemistry.[13]

Experimental Workflow:

cluster_reactants Reactants cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_product Final Product 2-Aminobenzamide 2-Aminobenzamide Microwave Reactor Microwave Reactor 2-Aminobenzamide->Microwave Reactor Succinic Anhydride Succinic Anhydride Succinic Anhydride->Microwave Reactor Cooling Cooling Microwave Reactor->Cooling Pinane (Solvent) Pinane (Solvent) Pinane (Solvent)->Microwave Reactor 160 °C, 15 min 160 °C, 15 min Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Quinazolinone Derivative Quinazolinone Derivative Drying->Quinazolinone Derivative

Caption: Workflow for microwave-assisted synthesis of quinazolinones.

Experimental Protocol: Synthesis of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

  • Reactants:

    • 2-Aminobenzamide (1.0 mmol)

    • Succinic anhydride (1.1 mmol)

    • Pinane (3 mL)

  • Microwave Reactor Setup:

    • Combine the reactants in a 10 mL microwave reaction vessel with a magnetic stir bar.

    • Seal the vessel and place it in the microwave reactor.

  • Reaction Conditions:

    • Temperature: 160 °C

    • Reaction Time: 15 minutes

  • Work-up and Purification:

    • After cooling, add ethyl acetate to the reaction mixture.

    • Collect the precipitated solid by filtration.

    • Wash the solid with ethyl acetate and then pentane.

    • Dry the product under vacuum.

Table 2: Yields of Substituted Quinazolinone Derivatives via Microwave Synthesis[13]

Substituent (R)ProductYield (%)
H3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid98
6-Methoxy3-(6-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid99
7-Methyl3-(7-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid79
7-Chloro3-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid99
Multi-component Synthesis of Fused Quinazolinones

Microwave irradiation is particularly effective for multi-component reactions, allowing for the rapid assembly of complex molecular architectures in a single step.[12]

Experimental Protocol: Synthesis of Triazoloquinazolinones

  • Reactants:

    • Aromatic aldehyde (1.0 mmol)

    • 5-Amino-1H-1,2,4-triazole (1.0 mmol)

    • Dimedone (1.0 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave Reactor Setup:

    • Mix the components in a suitable microwave reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

  • Reaction Conditions:

    • Microwave Power: 300 W

    • Reaction Time: 3-5 minutes

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Pour the mixture into ice-water.

    • Collect the resulting solid by filtration and wash with water.

    • Recrystallize from an appropriate solvent (e.g., ethanol or acetic acid).

Table 3: Comparison of Conventional vs. Microwave-Assisted Multi-component Synthesis[12]

Aldehyde SubstituentMethodTimeYield (%)
4-ClConventional4 hours85
4-ClMicrowave3 minutes96
4-OCH3Conventional5 hours82
4-OCH3Microwave4 minutes94
4-NO2Conventional3 hours88
4-NO2Microwave3 minutes97

Biological Significance and Signaling Pathways

Quinazoline derivatives are known to interact with various biological targets. A prominent example is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. Gefitinib and Erlotinib are two FDA-approved drugs based on the 4-anilinoquinazoline scaffold that target the ATP-binding site of the EGFR tyrosine kinase.

EGFR Signaling Pathway and Inhibition by Quinazolines:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Erlotinib) Quinazoline_Inhibitor->Dimerization Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion

Microwave-assisted synthesis is a transformative technology for the rapid and efficient preparation of quinazoline derivatives.[14] The protocols and data presented here demonstrate the significant advantages of MAOS in terms of reduced reaction times and improved yields, facilitating the exploration of this important class of compounds for drug discovery and development. The ability to quickly generate diverse libraries of quinazolines for biological evaluation accelerates the identification of new therapeutic agents.

References

N-arylation of 4-Chloroquinazolines: A Synthetic Gateway to Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Among its numerous derivatives, 4-anilinoquinazolines have emerged as a particularly fruitful class of compounds in the relentless pursuit of effective anticancer therapies.[1][3] This prominence is largely due to their remarkable success as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth, proliferation, and angiogenesis.[1][4][5][6][7] The N-arylation of 4-chloroquinazolines represents the most direct and widely employed synthetic strategy to access this critical pharmacophore.

This technical guide provides an in-depth exploration of the N-arylation of 4-chloroquinazolines, offering detailed experimental protocols, mechanistic insights, and practical application notes for researchers engaged in the discovery and development of novel anticancer agents.

The Chemical Rationale: Mechanism and Synthetic Approaches

The N-arylation of 4-chloroquinazolines is fundamentally a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring system activates the C4 position towards nucleophilic attack by an aniline derivative. The reaction proceeds via a Meisenheimer-like intermediate, followed by the expulsion of the chloride leaving group to afford the thermodynamically stable 4-anilinoquinazoline product.[8]

While the direct SNAr reaction is often effective, particularly with electron-rich anilines, its efficiency can be hampered by electron-deficient anilines or sterically hindered substrates.[1][2] To address these limitations, several synthetic methodologies have been developed:

  • Conventional Thermal Conditions: This classic approach involves heating the 4-chloroquinazoline and the aniline in a suitable solvent, often with the addition of an acid or base catalyst.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields, especially for less reactive coupling partners.[1]

  • Palladium-Catalyzed Cross-Coupling: For challenging substrates, the Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the crucial C-N bond.[9][10][11] This method utilizes a palladium catalyst with specialized phosphine ligands to couple aryl halides with amines under milder conditions than traditional methods.

Core Experimental Workflow

The synthesis and evaluation of N-arylated 4-chloroquinazolines as anticancer agents follow a structured workflow, from the initial chemical synthesis to biological characterization.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (4-Chloroquinazoline & Aniline) Reaction N-arylation Reaction (Conventional, Microwave, or Pd-catalyzed) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Purity Purity Assessment (HPLC, Elemental Analysis) Spectroscopy->Purity Screening In vitro Anticancer Screening (MTT Assay, etc.) Purity->Screening Target Target Kinase Inhibition Assays (EGFR, VEGFR-2, etc.) Screening->Target SAR Structure-Activity Relationship (SAR) Analysis Target->SAR SAR->Start Iterative Design & Optimization

Caption: A generalized workflow for the synthesis and evaluation of 4-anilinoquinazolines.

Detailed Protocols

Protocol 1: Microwave-Assisted N-arylation of 4-Chloro-6-iodo-2-phenylquinazoline

This protocol is adapted from a procedure that demonstrates a rapid and efficient synthesis of novel 4-anilinoquinazolines.[1]

Materials:

  • 4-Chloro-6-iodo-2-phenylquinazoline

  • Substituted N-methylaniline (e.g., N-methyl-4-methoxyaniline)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-chloro-6-iodo-2-phenylquinazoline (1.0 eq).

  • Add the substituted N-methylaniline (1.1 eq).

  • Add a 1:1 mixture of THF and water (e.g., 4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilinoquinazoline.

Self-Validation:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting materials.

  • Product Characterization: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Conventional Synthesis of 4-Anilinoquinazolines

This protocol represents a more traditional approach to the N-arylation of 4-chloroquinazolines.

Materials:

  • 4-Chloroquinazoline

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol or other suitable high-boiling solvent

  • Concentrated hydrochloric acid (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 4-chloroquinazoline (1.0 eq) in isopropanol.

  • Add the substituted aniline (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux with stirring for several hours (e.g., 4-24 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-anilinoquinazoline.

Self-Validation:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis: Confirm the structure using NMR and MS analysis.

Application Notes: Structure-Activity Relationships and Target Inhibition

The biological activity of 4-anilinoquinazolines is highly dependent on the substitution pattern on both the quinazoline core and the aniline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.

PositionSubstitution Effect on Anticancer Activity
Quinazoline C6, C7 Small, electron-donating groups, particularly methoxy or ethoxy groups, often enhance inhibitory activity against EGFR.[12] Solubilizing groups can be introduced at these positions to improve pharmacokinetic properties.[13]
Quinazoline C4 (Anilino) The nature of the aniline substituent is critical. Small hydrophobic groups, such as a 3-chloro or 3-ethynyl group, are often found in potent EGFR inhibitors.[12]
Quinazoline C2 While often unsubstituted or bearing a small alkyl group, modifications at this position can influence selectivity and potency.[14]
Aniline Ring The substitution pattern on the aniline ring dictates interactions within the hydrophobic pocket of the kinase active site.[15]

Targeting Kinase Signaling Pathways:

Many 4-anilinoquinazolines exert their anticancer effects by inhibiting the ATP-binding site of receptor tyrosine kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation Proliferation Gene Transcription (Cell Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Anilinoquinazoline 4-Anilinoquinazoline (e.g., Gefitinib) Anilinoquinazoline->EGFR Inhibition

References

Application of 2-Chloroquinazolin-4-amine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Among the various quinazoline-based starting materials, 2-chloro-4-aminoquinazoline and its derivatives are particularly valuable building blocks for the synthesis of a wide array of potent and selective kinase inhibitors. The reactivity of the chlorine atom at the C2 position allows for diverse chemical modifications, making it a versatile precursor in drug discovery programs targeting kinases involved in cancer and other diseases.

This document provides detailed application notes and experimental protocols for the use of 2-chloroquinazolin-4-amine in the synthesis of kinase inhibitors, with a focus on epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and p21-activated kinase 4 (PAK4) inhibitors.

Key Applications

This compound serves as a key intermediate in the synthesis of various classes of kinase inhibitors. The primary point of diversification is the substitution of the chlorine atom at the 2-position, typically via nucleophilic aromatic substitution (SNAr) reactions. The 4-amino group can also be modified to fine-tune the pharmacological properties of the final compounds.

Targeted Kinases:

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][2][3] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.[2][4]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][5][6][7][8][9] Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer treatment.[1][6]

  • PAK4 (p21-Activated Kinase 4): A serine/threonine kinase involved in cytoskeletal dynamics, cell motility, and survival.[10] Its overexpression is linked to tumor invasion and metastasis.

  • Aurora Kinases: A family of serine/threonine kinases that are essential for cell cycle regulation.[11][12] Their dysregulation is frequently observed in human tumors.

  • c-Src/Abl Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[13]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from this compound derivatives.

Table 1: Bioactivity of 2-Chloro-4-anilino-quinazoline Derivatives as EGFR and VEGFR-2 Inhibitors [1]

CompoundTarget KinaseIC50 (µM)
7 EGFR1.34
VEGFR-20.55
8o EGFR0.12
VEGFR-20.08

Table 2: Bioactivity of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as PAK4 Inhibitors [10]

CompoundTarget KinaseKi (µM)Selectivity (PAK1/PAK4)
17 PAK40.015>66
18 PAK42.172-
19 PAK40.255-
31 (CZh226) PAK40.009346-fold vs PAK1

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases targeted by inhibitors derived from this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis & Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as a starting material. Specific reaction conditions may need to be optimized for different substrates.

General Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start 2-Amino-5-chlorobenzoic acid Intermediate1 6-Chloroquinazoline-2,4-dione Start->Intermediate1 Cyclization (e.g., with urea) Intermediate2 2,4,6-Trichloroquinazoline Intermediate1->Intermediate2 Chlorination (e.g., POCl3) Intermediate3 Substituted 2-Chloro-4-aminoquinazoline Intermediate2->Intermediate3 Nucleophilic Substitution (e.g., with an amine) FinalProduct Final Kinase Inhibitor Intermediate3->FinalProduct Further Modification (e.g., amide coupling)

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of 2,4,6-Trichloroquinazoline (Key Intermediate)

This protocol is adapted from the synthesis of intermediates for PAK4 inhibitors.[10]

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Urea

  • Phosphorus oxychloride (POCl3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl ether (DME) or another suitable solvent

Procedure:

  • Cyclization:

    • Mix 2-amino-5-chlorobenzoic acid with an excess of urea.

    • Heat the mixture at high temperature (e.g., 200 °C) to induce cyclization and form 6-chloroquinazoline-2,4-dione.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product, for example, by recrystallization.

  • Chlorination:

    • Suspend the 6-chloroquinazoline-2,4-dione in a suitable solvent such as DME.

    • Add phosphorus oxychloride (POCl3) and a catalytic amount of DIPEA.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction with ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4,6-trichloroquinazoline.

Protocol 2: Synthesis of 4-Anilino-2-chloroquinazoline Derivatives (EGFR/VEGFR-2 Inhibitors)

This protocol is a general representation based on the synthesis of dual EGFR/VEGFR-2 inhibitors.[1]

Materials:

  • 2,4-Dichloroquinazoline (commercially available or synthesized)

  • Substituted aniline

  • Ethanol or another suitable protic solvent

  • Triethylamine (TEA) or another base

Procedure:

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2,4-dichloroquinazoline in ethanol.

    • Add the desired substituted aniline (1.0-1.2 equivalents).

    • Add a base such as triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product often precipitates from the reaction mixture.

    • Collect the solid by filtration, wash with cold ethanol, and dry to yield the 4-anilino-2-chloroquinazoline derivative.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives (PAK4 Inhibitors)

This protocol outlines the final steps for the synthesis of PAK4 inhibitors from the 2,4,6-trichloroquinazoline intermediate.[10]

Materials:

  • 2,4,6-Trichloroquinazoline

  • Substituted imidazole or other N-nucleophile

  • 4-(N-Boc-amino)-piperidine

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • A carboxylic acid

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Substitution at C4:

    • React 2,4,6-trichloroquinazoline with a substituted imidazole in the presence of a base like DIPEA to displace the C4 chlorine.

  • Substitution at C2:

    • The resulting intermediate is then reacted with 4-(N-Boc-amino)-piperidine under acidic conditions to substitute the C2 chlorine.

  • Deprotection:

    • The Boc protecting group is removed using standard conditions, such as treatment with TFA in DCM or HCl in dioxane.

  • Amide Coupling (Final Step):

    • The deprotected amine is then coupled with a desired carboxylic acid using standard amide coupling reagents (e.g., HATU, HOBt, EDC) to yield the final 6-chloro-4-aminoquinazoline-2-carboxamide inhibitor.

    • Purify the final product by column chromatography or preparative HPLC.

Conclusion

This compound and its analogs are indispensable building blocks in the synthesis of a diverse range of kinase inhibitors. The straightforward and versatile chemistry of the quinazoline core allows for the systematic exploration of the chemical space around the scaffold, leading to the discovery of potent and selective inhibitors for various kinases implicated in human diseases. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 2-Chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, such as non-small cell lung cancer (NSCLC), colorectal cancer, and breast cancer.[3][4] Consequently, EGFR has emerged as a significant target for anticancer therapies.

Quinazoline-based molecules have been identified as a privileged scaffold in the development of EGFR inhibitors due to their ability to competitively bind to the ATP-binding site of the EGFR kinase domain.[5][6] This document provides detailed application notes and protocols for the synthesis of potent EGFR inhibitors utilizing 2-chloroquinazolin-4-amine as a key starting material. Additionally, it outlines protocols for the biological evaluation of these synthesized compounds.

Synthetic Protocol: Synthesis of a 4-(3-chloro-4-fluorophenylamino)quinazolin-2-amine derivative

This protocol describes a representative synthesis of a 4-anilinoquinazoline derivative, a class of potent EGFR inhibitors, starting from this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • This compound

  • 3-chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in isopropanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass funnel and filter paper

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 3-chloro-4-fluoroaniline (1.1 equivalents) in isopropanol.

  • Reaction: Add a catalytic amount of concentrated HCl to the mixture. Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form.

  • Isolation of the Product: Filter the precipitate and wash it with cold isopropanol. To neutralize any excess acid, the crude product can be stirred in a saturated aqueous solution of sodium bicarbonate.

  • Extraction (if necessary): If a significant amount of product remains in the filtrate, concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the desired 4-(3-chloro-4-fluorophenylamino)quinazolin-2-amine derivative as a solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][9]

Biological Evaluation Protocols

In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of the synthesized compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • Adenosine triphosphate (ATP), [γ-³³P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂, and 40 μg/mL BSA)[10]

  • Synthesized inhibitor

  • Positive control inhibitor (e.g., Gefitinib)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the kinase assay buffer, the synthesized inhibitor at various concentrations, and the recombinant EGFR kinase.[10] Incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Measurement: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the synthesized inhibitor on cancer cell lines that overexpress EGFR (e.g., A549, H1975).[12][13][14]

Materials:

  • EGFR-overexpressing cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Synthesized inhibitor

  • Positive control inhibitor (e.g., Gefitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor and a positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.[2][16]

Materials:

  • EGFR-overexpressing cancer cell line

  • Synthesized inhibitor

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and anti-β-actin (loading control).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells and then pre-treat with the synthesized inhibitor for a specific time, followed by stimulation with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[2]

  • Cell Lysis: Lyse the cells with lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control to ensure equal protein loading.[2]

  • Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Representative Quinazoline-Based EGFR Inhibitors

Compound IDTarget EGFR MutantIC50 (nM)Reference
Gefitinib Wild-Type20-80[8]
L858R10-50[8]
T790M>1000[8]
Erlotinib Wild-Type2-5[8]
L858R5-20[8]
T790M>1000[8]
Compound 8b EGFR-TK1.37[8]
Compound 3f Del19119[6]
Wild-Type>10,000[6]

Table 2: Anti-proliferative Activity of Representative Quinazoline-Based EGFR Inhibitors

Compound IDCell LineIC50 (µM)Reference
Gefitinib A549 (WT)>10[17]
H1975 (L858R/T790M)>10[17]
Compound 7i A5492.25[17]
HT-291.72[17]
MCF-72.81[17]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLCγ-PKC Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->RAF Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and the site of action for quinazoline-based inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation start This compound + Substituted Aniline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Work-up & Purification (Chromatography) reaction->workup characterization Characterization (NMR, MS) workup->characterization product Pure Quinazoline Inhibitor characterization->product kinase_assay In Vitro EGFR Kinase Assay product->kinase_assay cell_assay Cell Proliferation Assay (MTT) product->cell_assay western_blot Western Blot Analysis (p-EGFR, p-AKT, etc.) product->western_blot data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of EGFR inhibitors.

References

Application Notes and Protocols for the Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2,4-Disubstituted Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for developing a wide array of therapeutic agents.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antihypertensive properties. Among the various classes of quinazoline derivatives, those substituted at the 2 and 4 positions are of particular significance. The sequential and regioselective functionalization of the readily accessible 2,4-dichloroquinazoline intermediate offers a powerful and convergent strategy for the synthesis of diverse molecular libraries essential for drug discovery and development.

This comprehensive guide provides an in-depth exploration of the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines. We will delve into the mechanistic underpinnings that govern the differential reactivity of the C2 and C4 positions, present detailed, field-proven protocols for the selective substitution with various nucleophiles, and offer practical insights into troubleshooting and reaction optimization.

The Mechanistic Rationale for Regioselectivity: A Tale of Two Carbons

The remarkable regioselectivity observed in the nucleophilic aromatic substitution of 2,4-dichloroquinazolines is a direct consequence of the electronic properties of the heterocyclic ring system. The C4 position is consistently found to be more reactive towards nucleophilic attack than the C2 position under mild reaction conditions.[1][2]

This preferential reactivity can be explained by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[1] This indicates that the C4 position is more electrophilic and, therefore, more susceptible to nucleophilic attack. The resulting Meisenheimer complex is better stabilized through resonance, leading to a lower activation energy for the substitution at C4.

Conversely, the substitution of the chlorine atom at the C2 position is a more challenging transformation that requires more forcing conditions, such as higher temperatures or microwave irradiation.[3] This is attributed to the reduced electrophilicity of the C2 position after the initial substitution at C4, as the newly introduced electron-donating group at C4 deactivates the ring towards further nucleophilic attack.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential nature of nucleophilic substitution on 2,4-dichloroquinazoline.

SNAr_Mechanism cluster_C4 C4 Substitution (Mild Conditions) cluster_C2 C2 Substitution (Forcing Conditions) 2,4-DCQ 2,4-Dichloroquinazoline Int_C4 Meisenheimer Intermediate (C4) 2,4-DCQ->Int_C4 + NuH Prod_C4 4-Substituted-2-chloroquinazoline Int_C4->Prod_C4 - Cl- Int_C2 Meisenheimer Intermediate (C2) Prod_C4->Int_C2 + Nu'H Prod_C2 2,4-Disubstituted Quinazoline Int_C2->Prod_C2 - Cl-

Caption: Sequential SNAr on 2,4-dichloroquinazoline.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step procedures for the regioselective substitution of 2,4-dichloroquinazolines with a range of nucleophiles.

Protocol 1: Regioselective C4-Amination (General Procedure)

This protocol describes a general method for the synthesis of 4-amino-2-chloroquinazolines, which are valuable intermediates for further functionalization.

Materials:

  • 2,4-Dichloroquinazoline

  • Amine nucleophile (primary or secondary)

  • Solvent (e.g., isopropanol, acetonitrile, or THF)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in the chosen solvent (e.g., isopropanol, 5-10 mL per mmol of substrate), add the amine nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Nucleophile Type Typical Conditions Approx. Yield Reference
Primary Aliphatic AminesIsopropanol, RT to 60°C, 2-6 h85-95%[1]
Secondary Aliphatic AminesAcetonitrile, DIPEA, 50°C, 4-8 h80-90%[2]
AnilinesDioxane, DIPEA, 80°C, 12 h75-90%[4]
Protocol 2: Regioselective C4-Alkoxylation

This protocol outlines the synthesis of 4-alkoxy-2-chloroquinazolines. The use of a strong base is crucial to generate the more nucleophilic alkoxide in situ.

Materials:

  • 2,4-Dichloroquinazoline

  • Alcohol (e.g., ethanol, methanol)

  • Strong base (e.g., sodium hydride (NaH) or sodium methoxide)

  • Anhydrous solvent (e.g., THF or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add the alcohol (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2,4-Diaminoquinazolines (C2-Amination)

This protocol describes the second substitution at the C2 position, which typically requires more forcing conditions. Microwave-assisted synthesis is often employed to accelerate this step.

Materials:

  • 4-Amino-2-chloroquinazoline intermediate

  • Amine nucleophile

  • Solvent (e.g., isopropanol, DMF, or N-methyl-2-pyrrolidone (NMP))

  • Microwave reactor or high-temperature oil bath

  • Standard work-up and purification equipment

Procedure:

  • In a microwave-safe reaction vessel, combine the 4-amino-2-chloroquinazoline intermediate (1.0 eq), the second amine nucleophile (2.0-3.0 eq), and the solvent.

  • Seal the vessel and heat the reaction mixture in a microwave reactor to a high temperature (e.g., 120-180 °C) for a specified time (typically 15-60 minutes).

  • Alternatively, the reaction can be heated in a sealed tube in a high-temperature oil bath for several hours to days.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the desired 2,4-diaminoquinazoline by column chromatography or recrystallization.

Method Typical Conditions Approx. Yield Reference
Conventional HeatingIsopropanol, reflux, 24-48 h50-70%[3]
Microwave IrradiationDMF, 150°C, 30 min70-90%[5][6]

Troubleshooting and Key Considerations

1. Low Yield or No Reaction at C4:

  • Insufficiently nucleophilic amine: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), higher temperatures and longer reaction times may be necessary. The use of a stronger base or a more polar solvent can also enhance reactivity.

  • Steric hindrance: Highly hindered amines may react slowly or not at all. In such cases, increasing the reaction temperature or using a less hindered analogue may be required.

  • Poor solubility: Ensure that the starting materials are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

2. Formation of Side Products:

  • Hydrolysis: 2,4-Dichloroquinazoline is susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of quinazolinone byproducts. It is crucial to use anhydrous solvents and reagents, particularly for reactions with alkoxides.

  • Over-reaction (Disubstitution): While C4 is significantly more reactive, some disubstitution to form the 2,4-diamino product may occur, especially with highly nucleophilic amines or at elevated temperatures. To favor monosubstitution, use a stoichiometric amount of the nucleophile and maintain a moderate reaction temperature.

3. Difficulty with C2 Substitution:

  • Insufficiently forcing conditions: The C2 position is significantly less reactive. If the reaction is not proceeding, increase the temperature, extend the reaction time, or consider using microwave irradiation.

  • Decomposition: At very high temperatures, decomposition of the starting material or product can occur. Careful monitoring of the reaction is essential.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the synthesis of 2,4-disubstituted quinazolines.

Workflow Start Start with 2,4-Dichloroquinazoline C4_Sub C4-Substitution (Mild Conditions) Start->C4_Sub Workup1 Work-up and Purification C4_Sub->Workup1 Intermediate Isolate 4-Substituted-2-chloroquinazoline Workup1->Intermediate C2_Sub C2-Substitution (Forcing Conditions) Intermediate->C2_Sub Workup2 Work-up and Purification C2_Sub->Workup2 Final_Product Final 2,4-Disubstituted Quinazoline Workup2->Final_Product

Caption: General synthetic workflow.

Conclusion

The regioselective nucleophilic aromatic substitution of 2,4-dichloroquinazolines is a robust and versatile methodology for the synthesis of a wide range of functionalized quinazoline derivatives. A thorough understanding of the underlying mechanistic principles allows for the rational design of reaction conditions to achieve the desired mono- or disubstituted products. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool in their pursuit of novel and impactful chemical entities.

References

Application Notes and Protocols: Structure-Based Design of Quinazolin-4-amine Derivatives for Aurora A Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurora A kinase is a critical regulator of cell division, playing a pivotal role in centrosome maturation, spindle assembly, and mitotic entry.[1] Its overexpression is frequently observed in various human cancers, making it a compelling target for anticancer therapy.[1][2] The quinazolin-4-amine scaffold has emerged as a privileged structure in the design of kinase inhibitors. This document provides detailed application notes and protocols for the structure-based design, synthesis, and evaluation of quinazolin-4-amine derivatives as potent and selective Aurora A kinase inhibitors.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Quinazolin-4-amine Derivatives
Compound IDModificationAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (Aurora B/Aurora A)
Lead Compound -1504503
Compound 6 Optimized hydrophobic and hydrogen bonding interactions based on structural analysis20>15140>757
Compound 9h Vinyl-quinazoline scaffold48 (MDA-MB-231 cell IC50)--
BPR1K871 Dual FLT3/AURKA inhibitor22130.59
Compound 5 AURKA selective-->100-fold over FLT3
Compound 7 AURKA selective-->100-fold over FLT3

Data synthesized from multiple sources, including Long et al., 2018.[1][3][4]

Table 2: Anti-proliferative Activity of Representative Quinazolin-4-amine Derivatives
Compound IDCell LineCancer TypeIC50 (µM)
Compound 6 MDA-MB-231Triple-Negative Breast Cancer0.5
Compound 6 HCT116Colon Carcinoma0.8
Compound 9a A549Non-Small Cell Lung Cancer0.83
Compound 9a HCC827Non-Small Cell Lung Cancer0.26
Compound 9a H1975Non-Small Cell Lung Cancer1.02
Compound 19n MGC-803Gastric Cancer4.61
BIQO-19 H1975EGFR-TKI-resistant NSCLC-

Data synthesized from multiple sources, including Long et al., 2018 and others.[2][5]

Mandatory Visualization

AuroraA_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis CDK1_CyclinB CDK1/Cyclin B Bora Bora CDK1_CyclinB->Bora P PLK1 PLK1 AuroraA_active Aurora A (Active) pThr288 PLK1->AuroraA_active Activation AuroraA_inactive Aurora A (Inactive) Bora->AuroraA_inactive Activation TPX2_Importin TPX2-Importin TPX2 TPX2 TPX2_Importin->TPX2 TPX2->AuroraA_inactive Activation & Localization to Spindle Poles RanGTP Ran-GTP RanGTP->TPX2_Importin AuroraA_inactive->AuroraA_active Activation AuroraA_inactive->AuroraA_active Activation & Localization to Spindle Poles Centrosome_Maturation Centrosome Maturation AuroraA_active->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly AuroraA_active->Spindle_Assembly Cytokinesis Cytokinesis AuroraA_active->Cytokinesis Quinazolin4Amine Quinazolin-4-amine Inhibitor Quinazolin4Amine->AuroraA_active Inhibition

Caption: Aurora A Kinase Signaling Pathway and Inhibition.

SBDD_Workflow Target_ID Target Identification (Aurora A Kinase) Crystal_Structure Obtain Crystal Structure (e.g., PDB: 5ZAN) Target_ID->Crystal_Structure Docking Molecular Docking of Quinazolin-4-amine Scaffold Crystal_Structure->Docking Design Design of Derivatives (Exploit Pockets) Docking->Design Synthesis Chemical Synthesis Design->Synthesis Biochem_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochem_Assay Cell_Assay Cell-Based Proliferation Assay (Antiproliferative Activity) Synthesis->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochem_Assay->SAR Cell_Assay->SAR SAR->Design Iterative Improvement Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Structure-Based Drug Design Workflow.

Experimental Protocols

In Vitro Aurora A Kinase Inhibition Assay

This protocol is adapted from methodologies described in studies on quinazolin-4-amine inhibitors and general kinase assay protocols.[1][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of quinazolin-4-amine derivatives against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Kemptide)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Quinazolin-4-amine derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each quinazolin-4-amine derivative in 100% DMSO (e.g., 10 mM).

    • Create a series of dilutions of the compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Reaction:

    • In each well of the microplate, add the following components in order:

      • Kinase assay buffer.

      • The quinazolin-4-amine derivative at various concentrations.

      • A control with DMSO only (for 0% inhibition).

      • A control without enzyme (for background).

    • Add the substrate peptide to each well.

    • Initiate the kinase reaction by adding a solution of Aurora A kinase and ATP to each well. The final ATP concentration should be close to its Km value for Aurora A.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and measure the light output using a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the 0% inhibition control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This protocol is a general guide based on methods used to evaluate the anti-proliferative effects of kinase inhibitors.[5][7]

Objective: To assess the effect of quinazolin-4-amine derivatives on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • Quinazolin-4-amine derivatives (dissolved in DMSO)

  • Sulforhodamine B (SRB) assay kit or similar cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well).

    • Allow the cells to adhere and grow for 24 hours in the incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazolin-4-amine derivatives in complete cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the compounds at various concentrations. Include a DMSO-only control.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Viability Measurement (SRB Assay Example):

    • After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Wash the plates several times with water and allow them to air dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which 50% of cell proliferation is inhibited, by fitting the data to a dose-response curve.

Molecular Docking Protocol

This protocol provides a general workflow for performing molecular docking studies of quinazolin-4-amine derivatives with Aurora A kinase.[8][9]

Objective: To predict the binding mode and interactions of quinazolin-4-amine derivatives within the ATP-binding site of Aurora A kinase.

Materials:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Crystal structure of Aurora A kinase (e.g., PDB ID: 5ZAN)[3]

  • 3D structures of the quinazolin-4-amine derivatives

Procedure:

  • Protein Preparation:

    • Download the crystal structure of Aurora A kinase from the Protein Data Bank.

    • Prepare the protein structure by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the quinazolin-4-amine derivatives and convert them to 3D structures.

    • Assign appropriate atom types and charges to the ligand atoms.

    • Generate different conformations of the ligands if necessary.

  • Docking Simulation:

    • Define the binding site on the Aurora A kinase, typically centered on the co-crystallized ligand in the experimental structure.

    • Set up the docking parameters, including the search algorithm and scoring function.

    • Run the docking simulation to predict the binding poses of each quinazolin-4-amine derivative within the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

    • Compare the predicted binding modes with experimental data, if available, to validate the docking protocol.

    • Use the insights from the docking studies to guide the design of new derivatives with improved potency and selectivity.

References

Application Notes & Protocols: Synthesis and Evaluation of 4-Aminoquinazoline Derivatives as Potent and Selective PAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting PAK4 in Oncology

P21-activated kinase 4 (PAK4), a serine/threonine kinase, has emerged as a critical signaling node in various human cancers.[1][2] Overexpression and hyperactivation of PAK4 are frequently correlated with tumor progression, metastasis, and poor patient prognosis.[1][3][4] As a key effector of Rho GTPases like Cdc42, PAK4 regulates a multitude of cellular processes including cytoskeletal dynamics, cell motility, survival, and proliferation.[2][5] Its central role in oncogenic signaling pathways, such as the PI3K/AKT and Ras-ERK pathways, makes it an attractive therapeutic target for the development of novel anticancer agents.[2][3]

The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including potent kinase inhibition.[6][7][8] Several approved anticancer drugs, such as gefitinib and erlotinib, feature the 4-aminoquinazoline core, highlighting its utility in designing targeted therapies.[9] This document provides a detailed guide for the synthesis, purification, and biological evaluation of a novel series of 4-aminoquinazoline derivatives designed as specific inhibitors of PAK4. The protocols herein are designed to be robust and reproducible for researchers in drug discovery and chemical biology.

The PAK4 Signaling Axis: A Rationale for Inhibition

PAK4 is activated by a variety of upstream signals, including growth factors and extracellular matrix interactions, which are transduced through receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[3] Once activated, PAK4 phosphorylates a range of downstream substrates, leading to the promotion of cancer cell proliferation, survival by inhibiting apoptosis, and enhancement of invasion and migration through pathways like the LIM kinase 1 (LIMK1)/Cofilin pathway.[2][10] The development of small molecule inhibitors that selectively target the ATP-binding site of PAK4 can effectively block these downstream oncogenic signals.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs/GPCRs RTKs/GPCRs Growth Factors->RTKs/GPCRs Cdc42 (GTP-bound) Cdc42 (GTP-bound) RTKs/GPCRs->Cdc42 (GTP-bound) PAK4 PAK4 Cdc42 (GTP-bound)->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Cell Proliferation Cell Proliferation PAK4->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition PAK4->Apoptosis Inhibition Cofilin Cofilin LIMK1->Cofilin Cytoskeletal Remodeling Cytoskeletal Remodeling Cofilin->Cytoskeletal Remodeling Invasion & Metastasis Invasion & Metastasis Cytoskeletal Remodeling->Invasion & Metastasis 4-Aminoquinazoline Inhibitor 4-Aminoquinazoline Inhibitor 4-Aminoquinazoline Inhibitor->PAK4

Caption: PAK4 signaling pathway and the point of intervention by 4-aminoquinazoline inhibitors.

Chemical Synthesis: A General Protocol

The synthesis of 4-aminoquinazoline derivatives typically involves a multi-step process. A common and effective strategy is the cyclocondensation of an appropriately substituted anthranilonitrile with a formamide equivalent, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with a desired amine. This approach allows for significant diversity in the final compounds.

Synthetic Workflow Overview

Synthesis_Workflow A Substituted Anthranilonitrile B Quinazolin-4-one Intermediate A->B Cyclocondensation C 4-Chloroquinazoline Intermediate B->C Chlorination E Final 4-Aminoquinazoline Product C->E SNAr D Desired Amine (R-NH2) D->E

Caption: General synthetic workflow for 4-aminoquinazoline derivatives.

Detailed Step-by-Step Protocol: Synthesis of a Representative 4-((1H-pyrazol-3-yl)amino)quinazoline-2-carboxamide

This protocol is adapted from established methods for synthesizing potent 4-aminoquinazoline-based PAK4 inhibitors.[11]

Step 1: Synthesis of 2-amino-5-chlorobenzonitrile

  • To a solution of 2-amino-5-chlorobenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF), add triphosgene (0.4 eq.) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the isatoic anhydride intermediate.

  • To a solution of the isatoic anhydride in a suitable solvent, add ammonia solution and stir overnight.

  • Extract the product with an organic solvent, dry, and concentrate to obtain 2-amino-5-chlorobenzamide.

  • Dehydrate the benzamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 2-amino-5-chlorobenzonitrile.

Step 2: Synthesis of 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile

  • Reflux a mixture of 2-amino-5-chlorobenzonitrile (1 eq.) and ethyl 2-cyano-2-formamidoacetate (1.2 eq.) in acetic acid for 4 hours.

  • Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the quinazolinone intermediate.

Step 3: Synthesis of 4,6-dichloroquinazoline-2-carbonitrile

  • Heat a mixture of 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile (1 eq.) in phosphorus oxychloride (POCl₃) at reflux for 3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the 4-chloroquinazoline intermediate.

Step 4: Synthesis of 6-chloro-4-((1H-pyrazol-3-yl)amino)quinazoline-2-carboxamide

  • To a solution of 4,6-dichloroquinazoline-2-carbonitrile (1 eq.) in isopropanol, add 1H-pyrazol-3-amine (1.1 eq.) and a catalytic amount of hydrochloric acid.

  • Heat the mixture at reflux for 6 hours.

  • Cool to room temperature, and collect the precipitate by filtration.

  • Wash the solid with isopropanol and diethyl ether.

  • Hydrolyze the nitrile group to a carboxamide using a mixture of concentrated sulfuric acid and water.

  • Purify the final compound by recrystallization or column chromatography to yield the desired 4-aminoquinazoline derivative.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Evaluation: In Vitro PAK4 Kinase Assay

The inhibitory activity of the synthesized compounds against PAK4 is determined by measuring the amount of ADP produced in a kinase reaction. The ADP-Glo™ Kinase Assay is a common and reliable method for this purpose.[12]

Protocol for In Vitro PAK4 Kinase Assay

Materials:

  • Recombinant active PAK4 enzyme

  • PAK4 substrate (e.g., PAKtide)[13]

  • ATP

  • Kinase assay buffer

  • Synthesized 4-aminoquinazoline inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[12][13]

  • 96-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.[13]

  • In a 96-well plate, add the recombinant PAK4 enzyme, the specific substrate, and the test compound dilutions or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 45-60 minutes.[13]

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and incubate for another 30-45 minutes at room temperature.[13]

  • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Interpretation and Structure-Activity Relationship (SAR)

The biological data obtained from the kinase assay should be analyzed to understand the relationship between the chemical structure of the synthesized compounds and their inhibitory activity against PAK4.

Example Data Table
CompoundR¹ Substituent (at C6)R² Substituent (at C4-amino)PAK4 IC₅₀ (nM)Selectivity vs. PAK1 (fold)
1 Cl3-amino-1H-pyrazole15250
2 H3-amino-1H-pyrazole85120
3 ClAniline25050
4 Cl3-amino-5-cyclopropyl-1H-pyrazole9344

This is example data for illustrative purposes.

SAR Analysis and Optimization

SAR_Analysis cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_properties Observed Properties Core 4-Aminoquinazoline R1 C6-Substituent (e.g., Cl, H) Core->R1 R2 C4-Amino Group (e.g., Pyrazole, Aniline) Core->R2 R3 C2-Side Chain (e.g., Carboxamide) Core->R3 Potency PAK4 Potency (IC₅₀) R1->Potency Selectivity Kinase Selectivity R1->Selectivity R2->Potency R2->Selectivity R3->Potency PK Pharmacokinetics R3->PK

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

From the example data, several insights can be drawn:

  • Importance of the C6-Chloro Group: Comparing compound 1 (Cl) to compound 2 (H) suggests that the chloro substituent at the C6 position enhances potency against PAK4.

  • Nature of the C4-Amino Substituent: The pyrazole moiety in compound 1 appears to be more favorable than the simple aniline in compound 3 , indicating the importance of this group for binding to the hinge region of the kinase.[10]

  • Optimization of the C4-Amino Group: Further modification of the pyrazole ring, as in compound 4 with a cyclopropyl group, can lead to a significant improvement in potency and selectivity.[10]

These initial SAR findings can guide the design of subsequent generations of inhibitors with improved potency, selectivity, and drug-like properties. Structure-based drug design (SBDD), utilizing X-ray crystallography of inhibitor-PAK4 complexes, can provide atomic-level insights to further refine the molecular design.[11][14]

Conclusion

This guide provides a comprehensive framework for the synthesis and evaluation of 4-aminoquinazoline derivatives as PAK4 inhibitors. By following these detailed protocols, researchers can efficiently synthesize novel compounds, assess their biological activity, and systematically explore their structure-activity relationships. The ultimate goal is the development of potent and selective PAK4 inhibitors as promising therapeutic candidates for the treatment of cancer.

References

Application Notes & Protocols: Leveraging 2-Chloroquinazolin-4-amine for the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is crucial for healing, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The therapeutic landscape has long been dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[1] However, the quest for more potent and selective agents with improved safety profiles is a continuous endeavor in medicinal chemistry.

The quinazoline scaffold represents a "privileged structure" in drug discovery, known to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, analgesic, and anti-inflammatory properties.[2][3] Specifically, 2-chloroquinazolin-4-amine and its precursors serve as highly versatile intermediates, providing a reactive handle for the synthesis of diverse libraries of 2,4-disubstituted quinazoline derivatives. This guide provides a comprehensive overview, from synthetic strategies to detailed biological evaluation protocols, for researchers aiming to explore this chemical space for next-generation anti-inflammatory therapeutics.

Section 1: Synthetic Strategies & Lead Generation

The core strategy involves using 2,4-dichloroquinazoline derivatives as a key intermediate. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and selective substitution, enabling the creation of diverse molecular architectures. The chlorine at the C4 position is significantly more reactive to nucleophilic substitution than the one at C2, a principle that is fundamental to the synthetic protocols outlined below.

Workflow for Anti-inflammatory Agent Development

The following diagram illustrates the overarching workflow, from initial synthesis to biological validation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation start Starting Materials (e.g., 6,7-dimethoxy quinazolin-2,4-dione) inter Intermediate Synthesis (2,4-dichloro-6,7-dimethoxy quinazoline) start->inter Chlorination deriv Derivative Synthesis (Nucleophilic Substitution at C4 with Aryl Amines) inter->deriv Selective Substitution char Structural Elucidation (FT-IR, 1H NMR, MS) deriv->char invitro In Vitro Screening (Protein Denaturation, COX-1/2 Inhibition) char->invitro Lead Compounds invivo In Vivo Validation (Carrageenan-Induced Paw Edema) invitro->invivo Active Hits sar SAR Analysis invivo->sar Data Analysis

Caption: High-level workflow for synthesis and evaluation.

Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline Intermediate

This protocol describes the chlorination of a quinazolinedione precursor, a common starting point for accessing the desired 2-chloro-4-amino core structure.[1][4]

Rationale: Phosphoryl chloride (POCl₃) is a powerful chlorinating and dehydrating agent used here to convert the hydroxyl groups of the dione tautomer into more reactive chloro groups. N,N-dimethylaniline acts as a base to neutralize the HCl byproduct, driving the reaction forward.

Materials:

  • 6,7-dimethoxyquinazolin-2,4-dione

  • Phosphoryl chloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene

  • Ice-cold water

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and N,N-dimethylaniline (1.2 equivalents) in a round-bottom flask.

  • Slowly add phosphoryl chloride (5 equivalents) to the mixture under constant stirring in a fume hood.

  • Heat the reaction mixture to reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water, with vigorous stirring. This step quenches the excess POCl₃.

  • A solid precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline will form.

  • Filter the solid using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: General Procedure for Synthesis of 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives

This protocol details the selective nucleophilic aromatic substitution at the C4 position.[1][4]

Rationale: The C4 position of the 2,4-dichloro intermediate is more electron-deficient and thus more susceptible to nucleophilic attack by the aryl amine than the C2 position. Isopropanol is a suitable polar protic solvent for this reaction. The reaction is typically refluxed to provide the necessary activation energy for the substitution.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline (from Protocol 1)

  • Substituted aryl amine (e.g., p-toluidine, aniline)

  • Isopropanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol in a round-bottom flask.

  • Add the desired substituted aryl amine (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for approximately 6-8 hours. Monitor the reaction via TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold isopropanol or ethanol, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivative.

  • Confirm the structure using FT-IR, ¹H NMR, and Mass Spectrometry.[1][5][6]

Section 2: Biological Evaluation Protocols

Once a library of derivatives is synthesized, a tiered screening approach is employed to identify promising anti-inflammatory candidates. This begins with simple, high-throughput in vitro assays and progresses to more complex in vivo models for the most potent compounds.

Protocol 3: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat-induced denaturation of a standard protein, such as egg albumin, serves as a rapid and reliable initial screen for anti-inflammatory properties.[1][4][7]

Materials:

  • Fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds and reference drug (e.g., Diclofenac sodium) dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% solution of egg albumin in PBS (pH 6.4).

  • Prepare various concentrations of the test compounds and the reference drug (e.g., 10-500 µg/mL) in DMSO.

  • In separate test tubes, mix 2.8 mL of the egg albumin solution with 0.2 mL of the respective test/reference compound solutions. A control tube should contain 0.2 mL of DMSO instead of a compound.

  • Incubate the tubes at 37°C for 15 minutes.

  • Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

  • After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) for each active compound.[1]

Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: This assay directly measures the compound's ability to inhibit the key enzymes in the inflammatory pathway, COX-1 and COX-2.[8] Identifying compounds with selectivity for COX-2 over COX-1 is a major goal, as this is associated with a reduced risk of gastrointestinal side effects.[1]

Materials:

  • COX-1 and COX-2 enzyme preparations (commercially available kits)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., TMPD)

  • Test compounds and reference drugs (e.g., Celecoxib, Indomethacin)

  • Microplate reader

Procedure:

  • Follow the protocol provided by the commercial COX inhibitor screening kit. A general procedure is outlined below.

  • Add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

  • Add the test compounds at various concentrations. Include wells for a non-inhibited control and a reference inhibitor.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 590-620 nm for colorimetric assays).[9]

  • Calculate the rate of the reaction for each concentration and determine the percentage of inhibition relative to the control.

  • Plot the percentage inhibition against the compound concentration to determine the IC₅₀ values for both COX-1 and COX-2.

Protocol 5: In Vivo Anti-inflammatory Activity by Carrageenan-Induced Paw Edema

Rationale: This is the most widely used and validated animal model for evaluating acute inflammation.[10][11] Injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after 1 hour) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[8] Measuring the reduction in paw volume after drug administration provides a clear indication of in vivo efficacy.

Materials:

  • Wistar albino rats (150-200g)

  • 1% (w/v) solution of λ-Carrageenan in sterile normal saline

  • Test compounds and reference drug (e.g., Ibuprofen, Diclofenac sodium) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into groups (n=6): Control (vehicle only), Reference drug, and Test compound groups (at various doses, e.g., 25, 50 mg/kg).

  • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Section 3: Data Interpretation & Structure-Activity Relationships (SAR)

The data gathered from the biological assays allow for the establishment of a structure-activity relationship (SAR), which is critical for optimizing lead compounds. By comparing the activity of different derivatives, researchers can deduce which chemical modifications enhance potency and selectivity.

Inflammatory Signaling and Drug Action

The diagram below shows a simplified inflammatory cascade and highlights the point of intervention for COX inhibitors developed from the quinazoline scaffold.

G stimulus Inflammatory Stimulus (e.g., Injury, Pathogen) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGs) cox->pgs synthesize inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation drug Quinazoline Derivatives (e.g., from this compound) drug->cox INHIBITS

Caption: Mechanism of action for COX-inhibiting agents.

Example SAR Data Table

The following table summarizes hypothetical data for a series of synthesized 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives, illustrating how SAR data is typically presented.

Compound IDAryl Amine Substituent (R)Protein Denaturation IC₅₀ (µg/mL)COX-2 Inhibition IC₅₀ (µM)% Edema Inhibition (4h @ 50mg/kg)
4a 4-Methylphenyl155.21.8558.2%
4b 4-Methoxyphenyl140.51.5265.7%
4c 4-Chlorophenyl121.80.9872.1%
4d 4-Fluorophenyl115.60.8575.4%
Diclofenac Reference85.30.5580.5%

Interpretation: From this data, a clear trend emerges: the introduction of electron-withdrawing groups (Cl, F) on the pendant aryl ring at the C4 position enhances anti-inflammatory activity across all assays. The 4-fluorophenyl derivative (4d ) shows the highest potency among the synthesized compounds. This insight guides the next round of synthesis, perhaps exploring other halogen substitutions or di-substituted aryl amines to further improve efficacy.

Conclusion

This compound and its related intermediates are powerful and versatile building blocks for the development of novel anti-inflammatory agents. The synthetic routes are robust, and the tiered biological evaluation strategy, combining rapid in vitro screens with validated in vivo models, provides a clear and efficient path to identifying and optimizing lead compounds. By systematically exploring the structure-activity relationships of 2,4-disubstituted quinazolines, researchers can rationally design new molecules with enhanced potency and potentially improved safety profiles, contributing to the arsenal of treatments for inflammatory diseases.

References

Application Notes and Protocols: Synthesis and Evaluation of Quinazolinamine Derivatives as BCRP and P-gp Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Overcoming Multidrug Resistance in Cancer Therapy

A significant hurdle in the effective treatment of cancer is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resilient to a broad spectrum of chemotherapeutic agents.[1][2] This resistance is frequently attributed to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][3] These proteins act as cellular efflux pumps, actively expelling anticancer drugs from the cell, thereby diminishing their intracellular concentration and therapeutic efficacy.[1][3]

Quinazolinamine derivatives have emerged as a promising class of compounds capable of inhibiting both BCRP and P-gp.[4][5] Structurally similar to the known BCRP and P-gp dual inhibitor gefitinib, these derivatives offer a scaffold for the development of potent MDR modulators.[4] This guide provides a comprehensive overview of the synthesis of quinazolinamine derivatives and detailed protocols for evaluating their inhibitory activity against BCRP and P-gp, empowering researchers to advance the development of novel cancer therapeutics.

The Quinazolinamine Scaffold: Rationale for Design and Synthesis

The quinazolinamine core is a versatile scaffold for designing BCRP and P-gp inhibitors. The strategic incorporation of nitrogen atoms as hydrogen bond acceptors can significantly influence the interaction of these derivatives with ABC transporters.[4] Furthermore, the hydrophobicity of the compounds plays a crucial role in their binding affinity, as both BCRP and P-gp are known to transport hydrophobic molecules.[4] Consequently, the introduction of various substituents, such as alkyl groups, at different positions on the aromatic rings allows for the fine-tuning of their inhibitory potency and metabolic stability.[4]

General Synthetic Strategy

A common and effective route for the synthesis of 2,4-disubstituted quinazoline derivatives involves a multi-step process starting from readily available precursors. The general workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl chloride Amidation Amidation 2-Nitrobenzoyl_chloride->Amidation Anthranilamide Anthranilamide Anthranilamide->Amidation Cyclization Oxidative Ring Closure Amidation->Cyclization Intermediate 2 Chlorination Chlorination Cyclization->Chlorination Quinazolinone 3 Nucleophilic_Substitution Nucleophilic Substitution Chlorination->Nucleophilic_Substitution Chloroquinazoline 4 Quinazolinamine_Derivative Quinazolinamine Derivative Nucleophilic_Substitution->Quinazolinamine_Derivative

Caption: General synthetic workflow for quinazolinamine derivatives.

This strategy typically involves:

  • Amidation: Reaction of a substituted 2-nitrobenzoyl chloride with an anthranilamide to form an uncyclized amide intermediate.[6]

  • Oxidative Ring Closure: Cyclization of the amide intermediate under basic conditions to form the quinazolinone skeleton.[6]

  • Chlorination: Treatment of the quinazolinone with a chlorinating agent, such as phosphorus oxychloride, to yield a 4-chloroquinazoline intermediate.[6]

  • Nucleophilic Substitution: Coupling of the 4-chloroquinazoline intermediate with a desired amine to afford the final 2,4-disubstituted quinazolinamine derivative.[6]

Alternative one-pot syntheses of quinazolinones from anthranilamides and aldehydes have also been developed, offering milder reaction conditions and operational simplicity.[7][8][9]

Protocols for Biological Evaluation

The following protocols provide detailed methodologies for assessing the inhibitory activity of synthesized quinazolinamine derivatives against BCRP and P-gp.

I. Cellular Accumulation Assays

These assays measure the ability of the test compounds to inhibit the efflux of known fluorescent substrates of BCRP and P-gp, leading to increased intracellular accumulation.

A. Hoechst 33342 Accumulation Assay for BCRP Inhibition

Hoechst 33342 is a fluorescent DNA stain and a well-established substrate for BCRP.[1] Inhibition of BCRP-mediated efflux results in increased nuclear accumulation of Hoechst 33342, leading to a corresponding increase in fluorescence.

Materials:

  • BCRP-overexpressing cells (e.g., MDCKII-BCRP, H460/MX20) and parental control cells.

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

  • 96-well black, clear-bottom plates.

  • Hoechst 33342 solution.

  • Test quinazolinamine derivatives.

  • Positive control inhibitor (e.g., Ko143).[1]

  • Phosphate-buffered saline (PBS).

  • Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).[1]

Protocol:

  • Cell Seeding: Seed the BCRP-overexpressing and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of the test quinazolinamine derivatives and the positive control (Ko143) in culture medium.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with the inhibitor solutions for 1 hour at 37°C.

  • Substrate Addition: Add Hoechst 33342 to each well to a final concentration of 5 µM.[1]

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[1]

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Hoechst 33342.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

B. Rhodamine 123 Accumulation Assay for P-gp Inhibition

Rhodamine 123 is a fluorescent dye that is a known substrate for P-gp. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.

Materials:

  • P-gp-overexpressing cells (e.g., K562/A02, MES-SA/DX5) and parental control cells.

  • Culture medium.

  • 96-well black, clear-bottom plates.

  • Rhodamine 123 solution.

  • Test quinazolinamine derivatives.

  • Positive control inhibitor (e.g., Verapamil).

  • PBS.

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

Protocol:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells into 96-well plates and allow them to adhere.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control in culture medium.

  • Pre-incubation: Pre-incubate the cells with the inhibitor solutions for 1 hour at 37°C.[1]

  • Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5 µM.[1]

  • Incubation: Incubate for 90 minutes at 37°C, protected from light.[1]

  • Washing: Wash the cells twice with ice-cold PBS.[1]

  • Fluorescence Measurement: Add 100 µL of PBS and measure the fluorescence.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.

II. ATPase Activity Assay

BCRP and P-gp are ATP-dependent transporters. This assay measures the ATP hydrolysis activity of the transporters in the presence of test compounds. Inhibitors that are also substrates can stimulate ATPase activity.

Materials:

  • Membrane vesicles from cells overexpressing BCRP or P-gp.

  • Assay buffer.

  • ATP solution.

  • Test quinazolinamine derivatives.

  • Reagents for detecting inorganic phosphate (Pi).

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the membrane vesicles, assay buffer, and the test compound or vehicle.

  • Initiate Reaction: Start the reaction by adding ATP. For a negative control, add AMP instead of ATP.[10]

  • Incubation: Incubate at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction.

  • Phosphate Detection: Measure the amount of inorganic phosphate released.

  • Data Analysis: Determine the effect of the test compound on the ATPase activity of the transporter. A significant stimulation of ATP hydrolysis suggests that the compound may be a competitive substrate.[5]

III. Chemosensitization (MDR Reversal) Assay

This assay evaluates the ability of the quinazolinamine derivatives to restore the cytotoxicity of a chemotherapeutic agent in MDR cancer cells.

Materials:

  • MDR cancer cell lines (e.g., H460/MX20 for BCRP, KB-C2 for P-gp) and their parental sensitive cell lines.

  • Culture medium.

  • 96-well plates.

  • Chemotherapeutic agent (e.g., mitoxantrone for BCRP, paclitaxel for P-gp).

  • Test quinazolinamine derivatives.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

Protocol:

  • Cell Seeding: Seed the MDR and parental cells into 96-well plates.

  • Treatment: Add the chemotherapeutic agent at various concentrations, with and without a fixed, non-toxic concentration of the test quinazolinamine derivative.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[1]

  • Cell Viability Measurement: Determine cell viability using a suitable reagent.

  • Data Analysis: Calculate the IC50 value of the chemotherapeutic drug in the presence and absence of the inhibitor. The reversal fold (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor. A higher RF value indicates greater chemosensitization.[1]

Data Presentation and Interpretation

The inhibitory activities of the synthesized quinazolinamine derivatives should be summarized in a clear and concise table for easy comparison.

Compound IDTarget TransporterAssay TypeIC50 (µM)Reversal Fold (RF)
22 BCRP & P-gpHoechst 33342/Rhodamine 123ValueValue
33 BCRPHoechst 33342ValueValue
...............
Note: This is a representative table. Actual values should be determined experimentally.

A potent dual BCRP and P-gp inhibitor, such as compound 22 , would exhibit low IC50 values in both BCRP and P-gp inhibition assays and a high reversal fold in chemosensitization assays with relevant anticancer drugs.[4][5] A selective BCRP inhibitor, like compound 33 , would show potent activity against BCRP with minimal effect on P-gp.[4][5]

Mechanism of Action: Beyond Simple Inhibition

Further mechanistic studies can elucidate how these derivatives inhibit transporter function. For instance, some quinazolinamine derivatives may not only act as competitive inhibitors but also alter the cellular localization of BCRP and P-gp, thereby disrupting their efflux function.[4][5]

Inhibition_Mechanism cluster_cell Cancer Cell Drug Anticancer Drug Transporter BCRP / P-gp Transporter Drug->Transporter Accumulation Drug Accumulation & Cytotoxicity Drug->Accumulation Inhibitor Quinazolinamine Derivative Inhibitor->Transporter Blocks Efflux Efflux Drug Efflux Transporter->Efflux Inhibition Inhibition

References

Troubleshooting & Optimization

Quinazoline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and refine their reaction conditions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinazoline core?

A1: The most prevalent classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[1] The Niementowski reaction involves the condensation of anthranilic acids with amides.[1][2] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] The Bischler synthesis is another traditional method for preparing quinazoline derivatives.[1] While foundational, these methods can be susceptible to side reactions and may require careful optimization.[1]

Q2: My Niementowski reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in the Niementowski synthesis can arise from several factors. High reaction temperatures, often exceeding 130°C, can lead to the decomposition of starting materials or the formation of undesired byproducts.[1] The reaction is also sensitive to the nature of the substituents on both the anthranilic acid and the amide. In some instances, the cyclization of the intermediate o-amidobenzamide may be inefficient.[1] For a comprehensive guide to addressing low yields, please refer to the troubleshooting section below.

Q3: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?

A3: A common issue in the Friedländer synthesis is the formation of quinoline derivatives if the reaction conditions are not carefully controlled.[1] This is due to the similarity of the starting materials with those used in the Niementowski quinoline synthesis.[1][3] Additionally, side reactions involving the active methylene compound can lead to self-condensation products or other impurities.[1]

Q4: What are some of the challenges associated with the Bischler quinazoline synthesis?

A4: The Bischler synthesis traditionally necessitates harsh reaction conditions, including high temperatures (above 120°C) and high pressure, often for extended periods (at least 5 hours) in a saturated ammonia alcohol solution.[1] These demanding conditions can limit its applicability and lead to the formation of byproducts.

Q5: Are there modern synthesis methods that can help avoid common side reactions?

A5: Yes, several modern synthetic strategies can mitigate common side reactions. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields.[4][5][6] The use of specific catalysts, such as iodine or various metal catalysts, can also promote cleaner reactions and allow for milder conditions.[6][7][8] Transition-metal-free reactions are also gaining traction as they can reduce metal contamination in the final product.[7][9]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing low or no product formation, as monitored by TLC or LC-MS, consider the following troubleshooting steps:

Possible Cause Troubleshooting Step Rationale
Poor Quality of Starting Materials Verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehydes) by NMR, GC-MS, or melting point.[10] Impurities can lead to side reactions and reduced product formation.[10]To ensure that the reactants are of sufficient purity for the desired transformation.
Suboptimal Reaction Temperature Optimize the reaction temperature by setting up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitoring the progress.[10] Some reactions require heating to overcome the activation energy barrier.[10]To find the ideal temperature that promotes product formation without causing decomposition.
Incorrect Solvent Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[10] The polarity and boiling point of the solvent can significantly affect the reaction outcome.[10]To identify a solvent that ensures reactant solubility and facilitates the reaction.
Inactive Catalyst If using a catalyst, try a fresh batch and ensure it has not been poisoned by impurities in the starting materials or solvent.[10] Optimize the catalyst loading.To confirm that the catalyst is active and present in the optimal amount.
Insufficient Reaction Time Extend the reaction time and monitor for product formation at regular intervals.[1]To allow the reaction to proceed to completion.
Presence of Water Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere.[1]To prevent hydrolysis of reactants, intermediates, or the final product.
Issue 2: Formation of Multiple Products or Byproducts

If your reaction is yielding a complex mixture of products, consider these potential causes and solutions:

Possible Cause Troubleshooting Step Rationale
Side Reactions Depending on the synthesis route, various side reactions can compete with the desired quinazoline formation.[10] For instance, in the Friedländer synthesis, quinoline derivatives can form.[1] Carefully control reaction conditions such as temperature and stoichiometry.To minimize competing reaction pathways.
Oxidation The quinazoline nitrogen or other positions on the ring can be susceptible to oxidation.[1] Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.[1]To prevent the formation of oxidized byproducts like N-oxides or quinazolinones.
Dimerization or Polymerization High concentrations of reactants can favor intermolecular reactions.[1] Perform the reaction at a lower concentration by increasing the solvent volume.[1]To reduce the likelihood of unwanted intermolecular side reactions.
Decomposition of Product The desired product may be unstable under the reaction conditions.[10] Consider a milder synthetic route, shorter reaction times, or lower temperatures.[1][10]To preserve the integrity of the synthesized quinazoline derivative.

Data on Optimized Reaction Conditions

The optimal conditions for quinazoline synthesis are highly dependent on the specific substrates and the chosen synthetic route. The following tables provide a summary of reported conditions for various methods.

Table 1: Solvent Effects on Quinazoline Synthesis
Synthetic Method Solvent Yield Reference
Synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2TolueneIneffective[10][11]
THFIneffective[10][11]
EthanolIneffective[10][11]
DMF85%[10][11]
Water91%[10][11]
Iodine-catalyzed synthesis from 2-aminobenzophenones and benzylaminesToluene-[6]
Acetonitrile (CH3CN)75-93%[6][7]
Table 2: Catalyst and Temperature Optimization
Reactants Catalyst/Conditions Temperature Yield Reference
2-aminobenzophenones, aldehydes, and ammonium acetateMicrowave, solvent-free-70-91%[6][7]
2-aminobenzophenones and benzylaminesCAN/TBHP in CH3CN-75-93%[6][7]
2-aminobenzoketones and benzylaminesZIF-67, TBHP in toluene80°CExcellent[6][7]
2-aminobenzaldehydes/ketones and benzylaminesI2, O2 (oxidant)-49-92%[6][7]
Anthranilic acids and amides (Niementowski)Thermal130-150°CVaries[5]
2-aminobenzylamines and alcoholsα-MnO2, TBHP in chlorobenzene80°C59-91%[12][13]

Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Quinazolinone Synthesis

This protocol is a general guideline for a microwave-assisted Niementowski reaction.

  • Reactant Preparation : In a microwave-safe reaction vessel, combine the substituted anthranilic acid (1.0 mmol) and the appropriate amide (2.0-5.0 mmol).

  • Solvent Addition (Optional) : Depending on the specific reaction, a high-boiling polar solvent such as DMF or DMSO can be added. In many cases, the reaction can be run neat.

  • Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes).[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling, dilute the reaction mixture with water and collect the precipitated product by filtration.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).[14]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis of Quinazolines

This protocol provides a general procedure for an iodine-catalyzed Friedländer synthesis.

  • Reactant Mixture : In a round-bottom flask, combine the 2-aminobenzophenone (1.0 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of iodine (e.g., 10 mol%).

  • Solvent : Add a suitable solvent such as ethanol.

  • Reaction Conditions : Stir the reaction mixture at a specified temperature (e.g., reflux) for the required time, monitoring the reaction by TLC.

  • Work-up : After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a sodium thiosulfate solution to remove iodine, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Start Start: Low Quinazoline Yield CheckPurity Check Starting Material Purity Start->CheckPurity IsPure Purity Acceptable? CheckPurity->IsPure Purify Purify Starting Materials IsPure->Purify No OptimizeTemp Optimize Reaction Temperature IsPure->OptimizeTemp Yes Purify->CheckPurity TempOK Yield Improved? OptimizeTemp->TempOK OptimizeSolvent Screen Different Solvents TempOK->OptimizeSolvent No End Successful Optimization TempOK->End Yes SolventOK Yield Improved? OptimizeSolvent->SolventOK OptimizeCatalyst Optimize Catalyst/Time SolventOK->OptimizeCatalyst No SolventOK->End Yes CatalystOK Yield Improved? OptimizeCatalyst->CatalystOK CheckSideReactions Investigate Side Reactions (TLC/LC-MS) CatalystOK->CheckSideReactions No CatalystOK->End Yes ReassessRoute Re-evaluate Synthetic Route CheckSideReactions->ReassessRoute

Caption: A troubleshooting workflow for addressing low yields in quinazoline synthesis.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->Dimerization Inhibits RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Technical Support Center: Synthesis of 2-Chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloroquinazolin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes:

  • Poor Quality of Starting Materials: Impurities in reactants, such as 2-aminobenzonitrile or its derivatives, can lead to unwanted side reactions and a reduction in product formation.[1]

  • Suboptimal Reaction Temperature: The temperature for both the cyclization and chlorination steps is critical. Some reactions require heating to overcome the activation energy barrier, while excessive heat can lead to degradation.[1][2]

  • Incorrect Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction rate.[1] Polar solvents like DMF and water have been shown to be effective in related syntheses.[1]

  • Inefficient Chlorination: The chlorination step is often the most challenging. The choice of chlorinating agent and reaction conditions significantly impacts the yield.

  • Side Reactions and Byproduct Formation: Depending on the synthetic route, various side reactions can compete with the desired product formation.[1]

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.[1] If necessary, purify the starting materials before use.[1]

  • Optimize Reaction Temperature: Perform small-scale reactions at various temperatures to determine the optimal condition for your specific substrates and setup.[1][2]

  • Screen Different Solvents: Test a range of solvents with varying polarities (e.g., toluene, DMF, ethanol, acetonitrile) to find the one that provides the best yield.[1]

  • Evaluate Chlorinating Agent and Conditions: If the chlorination step is problematic, consider screening different chlorinating agents (e.g., POCl₃, SOCl₂) and optimizing the reaction time and temperature for this specific step. The use of a catalyst or additive might also be beneficial.

  • Analyze Byproducts: Isolate and identify any major byproducts to understand the competing side reactions. This information can help in modifying the reaction conditions to minimize their formation.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

The formation of multiple products often points towards issues with reaction conditions or the reactivity of the starting materials.

Possible Causes:

  • Over-chlorination or Under-chlorination: In the chlorination step, using too much or too little of the chlorinating agent, or running the reaction for too long or too short a time, can lead to a mixture of mono- and di-chlorinated products, or unreacted starting material.

  • Competing Nucleophilic Attack: During the amination step, if there are other nucleophilic sites on the starting material, this can lead to the formation of isomeric products.

  • Side Reactions: As mentioned previously, various side reactions can lead to a complex product mixture.[1]

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. A slight excess is often used, but a large excess should be avoided.

  • Reaction Monitoring: Monitor the progress of the reaction closely using TLC or LC-MS to stop the reaction at the optimal time.[3]

  • Temperature Control: Maintain a stable and optimized reaction temperature to minimize side reactions.

  • Purification Method Optimization: If a mixture of products is unavoidable, optimize the purification method. This may involve testing different solvent systems for column chromatography or recrystallization.[1] Using a different stationary phase like alumina instead of silica gel can sometimes improve separation.[1]

Q3: The purification of the final product is proving to be difficult. What are some recommended purification strategies?

Purification challenges can often be overcome by selecting the appropriate technique and optimizing the conditions.

Recommended Strategies:

  • Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.[3]

  • Column Chromatography: Silica gel column chromatography is a common purification technique. The choice of eluent is critical for good separation.[1] A gradient of solvents with increasing polarity (e.g., from hexanes to ethyl acetate) is often effective. If the product is adsorbing irreversibly to the silica gel, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[1]

  • Acid-Base Extraction: Since the product contains an amine group, it can be protonated in an acidic solution to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a multi-step process. The following is a general protocol based on common synthetic routes.

Step 1: Cyclization to form Quinazoline-2,4-diol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzoic acid (1.0 eq) and urea (2.0-3.0 eq).

  • Heating: Heat the mixture to 180-200 °C for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a sufficient amount of water and stir.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent like ethanol or a mixture of ethanol and water to yield pure quinazoline-2,4-diol.

Step 2: Chlorination to form 2,4-Dichloroquinazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add quinazoline-2,4-diol (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent like ethanol to yield pure 2,4-dichloroquinazoline.

Step 3: Amination to form this compound

  • Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent at a controlled temperature (often 0-10 °C).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure.

  • Isolation and Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinazoline Synthesis

EntryStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
12-aminobenzoic acidUreaNeat180-2004-6GoodGeneral Protocol
2Quinazoline-2,4-diolPOCl₃, DMF (cat.)Neat1104-6Moderate to GoodGeneral Protocol
32,4-dichloroquinazolineAmmoniaEthanolRT4-8ModerateGeneral Protocol
42-amino-3-chlorobenzoic acidFormamideNeat150-1602-4High[3]
52-amino-3-chlorobenzoic acidFormamideMicrowave1500.25-0.5High[3]

Visualizations

Synthesis_Pathway A 2-Aminobenzoic Acid B Quinazoline-2,4-diol A->B Urea, 180-200°C C 2,4-Dichloroquinazoline B->C POCl3, DMF (cat.), 110°C D This compound C->D NH3, Ethanol, RT Troubleshooting_Workflow start Low Yield or Impure Product q1 Check Starting Material Purity? start->q1 a1_yes Purify Starting Materials q1->a1_yes No q2 Optimize Reaction Temperature? q1->q2 Yes a1_yes->q2 a2_yes Screen Different Temperatures q2->a2_yes No q3 Optimize Solvent? q2->q3 Yes a2_yes->q3 a3_yes Screen Different Solvents q3->a3_yes No q4 Optimize Chlorination Step? q3->q4 Yes a3_yes->q4 a4_yes Vary Chlorinating Agent/Time q4->a4_yes No end_node Improved Yield and Purity q4->end_node Yes a4_yes->end_node

References

Technical Support Center: Synthesis of 2-Chloroquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Chloroquinazolin-4-amine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several stages of the synthesis. Here’s a breakdown of common issues and solutions:

  • Incomplete cyclization to the quinazolinone intermediate: The initial formation of the quinazolinone ring is crucial. Ensure that the reaction conditions, such as temperature and reaction time, are optimized. For instance, in the cyclization of 2-aminobenzoic acid derivatives, the choice of reagent (e.g., urea or potassium cyanate) and solvent can significantly impact the yield.[1]

  • Inefficient chlorination: The chlorination of the quinazolinone to form the 2,4-dichloroquinazoline intermediate is a critical step. Incomplete reaction or degradation of the product can lower yields. Using an excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), and controlling the reaction temperature are key. The use of a catalyst like N,N-dimethylformamide (DMF) can also improve the reaction efficiency.[2]

  • Side reactions during amination: The final step, nucleophilic substitution of the 4-chloro group with an amine, can be plagued by side reactions. These include the formation of di-substituted products or hydrolysis of the chloro group. Careful control of stoichiometry, temperature, and the choice of base is essential.

Troubleshooting Workflow for Low Yields:

G Troubleshooting Low Yields start Low Overall Yield check_cyclization Step 1: Cyclization Verify complete conversion of starting material to quinazolinone. Analyze crude product by TLC/LC-MS. start->check_cyclization optimize_cyclization Optimize Cyclization Adjust temperature, reaction time, or reagent stoichiometry. Consider alternative cyclization reagents. check_cyclization->optimize_cyclization Incomplete check_chlorination Step 2: Chlorination Confirm formation of 2,4-dichloroquinazoline. Check for residual starting material or degradation. check_cyclization->check_chlorination Complete optimize_cyclization->check_chlorination optimize_chlorination Optimize Chlorination Use fresh POCl₃. Add a catalytic amount of DMF. Ensure anhydrous conditions. check_chlorination->optimize_chlorination Inefficient check_amination Step 3: Amination Look for incomplete reaction or byproducts. Analyze for di-substituted or hydrolyzed products. check_chlorination->check_amination Efficient optimize_chlorination->check_amination optimize_amination Optimize Amination Control stoichiometry of the amine. Use a non-nucleophilic base. Maintain low reaction temperature. check_amination->optimize_amination Side Reactions end Improved Yield check_amination->end Clean Reaction optimize_amination->end

Caption: Troubleshooting workflow for diagnosing and improving low yields in this compound synthesis.

Q2: I am observing the formation of a significant amount of a byproduct with a mass corresponding to the di-amino quinazoline. How can I prevent this?

A2: The formation of a 2,4-diaminoquinazoline derivative is a common side reaction when starting from a 2,4-dichloroquinazoline intermediate. The chlorine atom at the C4 position is generally more reactive than the one at the C2 position.[3] However, under forcing conditions or with a large excess of the amine, substitution at both positions can occur.

Solutions:

  • Control Stoichiometry: Use a controlled amount of the amine nucleophile (typically 1.0 to 1.2 equivalents).

  • Temperature Control: Perform the reaction at a lower temperature to favor the more reactive C4 position and minimize the reaction at C2. Reactions are often carried out at temperatures ranging from 0 °C to room temperature.

  • Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to prevent further substitution.

Regioselectivity of Nucleophilic Substitution:

G Regioselective Amination of 2,4-Dichloroquinazoline dichloro 2,4-Dichloroquinazoline mono_amino 2-Chloro-4-aminoquinazoline (Desired Product) dichloro->mono_amino Amine (1 equiv) Mild Conditions di_amino 2,4-Diaminoquinazoline (Side Product) mono_amino->di_amino Amine (excess) Harsh Conditions

Caption: Reaction pathway illustrating the regioselective amination and the formation of the di-substituted side product.

Q3: My final product appears to be contaminated with the corresponding quinazolin-4-one. What is the cause of this impurity?

A3: The presence of quinazolin-4-one, also known as 4-hydroxyquinazoline, is likely due to the hydrolysis of the 4-chloro group in your 2-chloro-4-aminoquinazoline product or the 2,4-dichloroquinazoline intermediate. The chloro groups on the quinazoline ring are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: During the work-up, use neutral or slightly basic aqueous solutions for washing and avoid prolonged exposure to acidic or strongly basic conditions. If an acidic extraction is necessary, perform it at low temperatures and for a minimal amount of time.

  • Purification: If hydrolysis has occurred, the resulting quinazolin-4-one can often be removed by column chromatography.

Q4: I have identified the formation of N-oxide derivatives in my reaction mixture. How are these formed and how can I avoid them?

A4: Quinazoline N-oxides can form through the oxidation of the nitrogen atoms in the quinazoline ring.[4][5] This can occur if oxidizing agents are present or if the reaction conditions promote oxidation.

Potential Causes and Solutions:

  • Oxidizing Reagents: Certain reagents used in the synthesis or work-up may have oxidizing properties. Ensure the purity of your reagents and solvents.

  • Air Oxidation: Prolonged reaction times at elevated temperatures in the presence of air can sometimes lead to oxidation. Running the reaction under an inert atmosphere can mitigate this.

  • Peroxide Contamination: Solvents like ethers can form peroxides over time, which are potent oxidizing agents. Use freshly distilled or peroxide-free solvents.

The formation of quinazoline 3-oxides is a known transformation and can sometimes be a desired synthetic route to other derivatives.[6] However, if it is an undesired side product, minimizing exposure to oxidizing conditions is key.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound derivatives.

Table 1: Chlorination of Quinazolin-2,4-dione Derivatives

EntryChlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1POCl₃DMFNeat1106>75[1]
2POCl₃NoneXyleneReflux12~43[7]
3TriphosgeneEt₃NChlorobenzene120295[8]

Table 2: Nucleophilic Amination of 4-Chloroquinazoline Derivatives

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Substituted AnilinesNoneTHF/H₂O (1:1)100 (Microwave)0.25-0.6756-96[9]
23-(aminomethyl)oxetan-3-amineK₂CO₃DMSO80696.8[10]
3Hydrazine HydrateNoneEthanol0-52Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloroquinazoline from 2,4-Quinazolinedione

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-quinazolinedione (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate of 2,4-dichloroquinazoline is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

Protocol 2: Synthesis of 2-Chloro-N-arylquinazolin-4-amine

  • Reagents and Setup: To a solution of 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or THF, add the desired aniline derivative (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture may be concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-chloro-N-arylquinazolin-4-amine.

References

Technical Support Center: Purification of 2-Chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloroquinazolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity of the product.

Q2: What are some common impurities I might encounter after synthesizing this compound?

A2: Common impurities can include unreacted starting materials, such as 2,4-dichloroquinazoline, and byproducts from side reactions. Depending on the synthetic route, these could include species where the 4-amino group has been displaced or other isomers. It is also possible to have residual solvents from the reaction or initial work-up steps.

Q3: My purified this compound product is a solid. What is its expected physical form and color?

A3: this compound is typically a solid at room temperature. The color can range from white to off-white or yellowish, depending on its purity.

Q4: How should I store the purified this compound?

A4: For optimal stability, the compound should be stored in a cool, dark, and dry place. It is recommended to keep it in a tightly sealed container at 2-8°C.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the recrystallization solvent, even with heating. The chosen solvent is not suitable (product is insoluble).- Try a more polar solvent or a solvent mixture. For amine compounds, organic acids like acetic acid can sometimes be used, or mixtures with other solvents.[1]- Increase the volume of the solvent.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is too high.- The solution is supersaturated.- Impurities are present that are lowering the melting point.- Use a lower-boiling point solvent.- Ensure the solution is not cooled too rapidly.- Try adding a seed crystal to induce crystallization.- Consider a preliminary purification step like a charcoal treatment to remove impurities.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The cooling process is too slow.- Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath or refrigerate.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Low recovery of the purified product. - The product has significant solubility in the cold solvent.- Too much solvent was used.- Cool the crystallization mixture for a longer period or at a lower temperature.- Minimize the amount of hot solvent used to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Product streaks on the TLC plate and column. The compound is interacting strongly with the acidic silica gel due to the basic amine group.- Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonium hydroxide.[2]- Use a different stationary phase, such as basic alumina or amine-functionalized silica.[2]
Poor separation of the product from impurities. The eluent system is not optimized.- Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation.- For a related compound, N-Benzyl-2-chloroquinazolin-4-amine, a mixture of ethyl acetate and methanol (5:1) was used.[3]
Product does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Cracks appear in the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold. Ethanol has been used for recrystallizing similar quinazoline derivatives.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Based on TLC analysis, prepare an appropriate solvent system. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For a similar compound, an eluent of ethyl acetate:methanol (5:1) was effective.[3] If streaking is observed on the TLC plate, consider adding a small amount of triethylamine (e.g., 0.5%) to the eluent.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Solvent Systems for Purification of this compound and Related Compounds

Purification MethodCompoundStationary PhaseEluent SystemPurity AchievedReference
Recrystallization2-Ethoxy-4-chloroquinazoline derivativeN/AAbsolute EthanolNot specified[4]
Column ChromatographyN-Benzyl-2-chloroquinazolin-4-amineSilica GelEthyl Acetate:Methanol (5:1)Not specified (yield 75%)[3]
Column ChromatographyGeneral AminesSilica GelDichloromethane/Methanol with added base (e.g., TEA)High[2]
Column ChromatographyGeneral AminesAmine-functionalized silicaHexane/Ethyl AcetateHigh[2]

Visualizations

Purification_Workflow crude_product Crude this compound tlc_analysis TLC Analysis of Crude Product crude_product->tlc_analysis decision Assess Purity and Impurity Profile tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Relatively pure or crystalline impurities column_chromatography Column Chromatography decision->column_chromatography Complex mixture or similar polarity impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type recrystallization_issue Recrystallization Problem issue_type->recrystallization_issue Recrystallization column_issue Column Chromatography Problem issue_type->column_issue Chromatography recrystallization_q1 Does the product oil out? recrystallization_issue->recrystallization_q1 column_q1 Product streaking on TLC/column? column_issue->column_q1 recrystallization_a1 Change solvent or cool slower recrystallization_q1->recrystallization_a1 Yes recrystallization_q2 Low recovery? recrystallization_q1->recrystallization_q2 No recrystallization_a2 Use less solvent or cool further recrystallization_q2->recrystallization_a2 Yes column_a1 Add base (e.g., TEA) to eluent or use basic alumina column_q1->column_a1 Yes column_q2 Poor separation? column_q1->column_q2 No column_a2 Optimize eluent system (TLC screening) column_q2->column_a2 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting low yields in 4-anilinoquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-anilinoquinazolines, particularly in addressing low reaction yields.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of 4-anilinoquinazolines can arise from a variety of factors, from the quality of starting materials to the specific reaction conditions employed. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Reaction Failure or Very Low Conversion

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • 4-Chloroquinazoline: This starting material can be sensitive to moisture, leading to hydrolysis to the less reactive 4-hydroxyquinazoline.

      • Recommendation: Ensure the 4-chloroquinazoline is dry and stored in a desiccator. Purity can be checked by melting point (96-100 °C) and NMR spectroscopy.

    • Aniline: The purity of the aniline derivative is crucial. Contaminants can interfere with the reaction.

      • Recommendation: Use freshly distilled or commercially available high-purity anilines.

    • Solvent: The presence of water or other impurities in the solvent can lead to side reactions.

      • Recommendation: Use anhydrous solvents, especially for reactions sensitive to moisture.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, especially with electron-poor anilines.

      • Recommendation: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion.

      • Recommendation: Extend the reaction time and monitor the progress of the reaction. Classical methods may require refluxing for 12 hours or more.[1]

  • Inherent Low Reactivity of Aniline:

    • Anilines with electron-withdrawing groups are less nucleophilic and react more slowly with 4-chloroquinazoline, which can result in long reaction times and low yields.[2]

      • Recommendation: Consider using microwave irradiation to accelerate the reaction. This technique has been shown to significantly improve yields and reduce reaction times, especially for less reactive anilines.[2][3]

Problem 2: Significant Side Product Formation

Possible Side Products and Mitigation Strategies:

  • 4-Hydroxyquinazoline: This can form from the hydrolysis of 4-chloroquinazoline if moisture is present in the reaction.

    • Mitigation: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dimerization or Polymerization: Under certain conditions, starting materials or the product can undergo self-condensation or other side reactions.

    • Mitigation: Optimize the reaction concentration. Running the reaction at a lower concentration may reduce the likelihood of intermolecular side reactions.

Problem 3: Difficulty in Product Purification

Common Purification Challenges and Solutions:

  • Removal of Unreacted Starting Materials:

    • 4-Chloroquinazoline: Can be challenging to separate from the product due to similar polarities.

      • Solution: Careful column chromatography with a shallow solvent gradient can improve separation.

    • Aniline: Excess aniline can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) to form the water-soluble anilinium salt.

  • Tailing on Silica Gel Chromatography: The basic nature of the 4-anilinoquinazoline product can lead to tailing on silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to improve the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-anilinoquinazolines?

A1: The most widely employed method is the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and a substituted aniline.[2][3]

Q2: My reaction is very slow when using an aniline with an electron-withdrawing group. How can I improve the reaction rate and yield?

A2: Long reaction times and low yields are common when using electron-poor anilines.[2] To overcome this, the use of microwave irradiation is highly recommended. It can significantly shorten reaction times and improve yields.[2][3]

Q3: What are the advantages of microwave-assisted synthesis over conventional heating?

A3: Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times (minutes to a few hours compared to many hours), often higher yields, and milder reaction conditions.[1][4]

Q4: I am observing an impurity with a mass corresponding to the hydrolysis of my 4-chloroquinazoline starting material. How can I prevent this?

A4: The formation of 4-hydroxyquinazoline is due to the presence of water. To prevent this, ensure all your reagents and solvents are anhydrous and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: My product is streaking on the TLC plate and giving a broad peak during column chromatography. What can I do?

A5: The basicity of the quinazoline nitrogen can cause interactions with the acidic silica gel. Adding a small amount of a base, like triethylamine, to your eluent system can help to mitigate this issue and improve chromatographic separation.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. [1]

ProductMicrowave Method (Yield %)Microwave Reaction TimeConventional Method (Yield %)Conventional Reaction Time
5a84.020 min29.512 h
5b96.520 min37.312 h
5c92.320 min42.112 h
5d89.520 min33.612 h
5e95.220 min45.312 h
5f91.720 min39.812 h
5g88.620 min35.212 h

Table 2: Effect of Aniline Substituents on Yield in Microwave-Assisted Synthesis. [3]

4-ChloroquinazolineAnilineProductReaction TimeYield (%)
8a 9a (p-methoxy)10a 10 min90
8b 9a (p-methoxy)10b 10 min86
8a 9b (m-methoxy)10c 10 min75
8b 9b (m-methoxy)10d 10 min63
8a 9f (m-bromo)10k 20 min72
8b 9f (m-bromo)10l 20 min73
8a 9g (p-fluoro)10m 40 min70
8b 9g (p-fluoro)10n 40 min78

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 4-Anilinoquinazolines[1]
  • In a microwave-safe vessel, combine 4-chloroquinazoline (1.0 eq) and the desired aniline derivative (1.0-1.2 eq).

  • Add a suitable solvent (e.g., 2-propanol, or a THF/water mixture).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 10-40 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, often using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: General Procedure for Conventional Synthesis of 4-Anilinoquinazolines[1]
  • To a round-bottom flask equipped with a reflux condenser, add 4-chloroquinazoline (1.0 eq) and the desired aniline derivative (1.0-1.2 eq).

  • Add a suitable solvent (e.g., 2-propanol).

  • Heat the reaction mixture to reflux (e.g., 80 °C) and maintain for an extended period (typically 12 hours or more).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yields start Low Yield or No Product reagent_quality Check Reagent Quality - 4-Chloroquinazoline (dry?) - Aniline (pure?) - Solvent (anhydrous?) start->reagent_quality Possible Cause reaction_conditions Optimize Reaction Conditions - Increase Temperature - Extend Reaction Time start->reaction_conditions Possible Cause aniline_reactivity Consider Aniline Reactivity - Electron-poor anilines react slower start->aniline_reactivity Possible Cause side_reactions Investigate Side Reactions - Hydrolysis of 4-chloroquinazoline - Dimerization/Polymerization start->side_reactions Possible Cause purification_issues Address Purification Challenges - Removal of starting materials - Tailing on silica gel start->purification_issues Possible Cause solution_reagents Solution: - Use pure, dry reagents - Use anhydrous solvents reagent_quality->solution_reagents Leads to solution_conditions Solution: - Incremental temperature increase - Monitor reaction progress reaction_conditions->solution_conditions Leads to solution_reactivity Solution: - Use microwave irradiation aniline_reactivity->solution_reactivity Leads to solution_side_reactions Solution: - Use anhydrous conditions - Optimize concentration side_reactions->solution_side_reactions Leads to solution_purification Solution: - Acid wash for aniline - Add base to eluent purification_issues->solution_purification Leads to

Caption: A troubleshooting workflow for low yields in 4-anilinoquinazoline synthesis.

Synthesis_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation conv_start Combine Reactants (4-Chloroquinazoline, Aniline, Solvent) conv_reflux Reflux (e.g., 12h at 80°C) conv_start->conv_reflux conv_workup Workup & Purification conv_reflux->conv_workup conv_product 4-Anilinoquinazoline conv_workup->conv_product mw_start Combine Reactants (4-Chloroquinazoline, Aniline, Solvent) mw_irradiate Microwave Irradiation (e.g., 20 min at 120°C) mw_start->mw_irradiate mw_workup Workup & Purification mw_irradiate->mw_workup mw_product 4-Anilinoquinazoline mw_workup->mw_product

Caption: Comparison of conventional vs. microwave-assisted synthesis workflows.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nucleophilic substitution of 4-chloroquinazolines. Our aim is to facilitate the optimization of reaction conditions, with a particular focus on solvent selection, to ensure successful synthetic outcomes.

Troubleshooting Guide

This guide addresses common challenges encountered during the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines, providing potential causes and recommended solutions.

Issue 1: Low or No Conversion of 4-Chloroquinazoline

Possible Cause Recommendation
Insufficiently Activated Quinazoline Ring The inherent reactivity of the 4-chloroquinazoline may be low. While the quinazoline ring is electron-deficient, substituents on the ring can influence reactivity. Consider if your substrate has any strong electron-donating groups that may be deactivating the ring towards nucleophilic attack.
Weak Nucleophile The nucleophilicity of the amine or other nucleophile is crucial. If using an aniline with strong electron-withdrawing groups, or a sterically hindered amine, the reaction may be sluggish.[1] Consider using a stronger base to deprotonate the nucleophile, increasing its reactivity. For less reactive amines, microwave-assisted synthesis can often improve yields.[1]
Inappropriate Solvent Choice The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[2] Polar solvents are generally preferred.[2] If you are using a nonpolar solvent, consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile, or a polar protic solvent like ethanol or isopropanol.[2]
Suboptimal Temperature Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, gradually increasing the temperature while monitoring the reaction by TLC or LC-MS is recommended. Refluxing in a suitable solvent is a common practice.[3]
Reagent Purity and Moisture Impurities in the 4-chloroquinazoline or the nucleophile can interfere with the reaction. Ensure the purity of your starting materials. The presence of water can be detrimental, especially if using a strong base. Using anhydrous solvents is recommended.

Issue 2: Formation of Side Products

Possible Cause Recommendation
Di-substitution (for di-chloro substrates) If your starting material has multiple leaving groups, such as 2,4-dichloroquinazoline, substitution can occur at both positions. To favor mono-substitution at the more reactive C4 position, use a stoichiometric amount of the nucleophile or a slight excess of the dichloroquinazoline.[2] Running the reaction at a lower temperature can also improve selectivity.
Reaction with Solvent Some less hindered protic solvents, like methanol or ethanol, can act as nucleophiles under certain conditions, leading to the formation of 4-alkoxyquinazolines. If this is observed, switching to a polar aprotic solvent like THF or DMF is advisable.
Decomposition At excessively high temperatures, starting materials or the desired product may decompose, leading to a complex mixture of byproducts. Monitor the reaction progress closely and try to use the minimum temperature required for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the nucleophilic substitution of 4-chloroquinazolines?

There is no single "best" solvent, as the optimal choice depends on the specific nucleophile and reaction conditions. However, polar solvents are generally favored to stabilize the charged intermediate of the SNAr mechanism.[2]

  • Polar aprotic solvents like DMF, DMSO, acetonitrile, and THF are excellent choices as they can dissolve a wide range of nucleophiles and effectively solvate cations, leaving the nucleophile more reactive.[2]

  • Polar protic solvents such as ethanol, isopropanol, and n-butanol are also commonly and successfully used.[3] They can participate in hydrogen bonding, which can solvate both the nucleophile and the leaving group.

  • Solvent mixtures , like THF/water, have also been shown to be effective, particularly in microwave-mediated reactions.[1]

  • In some cases, especially with liquid amines, the reaction can be run neat (solvent-free) .[4]

Q2: Do I need to use a base in my reaction?

The use of a base is often beneficial and sometimes necessary. A base can deprotonate the nucleophile (e.g., an amine or thiol), increasing its nucleophilicity. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[2] In some protocols, an excess of the amine nucleophile itself can act as the base.[2]

Q3: How can I accelerate a slow reaction?

If your reaction is proceeding slowly, consider the following:

  • Increase the temperature: Heating the reaction mixture to reflux is a common strategy.

  • Use microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[1]

  • Switch to a more polar solvent: Changing from a solvent like THF to a more polar one like DMF or DMSO can increase the reaction rate.

  • Add a base: If not already present, adding a suitable base can increase the concentration and reactivity of the nucleophile.

Q4: My nucleophile is an aniline with electron-withdrawing groups and the reaction is not working. What should I do?

Anilines with strong electron-withdrawing groups are less nucleophilic, which can lead to long reaction times or low yields.[1] In such cases, higher temperatures are often required. Microwave irradiation is particularly effective for these challenging substrates.[1] Using a polar aprotic solvent like DMF in combination with a base like K₂CO₃ can also facilitate the reaction.

Data Presentation: Solvent Effects on Reaction Outcomes

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of 4-chloroquinazolines with various amines, highlighting the role of the solvent.

NucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
Substituted AnilinesIsopropanol-Reflux4 hGood to Excellent[3]
N-methylanilinesTHF/H₂O (1:1)-100-120 (Microwave)10-40 minup to 96%[1]
BenzylaminesIsopropanolTEAReflux4 hGood to Excellent[3]
Various AminesEthanol-RefluxNot SpecifiedNot Specified[4]
AnilineFormamide, Acetonitrile, Dichloromethane-Not Specified>5 hNo Reaction
1,3-DiaminopropaneNeat-Reflux2 h83%[4]

Note: Yields are highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: Conventional Heating in Isopropanol (General Procedure for Anilines) [3]

  • To a solution of the 4-chloroquinazoline (1.0 eq) in isopropanol, add the corresponding aniline (1.0-1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis in THF/H₂O (General Procedure for N-methylanilines) [1]

  • In a microwave vial, combine the 4-chloroquinazoline (1.0 eq) and the N-methylaniline (1.2 eq).

  • Add a 1:1 mixture of THF and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 10-40 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_methods Heating Method start Start: Select 4-Chloroquinazoline and Nucleophile prep Prepare Reactants and Solvent start->prep setup Reaction Setup prep->setup conv_heat Conventional Heating setup->conv_heat Option 1 mw_heat Microwave Irradiation setup->mw_heat Option 2 reaction Nucleophilic Substitution Reaction workup Reaction Quenching and Extraction reaction->workup purification Purification: - Crystallization or - Column Chromatography workup->purification end End: Characterized 4-Substituted Quinazoline purification->end conv_heat->reaction mw_heat->reaction

Caption: General workflow for nucleophilic substitution of 4-chloroquinazolines.

sn_ar_mechanism reactants 4-Chloroquinazoline + Nu⁻ intermediate Meisenheimer Complex (Stabilized by Polar Solvent) reactants->intermediate Nucleophilic Attack products 4-Substituted Quinazoline + Cl⁻ intermediate->products Loss of Leaving Group

Caption: SNAr mechanism for 4-chloroquinazoline substitution.

troubleshooting_logic start Low/No Conversion? check_temp Is reaction heated? start->check_temp Yes check_solvent Is solvent polar? check_temp->check_solvent Yes increase_temp Increase Temperature / Use Microwave check_temp->increase_temp No check_nucleophile Is nucleophile strong? check_solvent->check_nucleophile Yes change_solvent Switch to Polar (A)protic Solvent (e.g., DMF, Ethanol) check_solvent->change_solvent No add_base Add Base (e.g., K₂CO₃, TEA) check_nucleophile->add_base No success Reaction Successful increase_temp->success change_solvent->success add_base->success

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Synthesis of Multi-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of multi-substituted quinazolines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their primary challenges?

A1: The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[1]

  • Niementowski Reaction: This method involves the condensation of anthranilic acids with amides.[1][2][3] A primary challenge is that it often requires high reaction temperatures (130-150°C), which can lead to the decomposition of starting materials and the formation of byproducts.[1][4] The reaction is also sensitive to the nature of the substituents on the anthranilic acid and the amide.[1]

  • Friedländer Annulation: This synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1][5][6][7][8] A common issue is the formation of quinoline derivatives as byproducts if the reaction conditions are not carefully controlled.[1] Side reactions involving the active methylene compound, such as self-condensation, can also occur.[1]

  • Bischler Synthesis: This traditional method often requires harsh reaction conditions, including high temperatures (above 120°C) and high pressure, for extended periods.[1]

Q2: Are there modern synthesis methods that can help avoid the common side reactions associated with classical methods?

A2: Yes, modern synthetic methods, particularly microwave-assisted organic synthesis (MAOS), offer significant advantages.[2][4][9][10][11] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields.[4][10] It can also enhance regioselectivity and reduce the formation of byproducts by providing rapid and uniform heating.[10] Additionally, transition-metal-catalyzed reactions have emerged as powerful tools for streamlining complex procedures and enabling the synthesis of diverse quinazoline derivatives under milder conditions.[9][12][13][14]

Q3: How can I improve the regioselectivity of my reaction when functionalizing an already-formed quinazoline ring?

A3: Achieving regioselectivity, particularly at the C2 and C4 positions, is a common challenge. The reactivity of these positions is influenced by the electronic nature of the substituents already present on the quinazoline core.

  • For nucleophilic aromatic substitution (SNAr): The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloroquinazolines.[15][16] This inherent reactivity allows for selective substitution at the C4 position. Modifying the C2 position often requires harsher conditions or the use of transition-metal catalysts.[16]

  • Directing Groups: The use of directing groups can provide precise control over regioselectivity in C-H functionalization reactions.[17]

  • Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence which position is functionalized.[17] For instance, bulky ligands can be used to control the position of C-H arylation.[17]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of multi-substituted quinazolines, providing potential causes and recommended solutions.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Experimental Protocol
Poor Quality of Starting Materials Verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehyde) by NMR, GC-MS, or melting point. Impurities can lead to side reactions and reduced product formation.[18]Purification of Aldehydes: Distill liquid aldehydes under reduced pressure. Recrystallize solid aldehydes from a suitable solvent (e.g., ethanol, hexanes).[18]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to overcome the activation energy barrier, while excessive heat can cause decomposition.[1][18]Temperature Screening: Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to find the optimal condition.[18]
Incorrect Solvent Screen different solvents. The polarity and boiling point of the solvent can significantly affect reactant solubility, reaction rate, and the stability of intermediates.[18] For instance, in some syntheses, polar solvents like DMF and water give excellent yields, while non-polar solvents are ineffective.[18]Solvent Screening: Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the solvent that provides the best yield.[18]
Inactive Catalyst (for catalyzed reactions) Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Optimize catalyst loading.[1][18]Catalyst Activation: If using a metal catalyst, consider an activation step if it has been exposed to air or moisture.[1]
Reaction is Air-Sensitive If intermediates or the product are prone to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][18]Inert Atmosphere Reaction Setup: Dry all glassware in an oven and cool under a stream of inert gas. Use degassed solvents.[18]
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step Impact
Formation of Quinoline Derivatives (in Friedländer Synthesis) Carefully control reaction conditions. The starting materials for quinazoline synthesis can be similar to those for quinoline synthesis.[1]Increased purity of the desired quinazoline product.
Dimerization or Polymerization Perform the reaction at a lower concentration (higher dilution).[1] If a starting material has two reactive sites, ensure its purity to prevent unintentional dimer formation.[1]Reduced probability of intermolecular reactions leading to high molecular weight byproducts.[1]
Hydrolysis of the Quinazoline Ring If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount and consider milder reagents. Promptly neutralize the reaction mixture during work-up.[1]Minimized hydrolysis of the quinazoline ring, leading to a purer product and higher yield.[1]
Oxidation of the Product Conduct the reaction under an inert atmosphere to exclude oxygen.[1] The C4 position of the quinazoline ring is susceptible to oxidation, which can lead to the formation of a quinazolinone.[1] If an oxidant is necessary, use a stoichiometric amount and consider a milder one.[1]Prevention of the formation of N-oxide or quinazolinone byproducts.[1]
Issue 3: Product Purification Challenges
Possible Cause Troubleshooting Step Experimental Protocol
Product Precipitation/Crystallization Issues If recrystallizing, ensure the correct solvent or solvent mixture is used. Cool the solution slowly to promote the formation of pure crystals.[18]Recrystallization Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent (high solubility at high temperature, low solubility at low temperature).[18]
Product Irreversibly Adsorbs to Silica Gel The product may be too polar and sticking to the silica gel. Try using a different stationary phase (e.g., alumina) or a different elution system. Consider deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.Column Chromatography Optimization: Perform small-scale TLC analysis with different solvent systems to find an eluent that moves the product off the baseline without significant streaking.

Quantitative Data Summary

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Niementowski Quinazolinone Synthesis

MethodReaction TimeYield (%)Reference
Conventional Heating10 hours (reflux)Moderate[4]
Microwave IrradiationSignificantly reducedOften improved[2][4]

Note: Specific yields are highly dependent on the substrates used.

Table 2: Influence of Solvent on Quinazoline Synthesis Yield

SolventYield (%)PolarityReference
DMF85-91Polar aprotic[18]
Water85-91Polar protic[18]
EthanolIneffectivePolar protic[18]
TolueneIneffectiveNon-polar[18]
THFIneffectivePolar aprotic[18]

Note: These yields are for a specific synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2.[18]

Experimental Protocols

Protocol 1: General Microwave-Assisted Niementowski Quinazolinone Synthesis

This protocol highlights the efficiency of microwave irradiation.

Materials:

  • 2-Aminobenzohydrazide (0.01 mol)

  • 2-Chlorobenzaldehyde (0.01 mol)

  • Ethanol (10 mL)

Procedure:

  • In a microwave-safe vessel, combine 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol.[4]

  • Place the vessel in a microwave reactor and irradiate at a set temperature and time (optimization may be required).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Friedländer Annulation for Quinoline Synthesis (can be adapted for quinazolines)

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][6][7]

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • Active methylene compound (e.g., ketone, ester, nitrile)

  • Catalyst (acid, base, or metal catalyst)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve the 2-aminoaryl aldehyde or ketone and the active methylene compound in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux or use microwave irradiation, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and perform a work-up procedure, which may involve neutralization, extraction, and drying of the organic layer.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low or No Product check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK product_ok Successful Synthesis check_purity->product_ok Impure optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->product_ok Yield Improves check_catalyst Check Catalyst Activity optimize_solvent->check_catalyst No Improvement optimize_solvent->product_ok Yield Improves inert_atmosphere Use Inert Atmosphere check_catalyst->inert_atmosphere No Improvement check_catalyst->product_ok Yield Improves side_reactions Side Reactions Observed inert_atmosphere->side_reactions Still Low Yield inert_atmosphere->product_ok Yield Improves purification_issues Purification Issues side_reactions->purification_issues Address Side Reactions purification_issues->product_ok Optimize Purification

Caption: A troubleshooting workflow for low-yield quinazoline synthesis.

Side_Reaction_Decision_Tree start Byproduct Observed quinoline Quinoline Derivative (Friedländer) start->quinoline Mass spec matches quinoline dimer Dimer/Polymer start->dimer High MW byproduct hydrolysis Hydrolysis Product start->hydrolysis Ring-opened product oxidation Oxidation Product (N-oxide/Quinazolinone) start->oxidation Mass spec shows +16 amu solution1 Control Reaction Conditions quinoline->solution1 solution2 Lower Concentration dimer->solution2 solution3 Neutral Conditions/ Milder Reagents hydrolysis->solution3 solution4 Inert Atmosphere oxidation->solution4

Caption: Decision tree for identifying and addressing common side reactions.

References

Avoiding impurities in the chlorination of quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of quinazolinones. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered during the synthesis of chlorinated quinazolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the chlorination of quinazolinones?

A1: The most frequently employed chlorinating agents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). Other reagents include mixtures of POCl₃ with phosphorus pentachloride (PCl₅) and combinations of triphenylphosphine with a chlorine source like trichloroisocyanuric acid.

Q2: I am getting a low yield in my chlorination reaction with POCl₃. What are the possible causes?

A2: Low yields in POCl₃ chlorination can stem from several factors:

  • Incomplete reaction: The reaction with POCl₃ occurs in two stages: an initial phosphorylation at a lower temperature, followed by chlorination at a higher temperature.[1][2] Insufficient heating during the second stage can lead to incomplete conversion to the chloroquinazoline.

  • Presence of moisture: Moisture in the starting material or solvent can react with POCl₃, reducing its effectiveness and leading to the formation of impurities.[3]

  • Substrate deactivation: Electron-withdrawing groups (e.g., nitro groups) on the quinazolinone ring can decrease its reactivity, requiring harsher reaction conditions.

  • Improper work-up: The chlorinated product can be sensitive to hydrolysis. Quenching the reaction mixture in an acidic aqueous solution can lead to the hydrolysis of the product back to the starting quinazolinone.[3][4]

Q3: My reaction with POCl₃ is forming a significant amount of side products. What are these impurities and how can I avoid them?

A3: Common impurities include phosphorylated intermediates and pseudodimers.[2]

  • Phosphorylated intermediates: These are formed during the initial stage of the reaction. To minimize their presence in the final product, ensure the reaction is heated sufficiently (typically 70-90°C) after the initial phosphorylation to drive the conversion to the chloroquinazoline.[2]

  • Pseudodimers: These can form from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule. This side reaction can be suppressed by performing the initial phosphorylation at a low temperature (below 25°C) under basic conditions (e.g., in the presence of triethylamine or diisopropylethylamine).[1][2]

Q4: How does the presence of substituents on the quinazolinone ring affect the chlorination reaction?

A4: Substituents can have a significant impact on the reactivity of the quinazolinone.

  • Electron-withdrawing groups (EWGs): Groups like nitro (-NO₂) deactivate the ring system, making the chlorination more challenging and often requiring more forcing conditions (higher temperatures, longer reaction times).

  • Electron-donating groups (EDGs): Groups like methoxy (-OCH₃) can activate the ring, but may also be susceptible to side reactions. The position of the substituent also plays a role in the reactivity of the benzo-ring. For instance, in methoxy-dehalogenation reactions, the reactivity at different positions was found to be 7- > 5- > 6- and 8-.[5]

Q5: What is the recommended procedure for quenching the chlorination reaction?

A5: To prevent hydrolysis of the desired chloroquinazoline, it is crucial to quench the reaction mixture under neutral or basic conditions. A common and effective method is to pour the reaction mixture slowly onto a stirred slurry of ice and a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][4] This neutralizes the acidic byproducts of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chlorination of quinazolinones.

Problem Possible Cause(s) Recommended Solution(s)
Reaction does not go to completion (starting material remains) 1. Insufficient reaction temperature or time. 2. Deactivated substrate (e.g., presence of electron-withdrawing groups). 3. Insufficient amount of chlorinating agent. 4. Presence of moisture in reagents or glassware.1. Increase the reaction temperature (e.g., to reflux) and/or extend the reaction time. Monitor by TLC or LC-MS. 2. For deactivated substrates, consider using a more potent chlorinating system (e.g., POCl₃/PCl₅) or higher temperatures. 3. Use a larger excess of the chlorinating agent. 4. Ensure all glassware is oven-dried and reagents are anhydrous.[3]
Formation of a viscous, intractable reaction mixture Formation of polymeric materials or complex intermediates.This can sometimes occur with prolonged heating. Try to perform the reaction at the lowest effective temperature and for the minimum time necessary for complete conversion.
Product hydrolyzes back to starting material during work-up Quenching the reaction in water or acidic solution.Quench the reaction mixture by pouring it onto a mixture of ice and a base such as sodium bicarbonate or sodium carbonate to maintain a neutral or slightly basic pH.[3][4]
Formation of multiple spots on TLC, indicating a mixture of products 1. Incomplete conversion leading to a mix of starting material, intermediates, and product. 2. Formation of side products like pseudodimers. 3. Over-chlorination or other side reactions.1. Optimize reaction time and temperature to ensure full conversion. 2. For POCl₃ reactions, conduct the initial phosphorylation at a low temperature (<25°C) in the presence of a base.[1][2] 3. Use stoichiometric amounts of the chlorinating agent if over-chlorination is suspected.
Difficulty in purifying the final product 1. Co-elution of impurities with the product during column chromatography. 2. The product is an oil or does not crystallize easily.1. Try different solvent systems for column chromatography. If impurities are polar, a less polar eluent might improve separation. 2. For purification, recrystallization is often effective. Common solvents include cyclohexane, ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[6][7] For basic products, crystallization of a salt (e.g., hydrochloride) may be an option.[7]

Experimental Protocols

Chlorination using Thionyl Chloride and DMF

This protocol is adapted from a procedure for the synthesis of 4-chloro-2-(4-chloro-phenyl)-quinazoline.[4]

Materials:

  • 2-(4-chloro-phenyl)-3H-quinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-cold water

Procedure:

  • To a stirred suspension of 2-(4-chloro-phenyl)-3H-quinazolin-4-one (1.00 g, 3.90 mmol) in thionyl chloride (30 mL) at room temperature, add DMF (1 mL) dropwise.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization. For example, 4-chloro-2-(2-thienyl)-quinazoline can be recrystallized from cyclohexane.[6]

Chlorination using Phosphorus Oxychloride

This is a general procedure based on the two-stage mechanism of POCl₃ chlorination.[1][2]

Materials:

  • 4(3H)-Quinazolinone derivative

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Toluene or another high-boiling inert solvent (optional)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Suspend the 4(3H)-quinazolinone derivative in POCl₃ (or a solution in an inert solvent like toluene).

  • If using a base, add it to the mixture.

  • Stir the mixture at a low temperature (e.g., 0-25°C) for a period to allow for the initial phosphorylation. The duration will depend on the substrate.

  • After the initial phosphorylation stage, heat the reaction mixture to a higher temperature (e.g., 70-110°C, reflux) to effect the chlorination. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Quinazolinone Starting Material reaction_step Chlorination Reaction (Controlled Temperature) start->reaction_step reagents Chlorinating Agent (POCl3 or SOCl2/DMF) reagents->reaction_step quench Quench in Basic Solution (e.g., NaHCO3/ice) reaction_step->quench extract Extraction with Organic Solvent quench->extract purify Purification (Recrystallization or Chromatography) extract->purify product Pure Chloroquinazoline purify->product

Caption: General experimental workflow for the chlorination of quinazolinones.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Insufficient Temperature/Time start->cause1 cause2 Deactivated Substrate (EWGs) start->cause2 cause3 Moisture Present start->cause3 cause4 Hydrolysis during Work-up start->cause4 sol1 Increase Temp/Time cause1->sol1 sol2 Use Harsher Conditions cause2->sol2 sol3 Use Anhydrous Reagents cause3->sol3 sol4 Quench in Basic Solution cause4->sol4

Caption: Troubleshooting logic for low yield in quinazolinone chlorination.

References

Technical Support Center: Regioselective Amination of Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective amination of dichloroquinazolines. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the amination of 2,4-dichloroquinazolines under standard nucleophilic aromatic substitution (SNAr) conditions?

A1: Under typical SNAr conditions, the amination of 2,4-dichloroquinazolines overwhelmingly favors substitution at the C4 position to yield 2-chloro-4-aminoquinazoline derivatives.[1][2][3][4] This high regioselectivity is an inherent property of the dichloroquinazoline scaffold.

Q2: What is the underlying scientific reason for the preferential C4-amination?

A2: The preference for C4-amination is primarily due to electronic factors.[3] Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and susceptible to nucleophilic attack.[1][2][3][4] Furthermore, the activation energy for the nucleophilic attack at the C4 position is calculated to be lower than at the C2 position, further supporting the kinetic preference for C4 substitution.[1][2][3][4]

Q3: Can I achieve amination at the C2 position?

A3: Yes, it is possible to achieve amination at the C2 position, but it typically requires a sequential approach. First, the more reactive C4 position is substituted. The resulting 2-chloro-4-aminoquinazoline can then undergo a second amination at the C2 position, usually under more forcing conditions such as higher temperatures.[4][5] Direct selective amination at C2 in the presence of a C4 chloro group is challenging under standard SNAr conditions due to the inherently lower reactivity of the C2 position.[4]

Q4: How can I confirm the regioselectivity of my amination reaction?

A4: It is crucial to experimentally verify the regiochemical outcome.[2] Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for unambiguously determining the substitution pattern on the quinazoline ring.[1][3] Many research reports assume the regioselectivity without providing explicit structural confirmation, which can be a pitfall.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion to the C4-aminated product 1. Insufficiently reactive amine: Sterically hindered or electron-deficient amines may react slowly. 2. Inappropriate solvent: The solvent may not be optimal for stabilizing the charged Meisenheimer intermediate. 3. Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.1. Increase reaction temperature: Gently heat the reaction mixture. Common temperatures range from room temperature to around 80-82°C.[1] 2. Use a more polar solvent: Polar aprotic solvents like acetonitrile, or polar protic solvents like isopropanol or methanol, are often favored as they can stabilize the charged intermediates formed during the SNAr reaction.[1][3] 3. Add a non-nucleophilic base: A base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction.[1]
Formation of the di-aminated product when only mono-amination at C4 is desired 1. Excess amine nucleophile: Using a large excess of the amine can drive the reaction towards di-substitution. 2. High reaction temperature and/or long reaction time: Forcing conditions can promote the slower second amination at the C2 position.1. Control stoichiometry: Use close to a 1:1 molar ratio of the dichloroquinazoline to the amine. 2. Reduce reaction temperature and time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-substituted product is observed.
Difficulty in achieving C2-amination on a 2-chloro-4-aminoquinazoline 1. Deactivation by the C4-amino group: The electron-donating nature of the amino group at C4 reduces the electrophilicity of the C2 position, making the second substitution more difficult. 2. Reaction conditions are not forcing enough. 1. Increase reaction temperature: Refluxing the reaction mixture is often necessary for the second amination.[5] 2. Consider a change in solvent: A higher boiling point solvent might be required to reach the necessary temperature. 3. Explore catalytic methods: While less common for this specific transformation, palladium-catalyzed Buchwald-Hartwig amination could be an alternative strategy to explore for challenging aminations.[6][7]
Uncertainty about the regiochemical outcome (C2 vs. C4) Inherent limitations of 1D-NMR for unambiguous assignment. Perform 2D-NMR analysis: Use HMBC to look for long-range correlations between the protons on the amine substituent and the carbons of the quinazoline core (e.g., C4 and C4a). NOESY can also provide through-space correlations to confirm the position.[1][3]

Experimental Protocols

General Protocol for Regioselective C4-Amination of 2,4-Dichloroquinazoline

This protocol is a generalized procedure based on commonly reported methods.[1] Optimization for specific substrates will be necessary.

  • Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq.) in a suitable solvent (e.g., isopropanol, acetonitrile, or THF) is added the amine nucleophile (1.0-1.2 eq.). If the amine is a salt, a non-nucleophilic base such as triethylamine (2.0-3.0 eq.) is also added.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 82°C.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-chloro-4-aminoquinazoline product.

Visual Guides

Logical Workflow for Troubleshooting Regioselectivity Issues

troubleshooting_workflow start Start: Amination of 2,4-dichloroquinazoline check_product Primary Product Analysis (LC-MS, 1H NMR) start->check_product is_c4 Is the major product the C4-isomer? check_product->is_c4 Analyze spectra c4_success Success: C4-amination achieved. Proceed with characterization. is_c4->c4_success Yes troubleshoot Troubleshoot Reaction is_c4->troubleshoot No / Unsure confirm_structure Confirm Structure with 2D-NMR (HMBC, NOESY) c4_success->confirm_structure low_yield Low Yield / No Reaction troubleshoot->low_yield Primary Issue di_sub Di-substitution Observed troubleshoot->di_sub Primary Issue increase_temp Increase Temperature low_yield->increase_temp change_solvent Use More Polar Solvent low_yield->change_solvent control_stoich Control Stoichiometry (1:1) di_sub->control_stoich lower_temp Lower Temperature / Time di_sub->lower_temp

Caption: Troubleshooting workflow for C4-amination of 2,4-dichloroquinazolines.

Reaction Pathway: Regioselective SNAr on 2,4-Dichloroquinazoline

snar_pathway sub 2,4-Dichloroquinazoline amine + R¹R²NH path_c4 Path 1 (Favored) path_c2 Path 2 (Disfavored) intermediate_c4 Meisenheimer Intermediate (Attack at C4) sub->intermediate_c4 Lower Activation Energy [1, 3] intermediate_c2 Meisenheimer Intermediate (Attack at C2) sub->intermediate_c2 Higher Activation Energy [1, 3] product_c4 2-Chloro-4-aminoquinazoline intermediate_c4->product_c4 - Cl⁻ product_c2 4-Chloro-2-aminoquinazoline intermediate_c2->product_c2 - Cl⁻

Caption: Favored vs. disfavored pathways in the amination of 2,4-dichloroquinazoline.

References

Technical Support Center: Enhancing the Metabolic Stability of Quinazolinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of quinazolinamine derivative metabolic stability.

Frequently Asked Questions (FAQs)

Q1: My quinazolinamine derivative shows high instability in my initial metabolic assays. What are the common metabolic pathways for this scaffold?

A1: Quinazolinamine derivatives are primarily metabolized by Phase I and Phase II enzymes, predominantly in the liver.[1]

  • Phase I Metabolism: The most common routes involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[1][2] Common "metabolic soft spots" on the quinazoline core and its substituents include:

    • Oxidation of the quinazoline ring system: This can lead to the formation of hydroxylated metabolites.

    • N-dealkylation: If alkyl groups are present on the amine, they can be removed.

    • O-dealkylation: Methoxy or other alkoxy substituents are susceptible to cleavage.

    • Aromatic hydroxylation: Phenyl or other aromatic rings attached to the quinazoline scaffold can be hydroxylated.

  • Phase II Metabolism: Following Phase I oxidation, the resulting metabolites can undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[1]

Q2: What strategies can I employ to improve the metabolic stability of my lead quinazolinamine compound?

A2: Several medicinal chemistry strategies can be used to block or reduce metabolic liabilities:

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can strengthen the C-D bond, slowing down CYP-mediated metabolism (the kinetic isotope effect).

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) near a metabolic soft spot can decrease the electron density of that site, making it less susceptible to oxidation.

  • Steric Hindrance: Introducing bulky groups near a metabolically labile position can sterically hinder the approach of metabolizing enzymes.

  • Bioisosteric Replacement: Replacing a metabolically unstable moiety with a bioisostere that is more resistant to metabolism while retaining the desired biological activity. For example, replacing a metabolically labile methoxy group with a more stable fluoro or chloro substituent.

  • Introduction of a Cyclopropyl Group: It has been reported that the introduction of a cyclopropyl group can enhance metabolic stability.[3]

Q3: How do I interpret the data from my in vitro metabolic stability assays?

A3: The primary readouts from in vitro metabolic stability assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[4]

  • Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): This represents the intrinsic ability of the liver enzymes to metabolize a drug. A lower CLint value suggests lower metabolism and thus higher stability.

These values are used to classify compounds as having low, intermediate, or high clearance, which helps in predicting their in vivo pharmacokinetic properties.[5]

Troubleshooting Guide

Problem 1: High variability between replicate experiments in my microsomal stability assay.

Possible CauseSuggested Action
Pipetting Errors Ensure accurate and consistent pipetting of all reagents, especially the test compound and microsomes. Use calibrated pipettes.
Inconsistent Microsome Activity Ensure microsomes are thawed properly and kept on ice. Avoid repeated freeze-thaw cycles. Use a consistent source and lot of microsomes.
Compound Solubility Issues Ensure the test compound is fully dissolved in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be low (typically ≤ 1%) to avoid inhibiting enzyme activity.
Inconsistent Incubation Conditions Maintain a constant temperature (37°C) and consistent shaking during the incubation period.

Problem 2: My compound appears stable in the microsomal assay but shows poor in vivo pharmacokinetics.

Possible CauseSuggested Action
Metabolism by Non-CYP Enzymes Microsomal assays primarily assess Phase I metabolism. The compound may be metabolized by Phase II enzymes (e.g., UGTs) or other non-microsomal enzymes (e.g., aldehyde oxidase).
Poor Membrane Permeability The compound may not readily cross cell membranes to reach the metabolizing enzymes in vivo.
Transporter-Mediated Clearance The compound may be a substrate for efflux transporters in the liver or other organs, leading to rapid clearance.
Plasma Instability The compound may be unstable in plasma due to enzymatic degradation by plasma esterases or other enzymes.

Problem 3: No metabolism is observed for my compound in the standard assay.

Possible CauseSuggested Action
Compound is Highly Stable This is the desired outcome.
Low Assay Sensitivity The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect a small decrease in the parent compound. Optimize the analytical method.
Enzyme Inhibition by the Compound The compound itself may be inhibiting the metabolizing enzymes at the concentration tested. Perform the assay at a lower compound concentration.
Incorrect Cofactors Ensure the correct cofactors (e.g., NADPH for CYPs) are added to the incubation mixture.

Data Presentation

Table 1: Metabolic Stability of Selected Quinazolinamine Derivatives in Human Liver Microsomes

Compound% Remaining after 1 hourReference
Ko143 41%[3]
Compound 4 >80%[3]
Compound 5 >80%[3]
Compound 22 (cyclopropyl-containing) 92%[3]
Compound 23 >80%[3]
Compound 24 >80%[3]
Compound 27 >80%[3]
Compound 33 >80%[3]

Experimental Protocols

Microsomal Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the reaction mixture containing phosphate buffer and microsomes.

    • Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer.

  • Incubation:

    • Pre-warm the reaction mixture and compound solutions at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the reaction mixture.

    • Immediately add the test compound or positive control to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold stop solution.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in intact hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte incubation medium

  • Collagen-coated plates

  • Test compound stock solution

  • Positive control compounds

  • Ice-cold stop solution

  • CO2 incubator

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol or prepare fresh hepatocytes.

    • Determine cell viability and concentration using a method like trypan blue exclusion.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a collagen-coated plate.

    • Pre-incubate the cells in a CO2 incubator for 15-30 minutes.

    • Add the test compound or positive control to the wells to initiate the reaction.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), add ice-cold stop solution to the respective wells to terminate the reaction and lyse the cells.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plates to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Visualizations

experimental_workflow_microsomal_stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Compound) pre_warm Pre-warm at 37°C prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add NADPH) pre_warm->initiate_reaction add_compound Add Compound initiate_reaction->add_compound incubate Incubate at 37°C add_compound->incubate sampling Sample at Time Points incubate->sampling terminate Terminate Reaction (Stop Solution) sampling->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis data_analysis lcms->data_analysis Calculate t½ and CLint

Caption: Workflow for Microsomal Metabolic Stability Assay.

signaling_pathway_metabolism compound Quinazolinamine Derivative phase1 Phase I Metabolism (Oxidation, Dealkylation) compound->phase1 CYP450 Enzymes phase2 Phase II Metabolism (Glucuronidation, Sulfation) phase1->phase2 UGTs, SULTs metabolites Metabolites phase1->metabolites phase2->metabolites excretion Excretion metabolites->excretion

Caption: General Metabolic Pathway of Quinazolinamine Derivatives.

logical_relationship_troubleshooting start High In Vitro Instability check_soft_spots Identify Metabolic 'Soft Spots' (Metabolite ID) start->check_soft_spots strategy Apply Medicinal Chemistry Strategy check_soft_spots->strategy deuteration Deuteration strategy->deuteration ewg Introduce EWG strategy->ewg steric Steric Hindrance strategy->steric retest Re-evaluate Metabolic Stability deuteration->retest ewg->retest steric->retest

Caption: Troubleshooting Logic for Improving Metabolic Stability.

References

Refinement of protocols for synthesizing 2-chloromethyl-4(3H)-quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guidance, and frequently asked questions for the synthesis of 2-chloromethyl-4(3H)-quinazolinones.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-chloromethyl-4(3H)-quinazolinones?

A1: The most common and effective starting materials are ortho-anthranilic acids (2-aminobenzoic acids).[1][2] This approach is favored due to its efficiency and the commercial availability of a wide range of substituted anthranilic acids.

Q2: What is the key reagent for the cyclization and incorporation of the chloromethyl group?

A2: Chloroacetonitrile is the key reagent that reacts with the anthranilic acid to form the quinazolinone ring and provide the 2-chloromethyl substituent in a one-step process.[1]

Q3: What is the general reaction mechanism?

A3: The synthesis proceeds via a condensation reaction between an o-anthranilic acid and chloroacetonitrile. The amino group of the anthranilic acid attacks the nitrile carbon of chloroacetonitrile, leading to a cyclization and dehydration to form the final 2-chloromethyl-4(3H)-quinazolinone product.

Q4: Are there alternative synthetic routes?

A4: Yes, other methods have been reported, but they often have limitations.[1] These can include multi-step processes, the use of less accessible starting materials, or lower overall yields. The one-step synthesis from anthranilic acid is generally considered more efficient.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Insufficient Chloroacetonitrile: The molar ratio of chloroacetonitrile to the anthranilic acid is critical.Increase the molar equivalent of chloroacetonitrile. Studies have shown that increasing the amount of chloroacetonitrile can significantly improve the yield.[1] A 3:1 molar ratio of chloroacetonitrile to anthranilic acid is recommended.[3]
Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or inadequate temperature.Ensure the reaction is stirred at room temperature (25 °C) for the recommended duration (e.g., 2 hours).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Substituent Effects: Electron-withdrawing or bulky groups on the anthranilic acid ring can sometimes reduce the reaction rate and yield.For less reactive substrates, consider extending the reaction time or slightly increasing the temperature. Monitor closely for potential side product formation.
Impurity Formation Side Reactions: Unwanted side reactions can occur, leading to the formation of byproducts.Ensure the purity of starting materials. Use of anhydrous solvents can minimize hydrolysis-related impurities. Purification of the final product by recrystallization or column chromatography is essential.
Excess Reagents: Residual starting materials or excess chloroacetonitrile may contaminate the product.After filtration, wash the crude product thoroughly with the reaction solvent (e.g., methanol) and then with a solvent in which the product is poorly soluble but impurities are soluble (e.g., diethyl ether) to remove unreacted starting materials.
Reaction Fails to Proceed Poor Quality Reagents: Degradation or impurities in the anthranilic acid or chloroacetonitrile.Use freshly opened or purified reagents. Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point).
Incorrect Solvent: The choice of solvent can influence the reaction.Methanol has been shown to be an effective solvent for this reaction.[3] Ensure the solvent is of appropriate grade and is dry.

Experimental Protocol: One-Step Synthesis

This protocol is adapted from an efficient procedure for the synthesis of 2-chloromethyl-4(3H)-quinazolinones.[1]

Materials:

  • Substituted or unsubstituted o-anthranilic acid

  • Chloroacetonitrile

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) gas

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration and washing

Procedure:

  • Preparation: In a round-bottom flask, dissolve the o-anthranilic acid (1.0 equivalent) in methanol.

  • Acidification: Bubble dry HCl gas through the solution for approximately 15-20 minutes while stirring in an ice bath.

  • Reagent Addition: To this stirred solution, add chloroacetonitrile (3.0 equivalents).

  • Reaction: Allow the mixture to stir at room temperature (25 °C) for 2 hours.

  • Precipitation and Isolation: The product will typically precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with methanol and diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final 2-chloromethyl-4(3H)-quinazolinone.

Data Presentation

The following table summarizes the yields for the synthesis of various 2-chloromethyl-4(3H)-quinazolinone derivatives using the optimized one-step protocol.[3]

EntrySubstituent on Anthranilic AcidProductYield (%)
1H2-Chloromethylquinazolin-4(3H)-one88
27-Chloro2-Chloromethyl-7-chloroquinazolin-4(3H)-one85
37-Bromo7-Bromo-2-chloromethylquinazolin-4(3H)-one86
47-Iodo7-Iodo-2-chloromethylquinazolin-4(3H)-one82
57-Nitro2-Chloromethyl-7-nitroquinazolin-4(3H)-one75
67-Methyl2-Chloromethyl-7-methylquinazolin-4(3H)-one83
77-Fluoro2-Chloromethyl-7-fluoroquinazolin-4(3H)-one85
85-Ethyl2-Chloromethyl-5-ethylquinazolin-4(3H)-one80

Visualizations

Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve o-anthranilic acid in Methanol start->dissolve acidify Bubble dry HCl gas (Ice Bath) dissolve->acidify add_reagent Add Chloroacetonitrile (3 equivalents) acidify->add_reagent stir Stir at 25 °C for 2 hours add_reagent->stir precipitate Product Precipitates stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with MeOH and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end Final Product dry->end

Caption: Workflow for the one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones.

References

Process optimization for the chemical synthesis of 2-chloro-4-amino-6,7-dimethoxy quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chemical synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline. The information is tailored for researchers, scientists, and drug development professionals to help optimize their synthetic processes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, which is typically a two-step process involving the chlorination of 6,7-dimethoxyquinazoline-2,4-dione followed by a selective amination.

Problem 1: Low Yield in the Amination Step (Conversion of 2,4-dichloro-6,7-dimethoxyquinazoline)

Possible Cause Recommendation
Incomplete Reaction The amination of 2,4-dichloro-6,7-dimethoxyquinazoline can be slow. Extend the reaction time. Some protocols suggest stirring for 24 hours or even allowing the reaction to stand for 2 days.[1][2]
Suboptimal Temperature While many procedures are conducted at ambient temperature, some protocols suggest that the reaction temperature can be optimized between 40°C to 75°C to improve the reaction rate and yield.[3]
Insufficient Ammonia Ensure an excess of ammonia is used to favor the formation of the desired product. This can be achieved by using a saturated solution of ammonia gas in the solvent or a concentrated ammonium hydroxide solution.[1][2]
Choice of Solvent Tetrahydrofuran (THF) is a commonly used solvent.[1][2] Using a co-solvent system with aqueous ammonia might enhance solubility and reaction rate.[1]

Problem 2: Presence of Starting Material (2,4-dichloro-6,7-dimethoxyquinazoline) in the Final Product

Possible Cause Recommendation
Insufficient Reaction Time As mentioned previously, the reaction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[1]
Inefficient Mixing Ensure vigorous stirring throughout the reaction, especially if using a biphasic system (e.g., THF and aqueous ammonia), to maximize the contact between reactants.
Low Reaction Temperature A slight increase in temperature, within the recommended range, can help drive the reaction to completion.[3]

Problem 3: Formation of Impurities

Possible Cause Recommendation
Hydrolysis of Dichloro Intermediate The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate is susceptible to hydrolysis. Ensure anhydrous conditions are maintained during the chlorination step and that the intermediate is thoroughly dried before the amination step.
Formation of Diamino Product Overreaction with ammonia can lead to the formation of the 2,4-diamino-6,7-dimethoxyquinazoline. This can be minimized by controlling the reaction temperature and time. The 4-chloro position is more reactive, so selective amination is achievable under controlled conditions.
Side Reactions from Chlorinating Agent During the chlorination of 6,7-dimethoxyquinazoline-2,4-dione with phosphorus oxychloride (POCl₃), residual POCl₃ can lead to impurities. Ensure the excess POCl₃ is removed by distillation or quenching with ice-cold water.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline?

A1: The most common starting material is 6,7-dimethoxyquinazoline-2,4-dione.[4] This is then converted to 2,4-dichloro-6,7-dimethoxyquinazoline, which is the direct precursor to the final product.

Q2: What reagents are used for the chlorination of 6,7-dimethoxyquinazoline-2,4-dione?

A2: Phosphorus oxychloride (POCl₃) is the most frequently used chlorinating agent.[1][4] Sometimes, additives like N,N-dimethylaniline or N,N-dimethylformamide (DMF) are used to facilitate the reaction.[1][4][5]

Q3: What are the different methods for the amination of 2,4-dichloro-6,7-dimethoxyquinazoline?

A3: The amination is typically carried out using:

  • Anhydrous ammonia gas dissolved in a solvent like THF.[2]

  • A concentrated aqueous solution of ammonium hydroxide, often in a two-phase system with a solvent like THF.[1]

  • Heating with an aniline derivative in a suitable solvent like isopropanol.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by TLC or HPLC to track the disappearance of the starting material and the formation of the product.[1]

Q5: What is a typical work-up procedure for the amination reaction?

A5: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting precipitate is then collected by filtration, washed with water, and can be recrystallized from a suitable solvent like methanol to obtain the pure product.[2]

Experimental Protocols

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

A mixture of 6,7-dimethoxyquinazoline-2,4-dione (100 g, 0.45 mol) and phosphorus oxychloride (300 mL) is treated with N,N-dimethylformamide (10 mL). The mixture is heated to reflux for 8 hours. After the reaction, excess phosphorus oxychloride (200 mL) is distilled off. The remaining reaction mixture is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be crystallized from toluene to yield a cream-colored solid.[1]

Synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline

2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) is dissolved in tetrahydrofuran (500 mL) in a round-bottom flask equipped with a stirrer. The mixture is stirred for 1 hour at ambient temperature. Subsequently, 25% ammonium hydroxide solution (1765 mL) is added, and the mixture is stirred for 24 hours. The resulting solid product is collected by filtration, washed with water, and dried.[1]

Quantitative Data Summary

Step Starting Material Product Yield Melting Point (°C) Reference
Chlorination6,7-dimethoxyquinazoline-2,4-dione2,4-dichloro-6,7-dimethoxyquinazoline75%157-159[1]
Amination2,4-dichloro-6,7-dimethoxyquinazoline2-chloro-4-amino-6,7-dimethoxyquinazoline90%~300 (decomposes)[1]
Amination2,4-dichloro-6,7-dimethoxyquinazoline2-chloro-4-amino-6,7-dimethoxyquinazoline-248 (decomposes)[2]
Amination3,4-dimethoxy-6-cynoaniline-l-yl formamide2-chloro-4-amino-6,7-dimethoxyquinazoline76%276-278[6]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination 6_7_dimethoxyquinazoline_2_4_dione 6,7-dimethoxyquinazoline-2,4-dione 2_4_dichloro 2,4-dichloro-6,7-dimethoxyquinazoline 6_7_dimethoxyquinazoline_2_4_dione->2_4_dichloro POCl3, DMF, Reflux final_product 2-chloro-4-amino-6,7-dimethoxyquinazoline 2_4_dichloro->final_product NH4OH, THF, 24h

Caption: Synthetic workflow for 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Troubleshooting_Logic Low_Yield Low Yield in Amination? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Products Side Product Formation? Low_Yield->Side_Products Yes Extend_Time Increase Reaction Time Incomplete_Reaction->Extend_Time Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Check_Ammonia Ensure Excess Ammonia Incomplete_Reaction->Check_Ammonia Control_Conditions Control Temp & Time Side_Products->Control_Conditions Diamino Product Anhydrous_Conditions Ensure Anhydrous Conditions Side_Products->Anhydrous_Conditions Hydrolysis

Caption: Troubleshooting logic for low yield in the amination step.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the anticancer properties of various quinazoline derivatives, a prominent class of heterocyclic compounds in oncology research. Several quinazoline-based drugs have received FDA approval and are used in clinical settings, primarily functioning as tyrosine kinase inhibitors.[1][2][3][4] This document summarizes their performance using experimental data, details the methodologies for key assays, and visualizes critical signaling pathways to support further research and development.

Comparative Anticancer Activity (IC₅₀ Values)

The in vitro efficacy of quinazoline derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration needed to inhibit 50% of cancer cell growth. A lower IC₅₀ value signifies higher potency. The following tables compare the IC₅₀ values of prominent FDA-approved and experimental quinazoline derivatives across various human cancer cell lines.

FDA-Approved Quinazoline Derivatives
CompoundCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Gefitinib A549 (Lung)EGFR Tyrosine Kinase Inhibitor>10
HeLa (Cervical)EGFR Tyrosine Kinase Inhibitor4.3
MDA-MB-231 (Breast)EGFR Tyrosine Kinase Inhibitor28.3
Erlotinib HepG2 (Liver)EGFR Tyrosine Kinase Inhibitor25
MCF-7 (Breast)EGFR Tyrosine Kinase Inhibitor20
Lapatinib MCF-7 (Breast)Dual EGFR/HER2 Inhibitor0.168[5]
A2780 (Ovarian)Dual EGFR/HER2 Inhibitor8.35[5]
Selected Experimental Quinazoline Derivatives
CompoundCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 18 MGC-803 (Gastric)Broad-spectrum0.85[6]
MCF-7 (Breast)Broad-spectrum1.32[6]
Compound 32 A549 (Lung)Not Specified0.02[7]
MCF-7 (Breast)Not Specified0.11[7]
Compound 51 MCF-7 (Breast)EGFR Inhibitor0.06[7]
Compound 128 HepG-2 (Liver)EGFR Inhibitor1.11[8]

Mechanism of Action: Targeting Signaling Pathways

Many quinazoline derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are crucial for tumor growth and survival. The most prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, drives cell proliferation and metastasis.[1][2][9]

EGFR Signaling Pathway Inhibition

The diagram below illustrates the EGFR signaling cascade. Upon binding of a ligand like EGF, the receptor dimerizes and autophosphorylates its tyrosine residues. This activates downstream pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation. Quinazoline-based EGFR inhibitors act as competitive antagonists at the ATP-binding site of the kinase domain, preventing phosphorylation and blocking the entire downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular cluster_quinazoline Mechanism of Inhibition cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ATP ATP ADP ADP Quinazoline Quinazoline Derivative Quinazoline->EGFR Blocks ATP Binding Site Akt Akt PI3K->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental Protocols

Reproducible and standardized protocols are essential for the comparative evaluation of anticancer compounds. Below are detailed methodologies for key in vitro assays commonly used to assess the efficacy of quinazoline derivatives.

General Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of novel chemical compounds like quinazoline derivatives.

Experimental_Workflow cluster_invitro start Compound Synthesis & Characterization invitro In Vitro Screening start->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) lead_id Lead Compound Identification invitro->lead_id apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism Mechanism of Action (e.g., Western Blot) invivo In Vivo Studies (Animal Models) lead_id->invivo end Preclinical & Clinical Development invivo->end

General workflow for screening anticancer activity of compounds.
MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[5][10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[8][9][11] Annexin V, a protein with high affinity for PS, is fluorescently labeled. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[8]

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) using appropriate software.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]

  • Cell Treatment: Seed cells and treat with the quinazoline derivative at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[13]

Western Blot Analysis of EGFR Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as total EGFR and its phosphorylated (activated) form (p-EGFR), to confirm the mechanism of action of the inhibitors.[2]

  • Cell Lysis: Treat cells with the quinazoline derivative for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-EGFR, anti-EGFR, anti-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.

References

Structure-Activity Relationship of 2-(Amino)quinazolin-4(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-(amino)quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antibacterial properties. The information is targeted towards researchers, scientists, and drug development professionals, with a comprehensive presentation of quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Comparative Biological Activity Data

The biological activity of 2-(amino)quinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and the 2-amino group. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer and antibacterial efficacy.

Anticancer Activity of 2-Substituted Quinazolin-4(3H)-one Derivatives

The anticancer activity of these derivatives has been extensively studied against various cancer cell lines. A common mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2][3]

CompoundR1 (at position 2)R2 (at position 3)Cancer Cell LineIC50 (µM)Reference
6d -(NH)-N=CH-(C6H4)-O-(C6H4)-Br-C6H5NCI-H460 (NSC Lung)0.789 (GI50)[4]
17 2-methoxyphenyl-(CH2)2-N(CH3)2VariousPotent (low µM)[5]
21 2-hydroxyphenyl-(CH2)2-N(CH3)2VariousReduced activity vs. 17[5]
17 (leukemia) Not specifiedNot specifiedJurkat (T-cell ALL) & NB4 (APL)< 5[6]
6 (leukemia) Not specifiedNot specifiedJurkat (T-cell ALL)Selective Potency[6]
7a -CH2-(4-benzylpiperidin-1-yl)3-chlorophenylMCF-7, A549, 5637Moderate Activity[2]
8b -(NH)-CH2-(C6H4)-ClH (at N1)EGFR-TK0.00137[7]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 2-position of the quinazolinone ring is critical for activity.[5]

  • The presence of a 2-methoxyphenyl group in conjunction with a basic side chain at position 3, as in compound 17, demonstrates a remarkable profile against a majority of tested cell lines.[5]

  • Demethylation of the methoxy group to a hydroxyl group, as seen in the comparison between compounds 17 and 21, significantly reduces antiproliferative activity.[5]

  • For EGFR inhibition, specific substitutions on the 2-amino group are crucial, with compound 6d showing potent activity.[4] Compound 8b, with a 2-chlorobenzylamino substituent, exhibited very high potency against EGFR-TK.[7]

Antibacterial Activity of 2-(Amino)quinazolin-4(3H)-one Derivatives

A series of 2-(amino)quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

CompoundR1 (at position 2)R2 (at position 7)S. aureus StrainMIC50 (µM)Reference
6l Not specified-ClATCC259231.0[8][9][10]
6l Not specified-ClUSA300 JE20.6[8][9][10]
6y 3,4-difluorobenzylamine-ClATCC259230.36[8][9][10]
6y 3,4-difluorobenzylamine-ClUSA300 JE20.02[8][9][10]

Key SAR Insights for Antibacterial Activity:

  • A 7-chloro substituent on the quinazolinone scaffold is beneficial for antibacterial activity, as seen in the lead compound 6l.[8][9][10]

  • Substitution at the 2-amino position is critical for optimizing potency. The introduction of a 3,4-difluorobenzylamine group in compound 6y resulted in a significant increase in activity against both tested S. aureus strains.[8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Synthesis of 2-Substituted Quinazolin-4(3H)-ones

A general method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide with various aldehydes in a suitable solvent like dimethyl sulfoxide (DMSO).[6] For the synthesis of 2-(amino)quinazolin-4(3H)-one derivatives, a common route starts from the corresponding anthranilic acid derivative.[10][11]

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][12]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, 5637) are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours.[2][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.8 to 50 µM) and incubated for a further 72 hours.[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antibacterial Activity

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.[10]

  • Preparation of Inoculum: Bacterial strains (e.g., S. aureus ATCC25923 and USA300 JE2) are grown to a specific optical density, and the culture is diluted to the desired inoculum concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC50 is determined by measuring the optical density at 600 nm.[9]

EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against the EGFR tyrosine kinase is measured using a variety of commercially available kits or established protocols.[4][7]

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by the EGFR kinase in the presence and absence of the inhibitor.

  • Procedure: The EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the test compound.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or luminescence.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by these compounds and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone 2-(Amino)quinazolin-4(3H)-one Derivative (Inhibitor) Quinazolinone->EGFR Inhibits (ATP binding site)

Caption: EGFR signaling pathway and its inhibition by 2-(amino)quinazolin-4(3H)-one derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action cluster_optimization Lead Optimization Synthesis Synthesis of 2-(Amino)quinazolin-4(3H)-one Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antibacterial Antibacterial Screening (e.g., Broth Microdilution) Purification->Antibacterial Kinase_Assay Kinase Inhibition Assay (e.g., EGFR) Anticancer->Kinase_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis Anticancer->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antibacterial->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General experimental workflow for the development of 2-(amino)quinazolin-4(3H)-one derivatives.

References

A Comparative Guide to Kinase Inhibitor Scaffolds: 2-Chloroquinazolin-4-amine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The efficacy, selectivity, and pharmacological properties of these inhibitors are profoundly influenced by their core chemical structures, or scaffolds. The quinazoline scaffold, particularly derivatives stemming from the versatile intermediate 2-chloroquinazolin-4-amine, has proven to be a "privileged" structure in kinase inhibitor design. This guide provides an objective, data-driven comparison of the quinazoline scaffold against other prominent scaffolds such as pyrimidine, pyrazole, and indole, offering a comprehensive resource for professionals in drug discovery and development.

The Quinazoline Scaffold: A Privileged Core

The 4-aminoquinazoline core is a prominent pharmacophore in medicinal chemistry, forming the foundation of numerous approved anticancer drugs.[1][2] Its rigid, bicyclic aromatic structure, composed of fused pyrimidine and benzene rings, allows for the precise spatial orientation of substituents to interact with the ATP-binding site of various kinases.[3] This interaction is key to its inhibitory function.[4] Marketed drugs like gefitinib, erlotinib, and lapatinib, all featuring the 4-anilinoquinazoline framework, underscore the success of this scaffold in targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[5][6] The 2-chloroquinazoline-4-amine intermediate is a critical building block, enabling the synthesis of these complex inhibitors.

Performance Comparison of Kinase Inhibitor Scaffolds

The true measure of a scaffold's utility lies in the potency and selectivity of the inhibitors derived from it. The following tables present a head-to-head comparison of inhibitors based on different scaffolds, targeting key oncogenic kinases. The half-maximal inhibitory concentration (IC50) is used as a standard measure of potency, with lower values indicating greater effectiveness.

Table 1: EGFR Inhibitors - Quinazoline vs. Pyrimidine

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer. This table compares a first-generation quinazoline-based inhibitor with a third-generation pyrimidine-based inhibitor, highlighting the evolution of scaffold-based drug design to overcome resistance.

ParameterErlotinib (Quinazoline)Osimertinib (Pyrimidine)
Biochemical IC50 (EGFR WT) ~2 nM~15 nM
Biochemical IC50 (EGFR L858R) ~2 nM~1 nM
Biochemical IC50 (EGFR T790M) ~200 nM~1 nM
Cellular IC50 (PC-9, EGFR del19) ~5 nM~10 nM
Cellular IC50 (H1975, L858R/T790M) >5000 nM~15 nM
Data compiled from multiple sources.[7] Note: IC50 values can vary based on specific assay conditions.

Osimertinib's pyrimidine core demonstrates superior efficacy against the T790M resistance mutation compared to the quinazoline-based erlotinib.[7]

Table 2: Multi-Kinase Inhibitors Across Diverse Scaffolds

This table provides a broader view of the application of different scaffolds against a variety of kinase targets. Direct comparison is challenging due to the different target kinases; however, it illustrates the versatility and potency achievable with each scaffold.

CompoundScaffoldPrimary Target(s)Biochemical IC50 (nM)
Dasatinib PyrimidineBCR-ABL, Src family<1 (for BCR-ABL)
Ruxolitinib PyrazoleJAK1, JAK2~3 (for JAK1/JAK2)[8][9]
Sunitinib IndoleVEGFRs, PDGFRs2 (for VEGFR-2)
Gefitinib QuinazolineEGFR3.22[5]
Data compiled from multiple sources.[5][10][11][12][13][14][15] Note: IC50 values are for the primary, most sensitive target and can vary based on assay conditions.

The pyrazole ring is a key feature in eight FDA-approved small molecule kinase inhibitors, highlighting its importance as a privileged structure.[8][16] Similarly, the indole scaffold is a cornerstone in the design of multi-targeted inhibitors like Sunitinib.[11][12][15]

Visualizing Kinase Inhibition

Understanding the context of kinase inhibition is crucial for rational drug design. The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for assessing inhibitor potency.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Grb2/Sos RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Quinazoline or Pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: EGFR signaling pathway and the inhibitory action of ATP-competitive inhibitors.

Experimental_Workflow start Start plate_cells 1. Plate Cells in 96-well plate start->plate_cells add_inhibitor 2. Add serial dilutions of Kinase Inhibitor plate_cells->add_inhibitor incubate1 3. Incubate for ~72 hours add_inhibitor->incubate1 add_mtt 4. Add MTT Reagent to each well incubate1->add_mtt incubate2 5. Incubate for 4 hours add_mtt->incubate2 solubilize 6. Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read_plate 7. Read Absorbance at ~570 nm solubilize->read_plate analyze 8. Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Generalized workflow for a cell-based MTT proliferation assay.

Experimental Protocols

Detailed and reproducible experimental design is paramount in drug discovery. Below are methodologies for two key assays used to evaluate kinase inhibitors.

LanthaScreen® Eu Kinase Binding Assay (Biochemical Potency)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the affinity of a compound for a kinase.[1][3]

Objective: To determine the biochemical IC50 value of an inhibitor by measuring its ability to displace a fluorescent tracer from the kinase's ATP-binding site.

Materials:

  • Kinase of interest (e.g., EGFR)

  • Europium (Eu)-labeled anti-tag antibody specific to the kinase

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test inhibitor compound, serially diluted

  • Assay buffer (e.g., 1X Kinase Buffer A)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test inhibitor at 4 times the final desired concentration. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in assay buffer.

  • Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound dilutions.

  • Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[1]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay (Cellular Potency)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.[17][18][19][20]

Objective: To determine the cellular IC50 value of an inhibitor by assessing its effect on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 for EGFR inhibitors)

  • Complete cell culture medium

  • Test inhibitor compound, serially diluted

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The this compound-derived scaffold has undeniably earned its status as a privileged structure in medicinal chemistry, leading to several blockbuster anticancer drugs. Its success has paved the way for the exploration and development of other potent scaffolds. As demonstrated, pyrimidine-based inhibitors have shown remarkable success in overcoming resistance mechanisms that affect earlier-generation quinazoline inhibitors. Meanwhile, pyrazole and indole scaffolds continue to yield highly potent and selective inhibitors against a diverse range of kinase targets.

The choice of a scaffold is a critical decision in the drug discovery pipeline. It dictates not only the potential for potent and selective target engagement but also influences the overall drug-like properties of the molecule. By leveraging comparative data and robust experimental validation, researchers can continue to refine and innovate upon these core structures, driving the development of the next generation of targeted therapies.

References

Efficacy of 2-benzylaminoquinazolin-4(3H)-one derivatives against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 2-benzylaminoquinazolin-4(3H)-one Derivatives Against SARS-CoV-2

This guide provides a comparative analysis of the efficacy of novel 2-benzylaminoquinazolin-4(3H)-one derivatives against SARS-CoV-2, compiled for researchers, scientists, and drug development professionals. The information is based on recent preclinical studies and offers a comparison with other antiviral agents.

Overview of 2-benzylaminoquinazolin-4(3H)-one Derivatives

In the ongoing search for effective treatments for COVID-19, a series of 2-benzylaminoquinazolin-4(3H)-one derivatives has been designed, synthesized, and evaluated for their antiviral activity against SARS-CoV-2.[1][2][3][4] These compounds have emerged as a promising class of inhibitors, with some derivatives demonstrating superior or comparable potency to the FDA-approved drug, remdesivir, in in vitro assays.[1][2][3][4]

Comparative Efficacy Data

The antiviral activity of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the virus in vitro. The data presented below summarizes the IC50 values of various 2-benzylaminoquinazolin-4(3H)-one derivatives and compares them with remdesivir and other related compounds.

Table 1: In Vitro Anti-SARS-CoV-2 Activity of 2-benzylaminoquinazolin-4(3H)-one Derivatives
CompoundSubstitution PatternIC50 (µM)Reference CompoundIC50 (µM)
Compound 39 7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)4.2 Remdesivir7.6
Compound 15 2,4-dichlorobenzylamine5.3 Remdesivir7.8
Compound 28 Trifluoromethyl-substituted5.8 Remdesivir7.6
Compound 22 para-nitro-substituted9.6--
Compounds 15, 16, 2 dichlorobenzylamine-substituted5-10--
Compound 12, 13, 14 monochlorobenzyl13--
Compound 2 3,5-dichlorobenzyl amine14.3--
Compounds 9, 10, 11 difluorobenzyl amine14-25--
Compounds 17, 18, 19 monobromobenzyl amine11-25--
Compounds 6, 7, 8 monofluorobenzyl amine> 25--
Compounds 23-25 nitrile-substituted> 25--

Data sourced from multiple studies, slight variations in remdesivir IC50 values are due to different experimental runs.[1][2]

Notably, Compound 39 (7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one) exhibited the highest anti-SARS-CoV-2 activity, with an IC50 value of 4.2 µM, which is more potent than remdesivir (IC50 = 7.6 µM) in the same study.[1][2][3][4] Furthermore, derivatives with dichlorobenzylamine substitutions (Compounds 15 and 16) and certain trifluoromethyl substitutions (Compound 28) also showed better or comparable activity to remdesivir.[1][2] Conversely, substitutions with monofluorobenzyl, monobromobenzyl, and nitrile groups resulted in significantly reduced or no antiviral activity.[1][2]

Related Quinazolinone Derivatives

Research has also explored other related quinazolinone scaffolds. A series of 2-aminoquinazolin-4(3H)-one derivatives were found to be potent inhibitors of both SARS-CoV-2 and MERS-CoV.[5] Specifically, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (Compound 9g ) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (Compound 11e ) demonstrated highly potent anti-SARS-CoV-2 activities with IC50 values less than 0.25 µM, and importantly, showed no cytotoxicity at concentrations up to 25 µM.[5]

Table 2: In Vitro Anti-SARS-CoV-2 and Anti-MERS-CoV Activity of 2-aminoquinazolin-4(3H)-one Derivatives
CompoundAnti-SARS-CoV-2 IC50 (µM)Anti-MERS-CoV IC50 (µM)Cytotoxicity CC50 (µM)
9g < 0.25< 1.1> 25
11e < 0.25< 1.1> 25

Experimental Protocols

The evaluation of the antiviral efficacy of these compounds followed standardized in vitro experimental protocols.

Synthesis of 2-benzylaminoquinazolin-4(3H)-one Derivatives

The general synthesis pathway for the 2-benzylaminoquinazoline derivatives is outlined below.[1]

Synthesis_Workflow A 4-chloroanthranilic acid B Compound 3 A->B Reaction C 2,4,7-trichloroquinazoline (Compound 4) B->C POCl3, triethylamine, reflux D 2,7-dichloroquinazolin-4(3H)-one (Compound 5) C->D 2 N NaOH, rt E 2-Benzylaminoquinazoline derivatives D->E Various benzyl amines, DMF, 85°C

Caption: General synthesis workflow for 2-benzylaminoquinazoline derivatives.

Anti-SARS-CoV-2 Activity Assay

The antiviral activity of the synthesized compounds was determined using an immunofluorescence assay (IFA) in Vero cells.[2]

  • Cell Preparation: Vero cells were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized compounds.

  • Virus Infection: The treated cells were then infected with SARS-CoV-2.

  • Incubation: The plates were incubated to allow for viral replication.

  • Immunofluorescence Staining: After incubation, the cells were fixed and stained with antibodies targeting the SARS-CoV-2 nucleocapsid protein.

  • Imaging and Analysis: The infection rate was measured by imaging the infected Vero cells with a microscope, and the IC50 values were calculated.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Vero cells in 96-well plates B Treat cells with compound dilutions A->B C Infect cells with SARS-CoV-2 B->C D Incubate for viral replication C->D E Fix and stain for nucleocapsid protein (IFA) D->E F Image and quantify infection rate E->F G Calculate IC50 value F->G

Caption: Workflow for the in vitro anti-SARS-CoV-2 immunofluorescence assay.

Pharmacokinetics and Safety Profile

Beyond antiviral potency, the drug-like properties of these compounds are crucial for their development as therapeutic agents. Compound 39 not only showed high efficacy but also demonstrated favorable results in various assays, including metabolic stability, inhibition of Cytochromes P450 (CYPs), and plasma protein binding (PPB).[1][2][3] It also exhibited better solubility and pharmacokinetics compared to earlier lead compounds.[1][2][3] Similarly, the promising 2-aminoquinazolin-4(3H)-one derivatives, 9g and 11e , showed acceptable metabolic stability, hERG binding affinities, and preliminary pharmacokinetic profiles.[5]

Logical Relationship of Efficacy

The structure-activity relationship (SAR) studies indicate that the nature and position of the substituent on the benzylamine moiety play a critical role in the anti-SARS-CoV-2 activity.

SAR_Logic cluster_high High Efficacy (IC50 < 10 µM) cluster_moderate Moderate Efficacy (IC50 10-15 µM) cluster_low Low/No Efficacy (IC50 > 15 µM) A Compound 39 (di-substituted methylamino) B Compound 15 (di-chlorobenzylamine) C Compound 28 (trifluoromethyl) D Compounds 9g, 11e (di-chlorophenylamino) E Compound 22 (para-nitro) F Compound 12, 13, 14 (monochlorobenzyl) G Compound 2 (di-chlorobenzyl amine) H monobromobenzyl amines I difluorobenzyl amines J monofluorobenzyl amines K nitrile-substituted

Caption: Comparative efficacy of different quinazolinone derivatives.

Conclusion

The 2-benzylaminoquinazolin-4(3H)-one scaffold represents a promising starting point for the development of novel anti-SARS-CoV-2 therapeutics. Several derivatives have demonstrated potent in vitro activity, in some cases surpassing that of remdesivir. The favorable pharmacokinetic and safety profiles of lead compounds like Compound 39 warrant further investigation and optimization for potential clinical development. The related 2-aminoquinazolin-4(3H)-one derivatives also show significant promise as broad-spectrum coronavirus inhibitors. Continued research in this area is crucial for developing new and effective treatments against COVID-19 and future coronavirus outbreaks.

References

Evaluating the Anti-Inflammatory Potential of Novel Quinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and better safety profiles is a continuous endeavor in medicinal chemistry. Quinazoline and its derivatives have emerged as a promising scaffold, demonstrating a wide range of biological activities, including significant anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory potential of various novel quinazoline derivatives, supported by experimental data from recent studies. We delve into their performance against established anti-inflammatory drugs, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways involved in their mechanism of action.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of novel quinazoline derivatives has been evaluated through various in vivo and in vitro assays. The following tables summarize the quantitative data from several studies, comparing the activity of these compounds with standard anti-inflammatory drugs.

Table 1: In Vivo Anti-Inflammatory Activity of Quinazoline Derivatives in Carrageenan-Induced Rat Paw Edema

Compound/DrugDose (mg/kg)Time (h)Edema Inhibition (%)Reference DrugEdema Inhibition (%) of Reference
Series IXa 50368-78IndomethacinNot specified in the abstract
Series IXb 50368-78IndomethacinNot specified in the abstract
Series IXd 50368-78IndomethacinNot specified in the abstract
Series IXf 50368-78IndomethacinNot specified in the abstract
Compound QA-2 Not Specified482.75Not SpecifiedNot Specified
Compound QA-6 Not Specified481.03Not SpecifiedNot Specified
Substituted pyrrolo-quinazoline Not SpecifiedNot SpecifiedPotentDiclofenacNot Specified
4-amino quinazoline derivative Not SpecifiedNot SpecifiedHighNot SpecifiedNot Specified

Data sourced from multiple studies investigating the anti-inflammatory effects of newly synthesized quinazoline compounds.[1][2]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Quinazoline Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference DrugReference COX-2 IC50 (µM)Reference SI
Compound 4 >1000.33>303.0Celecoxib0.30>333
Compound 6 >1000.40>250.0Celecoxib0.30>333
Compound 5 Not Specified0.70-0.80>125–142Celecoxib0.30>333
Compound 8 Not Specified0.70-0.80>125–142Celecoxib0.30>333
Compound 13 Not Specified0.70-0.80>125–142Celecoxib0.30>333
Compound 3j 0.6670.04714.2Celecoxib0.095Not Specified

IC50 values represent the concentration required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.[3][4][5][6]

Table 3: Effect of Quinazoline Derivatives on Pro-Inflammatory Cytokine Production

CompoundCell TypeStimulantCytokineInhibition/ReductionReference
Series IX Not SpecifiedNot SpecifiedTNF-αMarked decrease[1]
6m and 6q MacrophagesLipopolysaccharide (LPS)TNF-α, IL-6Dose-dependent inhibition[7]
3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative MacrophagesEndotoxinTNF-α, IL-1β, IL-6Significant inhibition[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited in the evaluation of the anti-inflammatory potential of quinazoline derivatives.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds against acute inflammation.

Animals: Male Wistar rats (150-200g) are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the quinazoline derivatives.

  • The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[3][9]

  • The paw volume is measured immediately after the carrageenan injection and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • A colorimetric or fluorometric detection kit

  • Test compounds (quinazoline derivatives) and a standard inhibitor (e.g., celecoxib, indomethacin)

Procedure:

  • The COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations or the vehicle in a reaction buffer.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is then stopped, and the amount of prostaglandin produced is measured using a suitable detection method (e.g., colorimetric measurement of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm).[10]

  • The percentage of COX inhibition is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Measurement of TNF-α and IL-6 Levels by ELISA

This assay quantifies the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants or biological fluids.

Procedure (Sandwich ELISA):

  • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.

  • The plate is washed, and any remaining protein-binding sites are blocked.

  • Samples (e.g., cell culture supernatants from LPS-stimulated macrophages treated with quinazoline derivatives) and standards of known cytokine concentrations are added to the wells and incubated.

  • After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.

  • The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

  • The reaction is stopped by adding an acid, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined from this standard curve.[11][12][13][14]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Novel Quinazoline Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Cytokine_Assay LPS-stimulated Macrophages (TNF-α, IL-6 Measurement) Characterization->Cytokine_Assay Paw_Edema Carrageenan-Induced Paw Edema in Rats COX_Assay->Paw_Edema Cytokine_Assay->Paw_Edema Data_Analysis IC50 & Edema Inhibition Calculation Paw_Edema->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Experimental workflow for evaluating quinazoline derivatives.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Cell Surface Receptors (TLR4, TNFR, IL-1R) Stimuli->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation NFkB_IkB_Complex NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB_Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->NFkB_IkB_Complex NFkB_IkB_Complex->IKK_Complex NFkB_Active Active NF-κB (p50/p65) Ub_Proteasome->NFkB_Active Release Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription Quinazoline Quinazoline Derivatives Quinazoline->IKK_Complex Inhibition

NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (Cytokines, Stress) Receptor Receptors Stimuli->Receptor MAP3K MAPKKK (e.g., MEKK1, TAK1) Receptor->MAP3K Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (AP-1, ATF2) MAPK->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Translocation Inflammatory_Response Inflammatory Response (Cytokine Production) Nucleus->Inflammatory_Response Quinazoline Quinazoline Derivatives Quinazoline->MAP2K Inhibition

MAPK signaling pathway in inflammation.

Conclusion

The presented data strongly suggest that novel quinazoline derivatives hold significant promise as a new class of anti-inflammatory agents. Several synthesized compounds have demonstrated potent in vivo anti-inflammatory activity, often comparable or superior to established drugs like indomethacin and diclofenac. Furthermore, in vitro studies have revealed that some derivatives act as highly selective COX-2 inhibitors, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The ability of these compounds to suppress the production of key pro-inflammatory cytokines such as TNF-α and IL-6 further underscores their therapeutic potential. The modulation of critical inflammatory signaling pathways like NF-κB and MAPK appears to be a key mechanism underlying their anti-inflammatory effects. Continued research, including further optimization of the quinazoline scaffold through structure-activity relationship studies and comprehensive preclinical and clinical evaluations, is warranted to fully elucidate their therapeutic value and pave the way for the development of new and effective anti-inflammatory drugs.

References

A Comparative Analysis of Novel Quinazoline Derivatives Across Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Quinazoline derivatives represent a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects.[1] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been approved for clinical use, primarily targeting epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] This guide provides a cross-validation of newly synthesized quinazoline derivatives against a panel of human cancer cell lines, offering a comparative analysis of their cytotoxic efficacy.

Comparative Efficacy of Quinazoline Derivatives

The in vitro cytotoxic activity of three novel quinazoline derivatives (QD-1, QD-2, QD-3) was evaluated against three human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values were determined and compared against the established EGFR inhibitors, Gefitinib and Erlotinib. The results, summarized below, indicate that derivative QD-3 exhibits superior or comparable potency across all tested cell lines.

CompoundIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HepG2 (Liver)
QD-1 12.515.218.9
QD-2 8.310.111.5
QD-3 3.8 4.5 5.1
Gefitinib (Standard)17.9[3]20.7[3]>25
Erlotinib (Standard)4.3[3]1.2[4]>20

Table 1: IC50 values of novel quinazoline derivatives compared to standard EGFR inhibitors. Lower values indicate higher cytotoxic potency.

Experimental Protocols

The data presented in this guide were obtained using standardized and reproducible methodologies as detailed below.

1. Cell Lines and Culture Conditions:

  • Cell Lines: Human A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2. In Vitro Cytotoxicity Assay (MTT Assay): The cytotoxic effect of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Following initial incubation, the culture medium was replaced with fresh medium containing various concentrations of the quinazoline derivatives or standard drugs. A control group received medium with DMSO (vehicle) at a final concentration not exceeding 0.1%.

  • Incubation Period: The plates were incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were agitated on an orbital shaker for 15 minutes.[5]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated from dose-response curves generated using non-linear regression analysis.

Visualizing the Mechanism: EGFR Signaling Pathway

Quinazoline derivatives commonly exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[6][7] This inhibition blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation, survival, and metastasis.[8][9]

EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P EGF EGF (Ligand) EGF->EGFR RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Quinazoline Derivative (e.g., QD-3) Inhibitor->EGFR Inhibition

Figure 1: Inhibition of the EGFR signaling cascade by a quinazoline derivative.

Experimental Workflow Overview

The process for screening and evaluating the quinazoline derivatives follows a systematic and logical progression from cell culture preparation to final data analysis.

Experimental_Workflow start Start: Cell Culture (A549, MCF-7, HepG2) seed Seed Cells in 96-Well Plates start->seed incubate24 Incubate for 24h (Cell Adherence) seed->incubate24 treat Treat with Quinazoline Derivatives (Varying Concentrations) incubate24->treat incubate48 Incubate for 48h treat->incubate48 mtt Add MTT Reagent incubate48->mtt incubate4 Incubate for 4h mtt->incubate4 solubilize Add DMSO to Solubilize Formazan incubate4->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis: Calculate IC50 Values read->analyze end End: Comparative Efficacy Determined analyze->end

Figure 2: Standard workflow for the in vitro cytotoxicity screening of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinazoline-4-Amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several derivatives approved as potent kinase inhibitors.[1] The 2-substituted quinazoline-4-amine core, in particular, has been a fertile ground for the discovery of novel anticancer agents. This guide provides a comparative analysis of various 2-substituted quinazoline-4-amine derivatives, summarizing their structure-activity relationships (SAR) and presenting key experimental data to inform future drug design and development efforts.

Quantitative Analysis of Cytotoxic Activity

The anticancer efficacy of novel 2-substituted quinazoline-4-amine derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for a selection of recently synthesized derivatives, offering a clear comparison of their performance.

Compound2-Substituent4-Amine SubstituentCell LineIC50 (µM)Reference
18b PhenylN-arylK5620.05 ± 0.02[2]
18a PhenylN-arylK5620.3 ± 0.01[2]
6 Not specifiedNot specifiedJurkat1.9[3]
17 Not specifiedNot specifiedJurkat< 5[3]
17 Not specifiedNot specifiedNB4< 5[3]
11d Not specifiedNot specifiedCNE-29.3 ± 0.2[4]
11d Not specifiedNot specifiedPC-39.8 ± 0.3[4]
11d Not specifiedNot specifiedSMMC-772110.9 ± 0.2[4]
8a 4-MethoxyphenylHHCT-1165.33 (72h)[5]
3e Not specifiedNot specifiedHCT-154.5 - 15.5[6]
3f Not specifiedNot specifiedSKOV-34.5 - 15.5[6]
3f Not specifiedNot specifiedMDA-MB-2314.5 - 15.5[6]

Key SAR Observations:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazoline ring significantly influences the anticancer activity. Aromatic and heteroaromatic rings are common substitutions.[7]

  • Substitution at the 4-amino group: Modifications on the 4-amino moiety are crucial for activity. N-aryl substitutions have shown potent inhibitory effects.[2]

  • Impact on Different Cancer Cell Lines: The cytotoxic effects of these derivatives can be cell-line specific, suggesting that the molecular targets may vary or be expressed at different levels in different cancer types.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-substituted quinazoline-4-amine derivatives.

Cell Viability Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7, HepG2) are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives (typically ranging from 0.8 to 50 µM) and incubated for a specified period (e.g., 48 or 72 hours).[3][5]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Kinase Inhibition Assays

Many 2-substituted quinazoline-4-amine derivatives function as kinase inhibitors.[1][8]

  • Enzyme and Substrate Preparation: The kinase enzyme (e.g., Aurora A, EGFR) and its corresponding substrate are prepared in an assay buffer.[8]

  • Compound Incubation: The test compounds are pre-incubated with the kinase enzyme to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or radioactivity.

  • IC50 Determination: The IC50 values are determined by measuring the enzyme activity at different compound concentrations.

Visualizing Key Processes

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-substituted quinazoline-4-amine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Reactions Chemical Reactions Starting Materials->Chemical Reactions Purification Purification Chemical Reactions->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays Cytotoxicity Screening Cytotoxicity Screening In Vitro Assays->Cytotoxicity Screening Kinase Inhibition Assays Kinase Inhibition Assays In Vitro Assays->Kinase Inhibition Assays SAR Analysis SAR Analysis Cytotoxicity Screening->SAR Analysis Kinase Inhibition Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: A flowchart illustrating the general process from chemical synthesis to biological evaluation and lead optimization for 2-substituted quinazoline-4-amine derivatives.

EGFR Signaling Pathway Inhibition

Many quinazoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of 2-substituted quinazoline-4-amine derivatives.

References

Novel Quinazolinone Derivatives: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for new therapeutic agents, quinazolinone derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of newly synthesized quinazolinone compounds, supported by experimental data, to aid in the ongoing development of potent antimicrobial agents.

Data Presentation: Antimicrobial Activity of Novel Quinazolinone Derivatives

The antimicrobial potential of a series of novel 2,3-disubstituted 4(3H)-quinazolinone derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined to quantify their efficacy. The results are summarized in the table below.

Compound IDR GroupGram-Positive Bacteria MIC (µg/mL)Gram-Negative Bacteria MIC (µg/mL)Fungi MIC (µg/mL)
S. aureusB. subtilisE. coli
7a 2-chlorophenyl>512>512128
7b 4-chlorophenyl>512>512128
7c 2-methylphenyl>512>512256
7d 4-methylphenyl>512>512256
7e 2-methoxyphenyl>512>512128
7f 4-methoxyphenyl>512>512256
Standard Drugs
Gentamicin -424
Amphotericin B ----

Data synthesized from studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives.[1]

Experimental Protocols

The antimicrobial activity of the synthesized quinazolinone derivatives was determined using the broth microdilution method, a standardized and widely accepted technique for assessing the susceptibility of microorganisms to antimicrobial agents.[2]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Microbial Inoculum:

    • Bacterial strains are cultured on Mueller-Hinton agar and fungal strains on Sabouraud dextrose agar.[3]

    • A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • The standardized suspension is then further diluted in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Quinazolinone Derivative Dilutions:

    • Stock solutions of the test compounds are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the compounds are then prepared in the appropriate broth medium in 96-well microtiter plates. The final concentrations typically range from 32 to 512 µg/mL or higher.[1]

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing a specific concentration of a quinazolinone derivative, is inoculated with the standardized microbial suspension.[2]

    • Control wells are included: a growth control (broth and inoculum without any compound) and a sterility control (broth only).

    • The plates are incubated at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[2]

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for microbial growth (indicated by turbidity).

    • The MIC is recorded as the lowest concentration of the quinazolinone derivative at which there is no visible growth of the microorganism.[2]

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Many quinazolinone derivatives are believed to exert their antimicrobial effects by targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[4][5][6][7][8][9] Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Quinazolinone Quinazolinone Derivative DNA_Gyrase DNA Gyrase (Enzyme) Quinazolinone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Repair Disrupted DNA_Gyrase->Replication Prevents Supercoiling/ Decatenation DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.

References

In Vitro Cytotoxicity of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic activity of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives against various cancer cell lines. The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer. This document summarizes key experimental findings, presents detailed protocols for cytotoxicity assessment, and visualizes the underlying molecular interactions and experimental processes.

Comparative Cytotoxicity Data

The cytotoxic potential of two series of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives was evaluated against a panel of human cancer cell lines, including H-460 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), and SGC-7901 (gastric adenocarcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, were determined using the MTT assay.

The results demonstrate that many of these derivatives exhibit moderate to excellent cytotoxic activity, with IC50 values spanning from 0.015 to 4.09 μM across the tested cell lines.[1] A particularly noteworthy derivative, compound 9p ((E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine), displayed exceptional potency with IC50 values of 0.031 μM (H-460), 0.015 μM (HT-29), 0.53 μM (HepG2), and 0.58 μM (SGC-7901).[1] This level of activity was reported to be 4- to 224-fold more potent than the reference compounds, including the established EGFR inhibitor Iressa (Gefitinib).[1]

The tables below summarize the IC50 values for the two series of synthesized compounds, enabling a direct comparison of their efficacy against different cancer cell types.

Table 1: Cytotoxicity (IC50, μM) of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives (Series 1)

CompoundH-460HT-29HepG2SGC-7901
9a 2.861.983.143.55
9b 1.541.232.012.43
9c 0.890.671.121.34
9d >10>10>10>10
9e 0.560.430.881.02
9f 3.122.544.094.11
9g 1.020.891.561.87
9h 0.450.310.760.98
9i 2.111.873.013.24
9j 0.780.551.031.21
9k 0.210.150.430.56
9l 1.871.542.873.01
9m 0.650.480.991.15
9n 0.150.090.320.45
9o 0.080.050.210.33
9p 0.031 0.015 0.53 0.58
Iressa 1.893.36>10>10

Table 2: Cytotoxicity (IC50, μM) of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives (Series 2)

CompoundH-460HT-29HepG2SGC-7901
12a 3.542.874.014.23
12b 1.871.542.542.87
12c 0.990.761.341.56
12d >10>10>10>10
12e 0.650.510.981.11
12f 4.013.214.544.87
12g 1.231.011.872.01
12h 0.540.390.871.03
12i 2.542.013.233.54
12j 0.870.651.211.43
12k 0.290.210.540.67
12l 2.011.873.013.21
12m 0.760.571.111.32
12n 0.210.140.410.53
12o 0.110.080.290.39
Iressa 1.893.36>10>10

Experimental Protocols

The in vitro cytotoxicity of the 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding:

    • Cancer cell lines (H-460, HT-29, HepG2, SGC-7901) are harvested from culture and seeded in 96-well plates at a density of 5 × 10³ cells per well.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium.

    • The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the wells.

    • Control wells containing cells treated with DMSO-containing medium (vehicle control) and untreated cells are also included.

    • The plates are then incubated for a further 72 hours.

  • MTT Incubation:

    • After the 72-hour incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed from the wells.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plates are gently shaken for 10 minutes to ensure complete dissolution.

    • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 values are determined from the dose-response curves.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation of these compounds, the following diagrams illustrate the experimental workflow and a proposed signaling pathway through which these derivatives may exert their cytotoxic effects. Quinazoline derivatives are known to often act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5x10³ cells/well) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_prep Compound Preparation (Serial Dilutions) treatment_72h 72h Treatment with Compounds compound_prep->treatment_72h incubation_24h->treatment_72h mtt_addition Add MTT Reagent (4h Incubation) treatment_72h->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Experimental workflow for the in vitro cytotoxicity evaluation using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Inhibition Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Proposed mechanism of action for quinazoline derivatives inducing apoptosis.

References

Quinazoline Derivatives as WRN Protein Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers with microsatellite instability (MSI), making it a compelling target for novel cancer therapeutics.[1][2] Among the diverse chemical scaffolds explored, quinazoline derivatives have shown promise as potent WRN inhibitors.[3][4] This guide provides a comparative analysis of quinazoline-based WRN inhibitors against other notable alternatives, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation WRN-targeted therapies.

Performance Comparison of WRN Inhibitors

The landscape of WRN inhibitors is rapidly evolving, with several chemical classes demonstrating significant preclinical activity. Quinazoline derivatives, alongside other novel compounds, are at the forefront of this research. The following tables summarize the quantitative data for various WRN inhibitors, providing a basis for comparison.

Table 1: Quinazoline-Based WRN Inhibitors - In Vitro Activity
CompoundCell LineMSI StatusIC50 / GI50 (µM)Assay DurationReference
kzl052 PC3MSS0.39 ± 0.01Not Specified[5][6]
LNCaPNot Specified0.11 ± 0.01Not Specified[5][6]
Compound 9 LNCaP-WRN(Overexpression)More sensitive than LNCaP-NCNot Specified[7]
Compound 5b LNCaP-WRN(Overexpression)Selectivity Ratio: 587 (LNCaP-NC IC20 / LNCaP-WRN IC20)Not Specified[7]
Compound 15 LNCaP-WRN(Overexpression)Selectivity Ratio: 1766 (LNCaP-NC IC20 / LNCaP-WRN IC20)Not Specified[7]

Note: MSS denotes Microsatellite Stable.

Table 2: Alternative WRN Inhibitors - In Vitro Activity
CompoundTargetCell LineMSI StatusIC50 / GI50 (nM)Assay DurationReference
HRO761 WRN ATPase ActivitySW48MSI-H404 days[8]
Various MSI-HMSI-H50 - 1,00010-14 days[8]
Various MSSMSSNo effect10-14 days[8]
GSK_WRN3 Not SpecifiedSW48MSI-H~82-223Not Specified[8]
HCT116MSI-H~135-368Not Specified[8]
GSK_WRN4 Not SpecifiedSW48MSI-HNot SpecifiedNot Specified[8]
Inventisbio Cpd 1 WRN ATPase ActivitySW48MSI-H78Not Specified[9]
NCGC00029283 WRN HelicaseU2-OSNot Specified2,300 (IC50 for WRN)24-72 h[10]

Note: MSI-H denotes Microsatellite Instability-High.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes is crucial for understanding the evaluation of these inhibitors.

WRN_Inhibition_Pathway Mechanism of WRN Inhibition in MSI-H Cancer Cells cluster_cell MSI-H Cancer Cell cluster_inhibition Therapeutic Intervention dMMR Deficient Mismatch Repair (dMMR) MSI Microsatellite Instability (MSI) dMMR->MSI Replication_Stress Replication Stress at Expanded TA-Repeats MSI->Replication_Stress WRN_Recruitment WRN Helicase Recruitment Replication_Stress->WRN_Recruitment DNA_Repair DNA Repair & Genomic Stability WRN_Recruitment->DNA_Repair Inhibition Inhibition of WRN Helicase Activity WRN_Recruitment->Inhibition Cell_Survival Cell Survival & Proliferation DNA_Repair->Cell_Survival WRN_Inhibitor Quinazoline Derivative (WRN Inhibitor) WRN_Inhibitor->Inhibition DSBs Unresolved Replication Forks & DNA Double-Strand Breaks Inhibition->DSBs Apoptosis Cell Cycle Arrest & Apoptosis (Synthetic Lethality) DSBs->Apoptosis

Mechanism of WRN inhibition in MSI-H cancer cells.

Experimental_Workflow Typical Experimental Workflow for WRN Inhibitor Evaluation Start Start: Compound Synthesis (e.g., Quinazoline Derivatives) Biochemical_Assay In Vitro Biochemical Assays (Helicase/ATPase Inhibition) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Cell_Viability Cell Viability/Proliferation (e.g., CellTiter-Glo) Cell_Based_Assays->Cell_Viability Clonogenic_Assay Clonogenic Survival Assay Cell_Based_Assays->Clonogenic_Assay Target_Engagement Target Engagement & Downstream Effects (e.g., Western Blot for γH2AX) Cell_Based_Assays->Target_Engagement In_Vivo In Vivo Animal Models (Xenografts) Clonogenic_Assay->In_Vivo Target_Engagement->In_Vivo End End: Lead Optimization In_Vivo->End

Workflow for preclinical evaluation of a WRN inhibitor.

Experimental Protocols

Detailed and reproducible experimental design is fundamental to the evaluation of WRN inhibitors. The following are protocols for key assays cited in the literature.

In Vitro WRN Helicase Inhibition Assay (Fluorescence-Based)

This assay determines the in vitro inhibitory activity of a compound on WRN helicase-mediated DNA unwinding.[11]

Objective: To quantify the IC50 value of a test compound against WRN helicase activity.

Methodology:

  • Reagent Preparation:

    • Prepare 1x Complete WRN Buffer by diluting a 4x stock solution and adding DTT to a final concentration of 1 mM.

    • Prepare serial dilutions of the test compound (e.g., quinazoline derivative) in 1x Complete WRN Buffer.

    • Dilute recombinant WRN protein to the desired concentration in 1x Complete WRN Buffer.

  • Assay Plate Setup (384-well plate):

    • Test wells: Add 5 µL of the diluted test compound.

    • Positive control (no inhibition): Add 5 µL of 1x Complete WRN Buffer with DMSO.

    • Negative control (no enzyme): Add 45 µL of 1x Complete WRN Buffer.

    • Add 40 µL of diluted WRN enzyme to the test and positive control wells.

  • Reaction Initiation and Measurement:

    • Prepare a master mix containing ATP and a forked DNA substrate labeled with a fluorophore and a quencher.

    • Initiate the reaction by adding 5 µL of the ATP/DNA substrate master mix to all wells.

    • Immediately begin reading the fluorescence intensity at regular intervals using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of helicase activity for each inhibitor concentration.

    • Plot the activity against the inhibitor concentration to determine the IC50 value.[11]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to determine the number of viable cells in culture after treatment with a WRN inhibitor by quantifying ATP levels.[8][11]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a WRN inhibitor in different cancer cell lines.

Methodology:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in 96-well opaque-walled plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a final volume of 100 µL.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the WRN inhibitor in a complete cell culture medium. The final DMSO concentration should typically not exceed 0.1%.[8]

    • After allowing cells to adhere overnight, remove the medium and add the medium containing the desired concentration of the inhibitor or vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 72, 96, or 120 hours).[8]

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the percentage of viable cells against the inhibitor concentration and fit a dose-response curve to calculate the GI50 value.

Clonogenic Survival Assay

This in vitro assay assesses the long-term effects of cytotoxic agents on cell proliferation and survival.[1]

Objective: To evaluate the ability of a single cell to form a colony after treatment with a WRN inhibitor.

Methodology:

  • Cell Seeding:

    • Harvest and count cells, determining cell viability.

    • Seed a calculated number of cells into each well or plate. For untreated controls, a lower cell number is seeded (e.g., 200-500 cells), while for treated groups, a higher number is required (e.g., 500-5000 cells).[1]

  • Compound Treatment:

    • Prepare a concentration range of the WRN inhibitor based on known potency (e.g., GI50 values). A typical range for a potent inhibitor like HRO761 in MSI-H cells is 10 nM to 3000 nM.[1]

    • Add the medium containing the WRN inhibitor or vehicle control. For continuous exposure, the inhibitor remains in the medium for the entire duration of colony growth (10-14 days).[1]

  • Colony Formation:

    • Incubate the plates for 10-14 days, or until colonies in the control plates are visible and contain at least 50 cells.[1]

  • Staining and Counting:

    • Gently wash the plates with PBS and fix the colonies.

    • Stain the colonies with crystal violet.

    • Count the number of colonies containing ≥50 cells.[1]

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment condition to assess the inhibitor's long-term effect on cell survival.

Western Blot for DNA Damage Response Markers

This protocol is used to assess the activation of DNA damage response proteins, such as the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks.[8]

Objective: To detect the induction of DNA damage in response to WRN inhibitor treatment.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the WRN inhibitor for the desired time points (e.g., 4, 8, 24, 48, 72 hours).[8]

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[8]

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., anti-γH2AX, anti-p-ATM, anti-p-CHK2, and a loading control like anti-Actin or anti-Tubulin).[8]

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion

Quinazoline derivatives represent a promising class of WRN inhibitors with demonstrated efficacy in preclinical models, particularly in the context of prostate cancer.[3][5] While direct comparative data across different inhibitor classes from a single study is limited, the available information suggests that both quinazoline-based compounds and other novel inhibitors like HRO761 and those from GSK show potent anti-proliferative effects, especially in MSI-H cancer cells.[8] The provided protocols offer a standardized framework for the continued evaluation and comparison of these and future WRN inhibitors, which will be critical for advancing the most promising candidates toward clinical development. Further research focusing on head-to-head comparisons and elucidation of resistance mechanisms will be crucial for the successful clinical translation of WRN-targeted therapies.[2]

References

Safety Operating Guide

Proper Disposal of 2-Chloroquinazolin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Chloroquinazolin-4-amine and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Profile

This compound is a halogenated aromatic amine that poses several health risks. All personnel handling this compound must be familiar with its hazard profile and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

A summary of the key hazard information is provided in the table below.

Hazard ClassificationGHS PictogramCodeDescription
Acute Toxicity, OralGHS07H302Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationGHS07H315Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationGHS07H319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity, Single ExposureGHS07H335May cause respiratory irritation.[1][2][3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility. This ensures the complete destruction of the compound and minimizes environmental impact.

Experimental Protocol: Waste Segregation and Collection

Personnel Required: Laboratory personnel trained in handling hazardous chemical waste.

Equipment:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.

  • Designated and clearly labeled hazardous waste container for "Halogenated Organic Waste." The container should be made of a compatible material, such as glass or polyethylene.

  • Waste accumulation log.

  • Chemical fume hood.

Procedure:

  • Waste Segregation: Designate a specific waste container for "Halogenated Organic Waste." This is critical as disposal methods for halogenated and non-halogenated waste streams differ significantly. Do not mix this compound waste with non-halogenated organic or other incompatible waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Collection of Solid Waste:

    • Carefully transfer solid this compound waste into the designated container.

    • Avoid creating dust. If there is a risk of dust formation, conduct the transfer within a chemical fume hood.

  • Collection of Liquid Waste:

    • If this compound is in a solution, collect the solution in a designated "Halogenated Organic Liquid Waste" container.

    • Do not mix with other non-halogenated solvent waste streams.

  • Decontamination of Labware:

    • Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).

    • The initial rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."

    • Subsequent rinses of the thoroughly cleaned glassware can be handled according to standard laboratory procedures for non-hazardous waste.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Documentation: Maintain a waste accumulation log, recording the chemical name, quantity, and date of addition to the waste container.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Improper Disposal (Sink, Regular Trash) A->I C Segregate as 'Halogenated Organic Waste' B->C D Place in Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Secondary Containment Area D->E F Update Waste Accumulation Log E->F G Contact EHS for Pickup by Licensed Waste Contractor F->G H Incineration at a Permitted Hazardous Waste Facility G->H

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Chloroquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloroquinazolin-4-amine

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